4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione
Description
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(7-11(10)16-2)9-5-6-13-12(17)14-9/h3-7H,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFJIMDQZULSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC(=S)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biginelli Reaction for 3,4-Dihydropyrimidine-2(1H)-thiones: A Comprehensive Technical Guide
<_>
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Biginelli reaction, a one-pot three-component synthesis, stands as a cornerstone in heterocyclic chemistry for the generation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, 3,4-dihydropyrimidine-2(1H)-thiones. First reported by Italian chemist Pietro Biginelli in 1893, this reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2] The resulting dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities.[3][4] This in-depth guide provides a comprehensive overview of the Biginelli reaction for the synthesis of 3,4-dihydropyrimidine-2(1H)-thiones, delving into its mechanism, modern catalytic systems, diverse substrate scope, and the significant biological activities of the resulting compounds. Detailed experimental protocols and characterization data are provided to serve as a practical resource for researchers in the field.
Introduction: The Enduring Significance of the Biginelli Reaction
The enduring appeal of the Biginelli reaction lies in its operational simplicity, atom economy, and the biological relevance of its products.[5] The one-pot nature of this multicomponent reaction (MCR) allows for the rapid assembly of complex heterocyclic structures from readily available starting materials, making it an efficient tool for generating libraries of bioactive molecules. The 3,4-dihydropyrimidine-2(1H)-thione core is found in numerous compounds with therapeutic potential, including antiviral, antitumor, antibacterial, and anti-inflammatory agents.[4] Notably, these compounds have also been investigated as calcium channel blockers and antihypertensive agents.[3]
While the classical Biginelli reaction often required harsh acidic conditions and long reaction times, leading to modest yields, significant advancements have been made in recent decades.[6][7] Modern iterations of this reaction employ a diverse range of catalysts, including Lewis acids, Brønsted acids, organocatalysts, and even biocatalysts, to improve efficiency, expand the substrate scope, and promote greener reaction conditions.[8][9] Furthermore, the use of microwave irradiation and solvent-free conditions has emerged as a powerful strategy to accelerate reaction rates and enhance yields, aligning with the principles of sustainable chemistry.[10][11]
The Reaction Mechanism: A Stepwise Journey to the Thione Core
The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves a series of sequential steps, as illustrated below. The key intermediate is the N-acyliminium ion, which is formed from the condensation of the aldehyde and thiourea.
Figure 1. Proposed mechanism of the Biginelli reaction for 3,4-dihydropyrimidine-2(1H)-thiones.
The reaction commences with the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion intermediate.[12] This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step involves an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, followed by dehydration to yield the 3,4-dihydropyrimidine-2(1H)-thione.[13]
Synthetic Methodologies: From Classic Protocols to Green Innovations
The versatility of the Biginelli reaction is reflected in the wide array of synthetic methodologies developed to access 3,4-dihydropyrimidine-2(1H)-thiones. These methods can be broadly categorized into classical, catalyst-driven, and green approaches.
Classical Approach: The Foundation of the Biginelli Reaction
The original Biginelli protocol involved the refluxing of an aldehyde, a β-ketoester, and thiourea in ethanol with a catalytic amount of a strong mineral acid, such as HCl.[3][14] While foundational, this method often suffers from long reaction times and low yields, particularly with sterically hindered or electronically deactivated substrates.[6]
Modern Catalytic Systems: Enhancing Efficiency and Scope
The quest for milder and more efficient reaction conditions has led to the exploration of a diverse range of catalysts.
-
Lewis Acids: A variety of Lewis acids, including FeCl₃·6H₂O, ZrCl₄, InCl₃, and Yb(OTf)₃, have been successfully employed to catalyze the Biginelli reaction.[15][16] These catalysts activate the aldehyde carbonyl group, facilitating the initial condensation with thiourea.
-
Brønsted Acids: Brønsted acids, such as p-toluenesulfonic acid (p-TSA) and novel Brønsted acidic ionic liquids, have also proven effective.[6] These catalysts protonate the aldehyde, enhancing its electrophilicity.
-
Organocatalysts: Chiral bifunctional catalysts, such as those derived from thiourea and primary or secondary amines, have been developed for the asymmetric synthesis of dihydropyrimidines, yielding products with high enantioselectivity.[17][18][19]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica sulfuric acid and dicalcium phosphate dihydrate (DCPD), offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes.[20]
Green Synthesis: Towards Sustainable Chemistry
In line with the growing emphasis on green chemistry, several environmentally benign approaches to the Biginelli reaction have been developed.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving yields.[10][11][15] This technique is frequently combined with solvent-free conditions for an even greener protocol.[20]
-
Solvent-Free Conditions: Conducting the reaction in the absence of a solvent, often with gentle heating or under mechanochemical conditions (ball milling), minimizes waste and simplifies product isolation.[21][22]
-
Natural Catalysts: Biorenewable and non-toxic catalysts, such as fruit juices and cuttlebone, have been explored as green alternatives to traditional acid catalysts.[23][24][25]
Experimental Protocols and Data
To provide a practical guide for researchers, this section details representative experimental protocols for the synthesis of 3,4-dihydropyrimidine-2(1H)-thiones using both conventional and modern methodologies.
General Procedure for Catalyst-Free, Solvent-Free Microwave-Assisted Synthesis
This protocol highlights a green and efficient method for the synthesis of 3,4-dihydropyrimidine-2(1H)-thiones.
Methodology:
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and thiourea (1.5 mmol).
-
Thoroughly mix the reagents.
-
Irradiate the mixture in a microwave synthesizer at a specified power and temperature for a short duration (typically 2-10 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of ethanol and stir to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[15][20]
Representative Protocol using a Brønsted Acidic Ionic Liquid Catalyst
This method showcases the use of a modern, efficient catalyst under solvent-free conditions.
Methodology:
-
To a mixture of the aldehyde (3 mmol), ethyl acetoacetate (3 mmol), and thiourea (4.5 mmol), add the Brønsted acidic ionic liquid [Btto][p-TSA] (0.15 mmol).
-
Heat the mixture at 90 °C with magnetic stirring for 30 minutes, or at 30 °C for 10 hours.
-
Monitor the reaction completion by TLC.
-
After cooling, pour the reaction mixture onto crushed ice and stir for 5 minutes.
-
Filter the separated solid under suction, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.[6]
Data Summary: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the synthesis of various 4-aryl-3,4-dihydropyrimidine-2(1H)-thiones, demonstrating the efficacy of different catalytic systems.
| Entry | Aldehyde (Ar) | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | C₆H₅ | Iodine | Microwave, 60°C, Solvent-free | 15 min | 92 | [15] |
| 2 | 4-Cl-C₆H₄ | [Btto][p-TSA] | 90°C, Solvent-free | 30 min | 95 | [6] |
| 3 | 4-NO₂-C₆H₄ | Triphenylphosphine | 100°C, Solvent-free | 8 h | 88 | [3] |
| 4 | 2-Cl-C₆H₄ | Dicalcium Phosphate | Ethanol, Reflux | 4 h | 85 | |
| 5 | 4-OCH₃-C₆H₄ | Sulfamic Acid | Microwave, Solvent-free | 3 min | 94 | [20] |
Pharmacological Significance: A Privileged Scaffold in Drug Discovery
The 3,4-dihydropyrimidine-2(1H)-thione scaffold is of significant interest to medicinal chemists due to its broad spectrum of biological activities.[4][26]
-
Anticancer Activity: Certain derivatives, such as monastrol and its analogs, have been identified as potent inhibitors of the mitotic kinesin Eg5, a motor protein essential for cell division, making them promising anticancer agents.[10][11][27]
-
Antimicrobial Properties: A number of 3,4-dihydropyrimidine-2(1H)-thiones have demonstrated significant antibacterial and antifungal activity.[4][21][28]
-
Anti-inflammatory and Antioxidant Effects: Several synthesized derivatives have exhibited notable anti-inflammatory and antioxidant properties in various in vitro and in vivo assays.[28][29][30]
-
Calcium Channel Modulation: The dihydropyrimidine core is a well-established pharmacophore for calcium channel blockers, which are used in the treatment of hypertension and other cardiovascular diseases.[1][3]
The diverse biological profile of this heterocyclic system continues to inspire the design and synthesis of new derivatives with improved potency and selectivity for various therapeutic targets.
Conclusion: A Versatile and Evolving Reaction
The Biginelli reaction has evolved significantly from its classical roots into a highly versatile and efficient tool for the synthesis of 3,4-dihydropyrimidine-2(1H)-thiones. The development of novel catalysts and green synthetic methodologies has not only improved the practicality of this reaction but has also expanded its applicability in medicinal chemistry and drug discovery. The continued exploration of new catalytic systems, substrate variations, and reaction conditions will undoubtedly lead to the discovery of novel dihydropyrimidine-based compounds with enhanced therapeutic potential. This guide serves as a testament to the enduring power and adaptability of this century-old reaction in modern organic synthesis.
References
- Shaabani, A., et al. (2004). Ammonium chloride-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. Bioorganic & Medicinal Chemistry Letters, 14(22), 5583-5585.
- Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(3), 216-222.
- Mohamadpour, F. (2017). An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. Arabian Journal of Chemistry, 10, S3195-S3201.
- Wang, L., et al. (2012). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. International Journal of Molecular Sciences, 13(5), 6190-6201.
- Wang, M., et al. (2010). A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines.
- de Oliveira, C. S. A., et al. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Mini-Reviews in Organic Chemistry, 20(8), 776-788.
- Li, J.-T., et al. (2005). Microwave-Assisted and Iodine-Catalyzed Synthesis of Dihydropyrimidin-2-thiones via Biginelli Reaction Under Solvent-Free Conditions.
- Sargordan Arani, M., & Khorasani, M. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research, 11(1), 107-113.
-
de Oliveira, C. S. A., et al. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Mini-Reviews in Organic Chemistry, 20(8), 776-788. Available at: [Link]
- Islam, M. S., et al. (2011). Multicomponent Reactions: Microwave-assisted Efficient Synthesis of Dihydropyrimidinones (thiones) and Quinazolinones under Green Chemistry Protocol as Probes for Antimicrobial Activities. Bangladesh Chemical Society, 24(2), 163-172.
- Kumar, R., et al. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Scientific Reports, 10(1), 15099.
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]
- Pingale, S. D., & Patil, S. D. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 23(12), 5217-5219.
- Hatamjafari, F. (2014). An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. Oriental Journal of Chemistry, 30(1), 409-412.
- JETIR. (2019).
- da Silva, B. V., et al. (2019). Chemistry and biology of 3,4-dihydropyrimidin-2(1H)-one (or thione) derivatives obtained by the biginelli multicomponent reaction. In Multicomponent Reactions: Concepts and Applications for Chemistry and Biology (pp. 356-397).
- V, L. H., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Der Pharma Chemica, 7(10), 241-247.
-
Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
- Kumar, A., et al. (2024). 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 74-89.
-
Kumar, A., et al. (2024). 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 74-89. Available at: [Link]
-
V, L. H., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin-2(1H)-thione derivatives. Der Pharma Chemica, 7(10), 241-247. Available at: [Link]
- Schwerk, P., et al. (2019). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 15, 2470-2477.
- Gnanasekar, S., et al. (2012). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of Chemistry, 2013, 1-6.
- de la Cruz, P., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.
- Mohamadpour, F. (2018). Green Synthesis and Biological Effect of Some Dihydropyrimid-2-One/Thiones.
- Huang, Y., et al. (2009). Highly Enantioselective Biginelli Reaction Promoted by Chiral Bifunctional Primary Amine-Thiourea Catalysts: Asymmetric Synthesis of Dihydropyrimidines. Organic Letters, 11(23), 5486-5489.
- El-Gaby, M. S. A., et al. (2014). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Journal of Chemistry, 2014, 1-10.
- Hela, S., et al. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent.
- Heravi, M. M., et al. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid.
- Maleki, A., & Kamalzare, M. (2017). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. Journal of the Mexican Chemical Society, 61(3), 223-230.
- Reddy, C. V., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236.
- Singh, R., et al. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Results in Chemistry, 5, 100812.
-
Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(3), 216-222. Available at: [Link]
- Amedl pous, M., et al. (2018). A mechanistic investigation of Biginelli reaction under base catalysis.
- Gaikwad, S. B. (2024). A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione.
-
Maleki, A., & Kamalzare, M. (2017). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. Journal of the Mexican Chemical Society, 61(3), 223-230. Available at: [Link]
-
International Journal of ChemTech Research. (n.d.). Biological Activity and Efficient Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-one/thione Derivatives. Retrieved from [Link]
- Shen, Z.-L., et al. (2011). An enantioselective biginelli reaction catalyzed by a simple chiral secondary amine and achiral brønsted acid by a dual-activation route.
-
V, L. H., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin-2(1H)-thione derivatives. Der Pharma Chemica, 7(10), 241-247. Available at: [Link]
- Taghavi Fardood, S., et al. (2024). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 154-163.
- Al-dujaili, J. H., & M. Al-Zoubi, R. (2021). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Chemistry, 3(4), 1183-1191.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
de la Cruz, P., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Available at: [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. redalyc.org [redalyc.org]
- 6. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. An enantioselective biginelli reaction catalyzed by a simple chiral secondary amine and achiral brønsted acid by a dual-activation route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions [scielo.org.mx]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. benthamdirect.com [benthamdirect.com]
- 30. benthamscience.com [benthamscience.com]
Spectroscopic Fingerprints of Pyrimidine-2(1H)-thione Derivatives: An In-Depth Technical Guide for Drug Discovery
Abstract
Pyrimidine-2(1H)-thione derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships and for the development of novel therapeutics. This comprehensive technical guide provides an in-depth exploration of the spectroscopic techniques pivotal for the characterization of pyrimidine-2(1H)-thione derivatives. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the analysis of this important class of heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.
The Significance of Pyrimidine-2(1H)-thione Derivatives in Medicinal Chemistry
The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids.[2] The introduction of a thione group at the 2-position imparts unique physicochemical properties and enhances the therapeutic potential of these derivatives. These compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The biological activity is intimately linked to the three-dimensional structure and electronic properties of the molecule. Therefore, a thorough spectroscopic analysis is not merely a characterization step but a critical component of the drug discovery and development process.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within the pyrimidine-2(1H)-thione scaffold. The absorption of UV-Vis radiation excites electrons from lower to higher energy orbitals, and the wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
Core Principles and Causality in Experimental Choices
The UV-Vis spectra of pyrimidine-2(1H)-thione derivatives are typically characterized by multiple absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the solvent polarity and the presence of various substituents on the pyrimidine ring. For instance, polar solvents can lead to a shift in the λmax due to interactions with the solute molecules.[4] The choice of solvent is therefore a critical experimental parameter that must be considered and reported. Methanol and acetonitrile are commonly used solvents for this analysis.[5]
A key aspect to consider is the potential for thione-thiol tautomerism, where the thione form (C=S) can exist in equilibrium with the thiol form (S-H).[3] UV-Vis spectroscopy can be a powerful tool to study this equilibrium, as the two tautomers exhibit distinct absorption spectra. The thione form generally absorbs at longer wavelengths compared to the thiol form.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is required.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyrimidine-2(1H)-thione derivative.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).[5]
-
From the stock solution, prepare a series of dilutions to a final concentration range suitable for analysis (e.g., 2-20 µg/mL).[6]
-
-
Data Acquisition:
Data Presentation: Typical UV-Vis Absorption Maxima
| Derivative Type | Solvent | Typical λmax (nm) | Reference |
| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | Methanol:Acetonitrile (1:1) | 275 | [5] |
| 4,6-Diarylpyrimidine-2(1H)-thiones | Ethanol | 320-380 | [4] |
| Pyrimidine-2-thione compounds | Chloroform | 310-420 | [5] |
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Core Principles and Causality in Experimental Choices
The IR spectrum of a pyrimidine-2(1H)-thione derivative provides a unique fingerprint, revealing the presence of key functional groups such as N-H, C=S, C=N, and C=C bonds. The position of the absorption bands can be influenced by factors like hydrogen bonding and the electronic effects of substituents. For solid samples, the choice of sampling technique (e.g., KBr pellet or Nujol mull) is crucial. The KBr pellet method is often preferred as it avoids interference from the mulling agent's own absorption bands.[4]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry pyrimidine-2(1H)-thione derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify and assign the characteristic absorption bands.
-
Data Presentation: Characteristic IR Absorption Bands
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H stretching (ring) | 3450-3140 (broad) | [4][5] |
| C-H stretching (aromatic) | 3100-3000 | [8] |
| C-H stretching (aliphatic) | 3000-2850 | [8] |
| C=N stretching (ring) | 1657-1588 | [5][9] |
| C=C stretching (ring) | 1635-1450 | [5] |
| C=S stretching (thione) | 1186-1155 | [4][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms. Both ¹H and ¹³C NMR are routinely employed in the analysis of pyrimidine-2(1H)-thione derivatives.
Core Principles and Causality in Experimental Choices
¹H NMR spectroscopy provides information about the chemical environment of protons, their multiplicity (splitting pattern), and the number of protons in a given environment (integration). The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring atoms and functional groups. For instance, the N-H proton of the thione group typically appears as a broad singlet at a downfield chemical shift.[7]
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of the C=S carbon is a particularly diagnostic signal, typically appearing in the downfield region of the spectrum.[7] The choice of deuterated solvent is critical to dissolve the sample and to provide a lock signal for the spectrometer. Deuterated dimethyl sulfoxide (DMSO-d₆) and chloroform-d (CDCl₃) are commonly used.[2]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the pyrimidine-2(1H)-thione derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum.
-
Process the data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, multiplicities, and integration values.
-
Data Presentation: Typical NMR Chemical Shifts
Table 4: ¹H NMR Spectroscopic Data of 2,6-Diphenylpyrimidine-4(1H)-thione [7]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 12.5 (br s) | Broad Singlet | 1H | NH (Thione) |
| 7.20-8.00 (m) | Multiplet | 10H | Ar-H |
| 6.80 (s) | Singlet | 1H | C5-H (Pyrimidine ring) |
Table 5: ¹³C NMR Spectroscopic Data of 2,6-Diphenylpyrimidine-4(1H)-thione [7]
| Chemical Shift (δ ppm) | Assignment |
| 175.0 | C=S (Thione) |
| 162.0 | C4/C6 (Pyrimidine ring) |
| 158.0 | C2 (Pyrimidine ring) |
| 128.0-135.0 | Aromatic Carbons |
| 108.0 | C5 (Pyrimidine ring) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Core Principles and Causality in Experimental Choices
In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pathways are often predictable and provide valuable structural information. For pyrimidine-2(1H)-thione derivatives, common fragmentation pathways involve the loss of the thione group (as S or HS) and cleavage of the pyrimidine ring. The choice of ionization technique can influence the extent of fragmentation. Softer ionization techniques, such as electrospray ionization (ESI), can be used to minimize fragmentation and primarily observe the molecular ion.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer (e.g., GC-MS or LC-MS).
-
Sample Introduction: The sample can be introduced directly via a solid probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) is commonly used for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Data Acquisition:
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
-
Data Presentation: Common Fragmentation Pathways
A characteristic fragmentation of pyrimidine-2(1H)-thione involves the direct expulsion of the exocyclic sulfur atom. Another common pathway is the loss of a hydrogen radical followed by other neutral losses. The specific fragmentation pattern is highly dependent on the substituents present on the pyrimidine ring.[10]
Visualizing the Workflow: A Unified Approach
The spectroscopic analysis of pyrimidine-2(1H)-thione derivatives is a multi-faceted process that requires the integration of data from various techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the spectroscopic analysis of pyrimidine-2(1H)-thione derivatives.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of pyrimidine-2(1H)-thione derivatives is a critical endeavor in the field of drug discovery. No single technique can provide a complete structural picture; rather, it is the synergistic integration of data from UV-Vis, IR, NMR, and Mass Spectrometry that enables unambiguous structure determination. This guide has provided a detailed overview of these techniques, emphasizing the causality behind experimental choices and offering standardized protocols to ensure data quality and reproducibility. By applying these principles, researchers can confidently characterize novel pyrimidine-2(1H)-thione derivatives, paving the way for the development of new and effective therapeutic agents.
References
-
Abdel-Rahman, A. A.-H., El-Gazzar, A. B. A., & El-Gendy, M. S. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Heterocyclic Chemistry, 54(3), 1433-1451. [Link]
-
Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Al-Hajjar, F. H., Al-Farkh, Y. A., & Hamoud, H. S. (1979). Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Journal of Chemistry, 57(20), 2734-2738. [Link]
-
Babu, V. R., Kumar, K. S., & Rao, G. K. (2013). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library, 5(4), 1-7. [Link]
-
Elnagdi, M. H., Elmoghayar, M. R. H., Kandeel, E. M., & Ibrahim, M. K. A. (1977). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 55(10), 1854-1857. [Link]
-
Fathalla, O. A., & Zaki, M. E. A. (2016). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 2(2), 1-22. [Link]
-
Hassan, A. S. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 34(1), 1-20. [Link]
-
Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]
-
Kumar, R. S., Idhayadhulla, A., & Surendra, A. (2015). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 1665(1), 050125. [Link]
-
Mohammed, S. A., & Ali, A. M. (2014). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Journal of Al-Nahrain University, 17(2), 105-112. [Link]
-
Sharma, A., Kumar, A., & Verma, P. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
-
Karpenko, Y. V., Omelyanchik, L. O., & Panasenko, T. V. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]
-
Al-Omary, F. A. M., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2017). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 22(8), 1378. [Link]
-
El-Sayed, W. A., Ali, O. M., & Abd-Allah, N. A. (2014). Synthesis, characterization, and antimicrobial activity of some new pyrimidine derivatives. Journal of the Chinese Chemical Society, 61(10), 1101-1108. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-thione
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydropyrimidine-2(1H)-thione (DHPM) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] The incorporation of an acetophenone fragment into this scaffold introduces further opportunities for molecular diversity and therapeutic potential. This guide provides an in-depth technical exploration of the synthesis and, most critically, the single-crystal X-ray diffraction analysis of a representative acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione. We will dissect the intramolecular geometry and the supramolecular architecture, revealing the subtle interplay of non-covalent interactions that govern its solid-state conformation. This foundational understanding is paramount for professionals engaged in rational drug design, aiding in the prediction of structure-activity relationships and the development of novel therapeutics targeting a range of diseases, including cancer and viral infections.[2][3]
Introduction: The Significance of the DHPM Core
Since its discovery by Pietro Biginelli in 1893, the three-component reaction to synthesize dihydropyrimidinones has become a staple in synthetic organic chemistry.[4][5] The sulfur analogues, 3,4-dihydropyrimidine-2(1H)-thiones, have garnered significant interest for their broad spectrum of pharmacological activities, including roles as calcium channel blockers, and anti-inflammatory and antiviral agents.[3] The versatility of the Biginelli reaction allows for the incorporation of diverse substituents, with acetophenone derivatives serving as valuable building blocks that can introduce additional points for functionalization or specific steric and electronic properties.[1][6] A profound understanding of the three-dimensional structure of these molecules at an atomic level is indispensable for elucidating their mechanism of action and for the design of more potent and selective drug candidates.
Synthesis and Crystallization: From Reaction Flask to Ordered Lattice
The synthesis of acetophenone-based 3,4-dihydropyrimidine-2(1H)-thiones is efficiently achieved through a modified Biginelli condensation.[1][2] The causality behind the choice of this one-pot, three-component reaction lies in its operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step.
The reaction proceeds via the acid-catalyzed condensation of an acetophenone derivative (acting as the 1,3-dicarbonyl component), an appropriate aldehyde, and thiourea.[1] In a specific example, 1-(4-acetylphenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione was synthesized from 4-acetyl aniline, potassium thiocyanate, and 4-methylpent-3-en-2-one (an in situ self-condensation product of acetone).[2][7]
Experimental Protocol: Synthesis
Objective: To synthesize 1-(4-acetylphenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione.
Methodology:
-
Reaction Setup: To a solution of 4-acetyl aniline (1 mmol) and potassium thiocyanate (1.2 mmol) in acetone (20 mL), add concentrated hydrochloric acid (0.5 mL) dropwise.
-
Reaction Execution: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold distilled water and then recrystallized from ethanol to yield pure crystals suitable for single-crystal X-ray diffraction analysis.[2]
The choice of ethanol for recrystallization is critical. Its polarity allows for the dissolution of the compound at elevated temperatures while ensuring its precipitation as well-formed crystals upon cooling, a prerequisite for successful X-ray analysis.
Architectural Analysis: The Crystal Structure in Detail
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is determined by single-crystal X-ray diffraction. This technique provides definitive proof of structure and offers invaluable insights into molecular conformation and intermolecular interactions.
Crystallographic Data
The representative compound, 1-(4-acetylphenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, crystallizes in the triclinic space group P-1.[2] The fundamental crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₈N₂OS |
| Formula Weight | 274.38 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.8262 (4) |
| b (Å) | 10.7036 (9) |
| c (Å) | 11.1396 (7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 758.37 (8) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.201 |
| Absorption Coefficient (mm⁻¹) | 0.207 |
| F(000) | 292.0 |
Data obtained from the crystallographic study of 1-(4-acetylphenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione.[2] The crystallographic data for this structure has been deposited at the Cambridge Crystallographic Data Centre (CCDC) with deposition number 2195791.
Intramolecular Features: Conformation and Geometry
The six-membered dihydropyrimidine ring is not planar, a crucial feature influencing its biological activity. It adopts an envelope conformation.[2] This puckering is a consequence of the sp³-hybridized C4 atom. The bond lengths and angles within the molecule are within the expected ranges for similar structures.
Below is a diagram illustrating the molecular structure of the title compound.
Caption: Molecular structure of an acetophenone-based DHPM.
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing is stabilized by a network of intermolecular hydrogen bonds, which are critical in defining the overall supramolecular architecture. Specifically, N–H···S and C–H···O hydrogen bonds are observed.[2][7] The N–H group of one molecule forms a hydrogen bond with the sulfur atom of an adjacent molecule, while the C-H of the acetyl group interacts with the oxygen of a neighboring molecule. These interactions link the molecules into a two-dimensional network, forming distinct R₂²(8) and R₂²(10) ring motifs.[2]
Hirshfeld surface analysis further quantifies the intermolecular contacts. For the title compound, the most significant contributions to the crystal packing are from H···H (59.5%), H···S/S···H (16.1%), and H···C/C···H (13.1%) interactions.[2] This highlights the predominance of van der Waals forces and weaker hydrogen bonds in the overall crystal stability.
The following diagram illustrates the key hydrogen bonding interactions.
Caption: Key intermolecular hydrogen bonds in the crystal lattice.
Advanced Characterization and In-Silico Analysis
Beyond X-ray crystallography, a comprehensive characterization of these compounds involves spectroscopic techniques and computational studies.
Spectroscopic Verification
-
FT-IR Spectroscopy: Provides information about the functional groups present. Characteristic peaks for N-H stretching, C=O stretching of the acetyl group, and C=S stretching are expected.
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical environment of the hydrogen and carbon atoms, respectively, providing a fingerprint of the molecular structure in solution.
Computational Insights
Density Functional Theory (DFT) studies can complement experimental data by providing insights into the electronic properties, such as the HOMO-LUMO energy gap, which relates to the chemical reactivity of the molecule.[2] Furthermore, molecular docking studies can predict the binding affinity and orientation of the DHPM derivative within the active site of a biological target, such as an enzyme, guiding further drug development efforts.[2][7] For instance, the title compound has been investigated as a potential inhibitor of tyrosinase and ribonucleotide reductase.[2][7][8]
Conclusion and Future Outlook
This guide has provided a detailed overview of the synthesis and crystal structure of an acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione. The single-crystal X-ray analysis reveals a non-planar envelope conformation for the dihydropyrimidine ring and a supramolecular architecture governed by N–H···S and C–H···O hydrogen bonds. This structural knowledge is fundamental for the scientific community, particularly those in drug discovery. By understanding the precise three-dimensional nature of these scaffolds, researchers can make more informed decisions in the design of analogues with improved efficacy and selectivity. The continued exploration of the vast chemical space accessible through the Biginelli reaction, coupled with detailed structural analysis, promises to yield novel therapeutic agents for a wide range of diseases.
References
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Shaheen, F., Ahmad, I., Nadeem, H., et al. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. International Journal of Molecular Sciences, 23(21), 13164. [Link]
-
Bosica, G., & Abdilla, R. (2024). Synthesis of pyrimidinones via a Biginelli-like reaction of aldehydes, acetophenone, and urea. Molecules. [Link]
-
Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Dihydropyrimidines and Dihydropyrimidine-2-thiones. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Shaheen, F., Ahmad, I., Nadeem, H., et al. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. PubMed. [Link]
-
Nayak, S. K., Venugopala, K. N., Chopra, D., et al. (2009). Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2518. [Link]
-
Nayak, S. K., Venugopala, K. N., Chopra, D., et al. (2009). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2468. [Link]
-
Ragab, F. A. F., Ali, O. M., & George, R. F. (2017). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)-3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylidene}-7-methyl-2,3-dihydro-1H-thiazolo[3,2-a]pyrimidine-6-carboxylate hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1668–1674. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Manos-Turvey, A., Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 369. [Link]
-
BIGINELLI REACTION. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]
-
Dekamin, M. G., & Eslami, M. (2014). Recent progress in asymmetric Biginelli reaction. Current Organic Chemistry, 18(1), 2-19. [Link]
-
CCDC Deposition Criteria for CSD and ICSD Inclusion. (2025). Cambridge Crystallographic Data Centre. Retrieved January 20, 2026, from [Link]
-
Fassi, P. (2011). Pietro Biginelli: The Man Behind the Reaction. ChemistryViews. [Link]
-
Shaabanzadeh, M., & Teimuri-mofrad, R. (2013). An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. Arabian Journal of Chemistry, 6(3), 329-333. [Link]
-
Deposit a Structure in the CSD. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 20, 2026, from [Link]
-
Access & Deposit Crystal Structures. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 20, 2026, from [Link]
-
Access Structures. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomphysics.net [uomphysics.net]
- 4. BIGINELLI REACTION | PPT [slideshare.net]
- 5. Pietro Biginelli: The Man Behind the Reaction - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tautomeric Forms of Pyrimidine-2(1H)-thione Intermediates
Introduction: The Dynamic Nature of Tautomerism in Heterocyclic Thiones
In the realm of heterocyclic chemistry, tautomerism represents a fundamental concept of constitutional isomerism, where isomers, known as tautomers, are readily interconvertible. This dynamic equilibrium is particularly prominent in heterocyclic compounds containing exocyclic labile protons, such as pyrimidine-2(1H)-thione. These molecules are not static entities but rather exist as a mixture of interconverting structures, primarily the thione and thiol forms. The position of this equilibrium is highly sensitive to the surrounding environment, including solvent polarity, concentration, and temperature, which in turn dictates the molecule's reactivity and biological function.[1][2] For researchers and professionals in drug development, a thorough understanding of the tautomeric behavior of pyrimidine-2(1H)-thione intermediates is paramount, as it directly influences their synthetic utility and the properties of the resulting therapeutic agents.
The Thione-Thiol Tautomeric Equilibrium of Pyrimidine-2(1H)-thione
The tautomerism in pyrimidine-2(1H)-thione involves the migration of a proton between a nitrogen atom of the pyrimidine ring and the exocyclic sulfur atom. This results in two primary tautomeric forms: the lactam-like thione form and the aromatic thiol form.
Caption: Tautomeric equilibrium between the thione and thiol forms.
The stability of these tautomers is a subject of considerable interest and has been investigated through both experimental and computational methods. In the gas phase, the thiol form is generally predicted to be more stable due to its aromatic character.[3] However, in polar solvents, the thione form is significantly stabilized and often predominates.[1][2] This solvent-dependent equilibrium is a critical consideration in designing synthetic routes and interpreting spectroscopic data.
Factors Influencing Tautomeric Equilibrium:
-
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to favor the more polar thione tautomer.[1][2]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding can favor the thione form through dimerization.
-
Temperature: Changes in temperature can shift the equilibrium, although this effect is often less pronounced than solvent effects.
-
Substitution: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can influence the relative stabilities of the tautomers.
Computational Insights into Tautomer Stability
Density Functional Theory (DFT) calculations have provided valuable quantitative insights into the relative energies of the pyrimidine-2(1H)-thione tautomers. These studies consistently show a reversal in stability when moving from the gas phase to a polar solvent environment.
| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Medium Relative Energy (kcal/mol) | Reference |
| Pyrimidine-2-thiol | 0.00 | +6.47 | [3] |
| Pyrimidine-2(1H)-thione | +3.41 | 0.00 | [3] |
Synthesis of Pyrimidine-2(1H)-thione Intermediates
A common and efficient method for the synthesis of pyrimidine-2(1H)-thione derivatives involves the condensation of chalcones with thiourea in a basic medium.[4][5] This reaction proceeds via a Michael addition followed by cyclization and dehydration.
Caption: General synthetic workflow for pyrimidine-2(1H)-thiones.
Experimental Protocol: Synthesis of 3,4-dihydro-4,6-diaryl pyrimidine-2(1H)-thiones[4]
-
Reaction Setup: To a stirred mixture of an aqueous sodium hydroxide solution (50%, 6 ml) and benzene (25 ml), add tetrabutylammonium bromide (TBAB) (0.2 g, 0.0015 mole) and thiourea (0.005 mole). Stir for 5 minutes.
-
Addition of Chalcone: To this mixture, add the corresponding chalcone (0.005 mole) with continuous stirring.
-
Reaction Conditions: Continue stirring the reaction mixture for 24-72 minutes at a temperature of 40-60°C.
-
Work-up: Separate the organic layer and wash it several times with water until the aqueous layer is clear to remove the catalyst and base.
-
Drying and Isolation: Dry the organic layer with anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the resulting precipitate from chloroform to obtain the pure product.
Spectroscopic Characterization of Tautomeric Forms
The elucidation of the predominant tautomeric form of pyrimidine-2(1H)-thione in a given state (solid or solution) relies heavily on a combination of spectroscopic techniques.
FTIR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in the tautomers. The key vibrational frequencies to distinguish between the thione and thiol forms are the N-H and C=S stretches for the thione, and the S-H stretch for the thiol.
| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Reference |
| N-H stretch (broad) | Thione | 3450-3400 | [4] |
| C=S stretch | Thione | 1167-1160 | [4] |
| S-H stretch | Thiol | ~2550 (typically weak) |
Protocol for FTIR Analysis (KBr Disc Method): [4]
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr disc in the sample holder of an FTIR spectrometer and record the spectrum.
UV-Vis Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibrium in solution.[1][2] The thione and thiol forms exhibit distinct absorption maxima due to differences in their electronic structures. The aromatic thiol form typically absorbs at a shorter wavelength (blue shift) compared to the more conjugated thione form.[4] By analyzing the changes in the absorption spectrum under different solvent conditions, one can infer the position of the tautomeric equilibrium.
NMR Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information in solution. The chemical shifts of the protons and carbons are sensitive to their electronic environment, allowing for the differentiation of the tautomers.
| Nucleus | Tautomeric Form | Expected Chemical Shift (ppm) | Key Features |
| ¹H | Thione | N-H proton (broad, downfield) | Exchangeable with D₂O |
| ¹H | Thiol | S-H proton (sharp, upfield) | Exchangeable with D₂O |
| ¹³C | Thione | C=S carbon | ~175-205 |
| ¹³C | Thiol | C-S carbon | ~150-170 |
Protocol for NMR Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) based on the solubility of the compound and the desired solvent polarity for studying the tautomeric equilibrium.
-
Sample Dissolution: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state by determining the precise locations of all atoms, including hydrogen atoms, within the crystal lattice. This technique has been instrumental in confirming the predominance of the thione form in the solid state for many pyrimidine-2(1H)-thione derivatives.
Reactivity of Pyrimidine-2(1H)-thione Tautomers: A Tale of Two Nucleophiles
The dual tautomeric nature of pyrimidine-2(1H)-thiones leads to ambident nucleophilic character, with potential reaction sites at both the sulfur and nitrogen atoms. The outcome of reactions, such as alkylation, is often dependent on the specific tautomer that is reactive under the given conditions.
Caption: Differential reactivity leading to S- and N-alkylation.
-
S-Alkylation: The thiol tautomer, with its nucleophilic sulfur atom, readily undergoes S-alkylation, particularly under neutral or mildly acidic conditions.[6]
-
N-Alkylation: The thione tautomer can be deprotonated at the nitrogen atom under basic conditions to form a nucleophilic anion, which can then undergo N-alkylation.
The chemoselectivity between N- and S-alkylation can often be controlled by judicious choice of reaction conditions, such as the base, solvent, and electrophile.[7]
Applications in Drug Development
The pyrimidine-2(1H)-thione scaffold is a valuable building block in medicinal chemistry. Its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to selectively functionalize the pyrimidine ring at the sulfur or nitrogen atoms, guided by an understanding of its tautomerism, allows for the synthesis of diverse libraries of compounds for drug discovery programs.
Conclusion
The tautomerism of pyrimidine-2(1H)-thione intermediates is a multifaceted phenomenon with profound implications for their synthesis, characterization, and reactivity. A comprehensive understanding of the factors governing the thione-thiol equilibrium is essential for researchers in organic synthesis and medicinal chemistry. By leveraging a combination of spectroscopic analysis, computational modeling, and controlled reaction conditions, it is possible to harness the unique chemical properties of these versatile intermediates for the development of novel and effective therapeutic agents.
References
-
Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Stoyanov, S., Petkov, I., Antonov, L., Stoyanova, T., Karagiannidis, P., & Aslanidis, P. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1482-1489.
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032.
- Leszczynski, J. (1992). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Journal of physical chemistry, 96(4), 1649-1653.
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
- Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. (1999). Journal of the Chemical Society, Perkin Transactions 2, (4), 801-806.
-
From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. (n.d.). Canadian Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
Structural formulae of pyrimidine-2-thione (I), and some of its amino... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2022). ACS Publications. Retrieved January 20, 2026, from [Link]
-
The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine-2(1H)-thione Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the central framework for the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of nucleic acids. The functionalization of this scaffold has given rise to a vast array of compounds with significant therapeutic potential. Among these, the dihydropyrimidine-2(1H)-thione (DHPM-thione) moiety has garnered considerable attention. First reported by Pietro Biginelli in 1893, these compounds and their derivatives are now recognized as "privileged structures" in medicinal chemistry.[1][2] They exhibit a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[1][2][3]
The subject of this guide, 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione, incorporates the pharmacologically active dimethoxybenzene moiety, a structural feature present in numerous natural products and synthetic drugs. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization, offering a foundational resource for researchers engaged in its study and application.
Molecular Structure and Physicochemical Properties
The chemical identity of this compound is established by its molecular formula and mass. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on established chemical principles and data from closely related analogues.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂S | - |
| Molecular Weight | 248.30 g/mol | - |
| Predicted Density | 1.25 ± 0.1 g/cm³ | - |
| Predicted Boiling Point | 396.1 ± 52.0 °C | - |
| Physical Appearance | Expected to be a crystalline solid | Inferred from analogues |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in less polar solvents and water. | Inferred from analogues |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Biginelli reaction , a one-pot, three-component condensation.[4] This reaction involves the acid-catalyzed cyclocondensation of an aldehyde (3,4-dimethoxybenzaldehyde), a β-dicarbonyl compound (e.g., ethyl acetoacetate), and thiourea.
The choice of catalyst and solvent is critical for optimizing the reaction yield and purity. While the classical Biginelli reaction uses strong mineral acids, modern variations employ milder Lewis acids or heterogeneous catalysts to improve efficiency and simplify purification.
Plausible Synthetic Workflow
Caption: Biginelli reaction workflow for synthesis.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of dihydropyrimidine-2(1H)-thiones.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.5 mmol) in ethanol (15 mL).
-
Catalysis: Add a catalytic amount of a suitable acid, such as a few drops of concentrated hydrochloric acid or a small amount of phosphorous pentoxide.[1] The choice of catalyst can influence reaction time and yield; Lewis acids or solid acid catalysts are also effective.[3]
-
Reaction Execution: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into ice-cold water to induce precipitation.
-
Purification: Collect the crude solid by filtration and wash it with cold ethanol or water. The final product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(3,4-dimethoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related analogues.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3240 | N-H stretching |
| ~3100 | Aromatic C-H stretching |
| ~2950 | Aliphatic C-H stretching |
| ~1720 | C=O stretching (of the ester group, if present) |
| ~1640 | C=C stretching |
| ~1595 | N-H bending |
| ~1530 | C=S stretching |
| ~1250 | C-O-C stretching (of methoxy groups) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum gives detailed information about the chemical environment of the hydrogen atoms. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.4 | Singlet | 1H | N¹-H |
| ~7.8 | Singlet | 1H | N³-H |
| ~6.7-7.0 | Multiplet | 3H | Aromatic protons |
| ~5.1 | Doublet | 1H | C⁴-H |
| ~4.0 | Quartet | 2H | -OCH₂CH₃ (if ethyl acetoacetate is used) |
| ~3.7 | Singlet | 6H | Two -OCH₃ groups |
| ~2.3 | Singlet | 3H | C⁶-CH₃ |
| ~1.1 | Triplet | 3H | -OCH₂CH₃ (if ethyl acetoacetate is used) |
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=S (C²) |
| ~165 | C=O (ester carbonyl, if present) |
| ~147-150 | Aromatic carbons attached to oxygen & C⁶ |
| ~137 | Aromatic quaternary carbon |
| ~110-120 | Aromatic C-H carbons |
| ~101 | C⁵ |
| ~60 | -OCH₂CH₃ (if ethyl acetoacetate is used) |
| ~55 | C⁴ & -OCH₃ groups |
| ~18 | C⁶-CH₃ |
| ~14 | -OCH₂CH₃ (if ethyl acetoacetate is used) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(3,4-dimethoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione, the expected molecular ion peak [M+H]⁺ would be observed at m/z 323.
Chemical Reactivity and Potential for Further Functionalization
The this compound molecule possesses several reactive sites, making it a versatile intermediate for further chemical modifications.
Caption: Potential sites for chemical modification.
-
Thione Group (C=S): The thione group can undergo S-alkylation with alkyl halides to form 2-(alkylthio)pyrimidines.[3] It can also be oxidized to the corresponding sulfoxide or sulfone. The thione-thiol tautomerism allows for reactions characteristic of thiols.
-
N-H Groups: The nitrogen atoms of the pyrimidine ring can be alkylated or acylated to introduce further diversity into the molecule.[3]
-
Aromatic Ring: The electron-rich dimethoxyphenyl ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.
Potential Biological and Pharmacological Significance
While specific biological studies on this compound are not extensively reported, the known activities of related compounds suggest several avenues for investigation:
-
Antimicrobial Activity: Many dihydropyrimidine-2(1H)-thiones exhibit significant antibacterial and antifungal properties.[1]
-
Antioxidant Activity: The presence of the dimethoxyphenyl group, a known antioxidant moiety, coupled with the pyrimidine-thione core, suggests potential free-radical scavenging activity.[1]
-
Anti-inflammatory and Anticancer Activity: The DHPM scaffold is present in compounds with demonstrated anti-inflammatory and anticancer effects.[2][6]
The structural features of this compound make it a promising candidate for further investigation and development in these therapeutic areas.
Conclusion
This compound is a member of a pharmacologically significant class of heterocyclic compounds. Its synthesis is readily achievable through the well-established Biginelli reaction. This guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed synthetic protocol, and an analysis of its expected spectroscopic characteristics based on data from closely related analogues. The versatile reactivity of this molecule offers numerous opportunities for the development of novel derivatives with potential therapeutic applications. Further research into the specific biological activities of this compound is warranted to fully explore its potential in drug discovery and development.
References
-
(PDF) SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES - ResearchGate. Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives. Available at: [Link]
-
An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - NIH. Available at: [Link]
-
Synthesis of 3,4-dihydropyrimidinones/thiones derivatives. - ResearchGate. Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives - Scholars Research Library. Available at: [Link]
-
Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - NIH. Available at: [Link]
-
Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives - ResearchGate. Available at: [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - MDPI. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise: A Technical Guide to the Biological Potential of Novel Pyrimidine-2(1H)-thione Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, delves into the burgeoning field of pyrimidine-2(1H)-thione derivatives. These heterocyclic compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This document provides a comprehensive overview of their synthesis, characterization, and diverse therapeutic potential, supported by detailed experimental protocols and mechanistic insights to empower your research and development endeavors.
The Pyrimidine-2(1H)-thione Core: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biocompatibility makes pyrimidine derivatives particularly attractive for the development of novel therapeutic agents. The introduction of a thione group at the 2-position of the pyrimidine ring, creating the pyrimidine-2(1H)-thione core, has been shown to significantly enhance the pharmacological profile of these molecules. This modification provides additional opportunities for functionalization and can influence the oxidative processes within a cell.[2]
The versatility of the pyrimidine-2(1H)-thione scaffold allows for the synthesis of large and diverse chemical libraries, increasing the probability of identifying potent and selective drug candidates for a range of diseases. Research has consistently demonstrated the broad therapeutic potential of these compounds, with significant findings in the areas of anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5][6]
Synthesis and Characterization: Building the Foundation for Biological Exploration
A common and efficient method for the synthesis of novel 4,6-disubstituted-pyrimidine-2(1H)-thiones is through a one-pot, three-component condensation reaction. This approach, a variation of the Biginelli reaction, offers good yields and allows for a high degree of structural diversity.[2][7]
General Synthetic Protocol: Three-Component Condensation
This protocol outlines a generalized procedure for the synthesis of 4,6-diaryl-pyrimidine-2(1H)-thiones.
Step 1: Preparation of Chalcone Intermediate (Optional but common)
-
In a suitable reaction vessel, dissolve an appropriate substituted acetophenone in ethanol.
-
Add an equimolar amount of a substituted benzaldehyde.
-
To this solution, add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) dissolved in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Step 2: Cyclocondensation to form Pyrimidine-2(1H)-thione
-
In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as ethanol or n-butanol.[3][8]
-
Add a catalytic amount of a base (e.g., potassium hydroxide or sodium hydroxide).
-
Reflux the reaction mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude pyrimidine-2(1H)-thione.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure compound.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity using a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, C=N, and aromatic C-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Elemental Analysis (CHN): To determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the empirical formula.
Exploring the Anticancer Potential
Numerous studies have highlighted the significant anticancer activity of pyrimidine-2(1H)-thione derivatives against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers.[3][9] Some derivatives have shown potency comparable to the standard chemotherapeutic drug, Doxorubicin.[3]
Mechanism of Action: Targeting Key Cellular Processes
The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular pathways involved in cancer progression. One of the proposed mechanisms is the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase (RNR), which is a key player in the synthesis of deoxynucleoside triphosphates (dNTPs) necessary for DNA replication.[10] Aberrant expression of RNR is a hallmark of many proliferative disorders, making it an attractive therapeutic target.[10]
Caption: Proposed anticancer mechanism of pyrimidine-2(1H)-thiones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of selected pyrimidine-2(1H)-thione derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| DTP-4 | Jurkat T cell line | 2.32 | [11] |
| DTP-6 | HeLa cell line | 5.39 | [11] |
| Compound 11 | HepG-2 | Potent Activity | [3] |
| Compound 5 | HepG-2 | Potent Activity | [3] |
| Compound 11 | MCF-7 | Potent Activity | [3] |
| Compound 5 | MCF-7 | Potent Activity | [3] |
Antimicrobial Efficacy: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrimidine-2(1H)-thione derivatives have demonstrated promising antibacterial and antifungal activities, making them valuable leads for the development of new antimicrobial agents.[2][12][13]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer method is a standardized technique for determining the susceptibility of bacteria to various antimicrobial agents.[2]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL)
-
Standard antibiotic discs (e.g., Ampicillin, Ciprofloxacin)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Also, place a standard antibiotic disc as a positive control and a disc with the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Quantitative Data Summary: Antibacterial Activity
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Compound 1 | S. aureus | Moderate Activity | [2] |
| Compound 2 | E. coli, B. subtilis, S. aureus | Good Activity | [2] |
| Compound 3 | E. coli, P. aeruginosa | Good Activity | [2] |
| Compound 4 | B. subtilis, E. coli | Good Activity | [2] |
Anti-inflammatory Properties: Modulating the Inflammatory Response
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine-2(1H)-thione derivatives have been investigated for their anti-inflammatory potential, with some compounds showing significant inhibition of key inflammatory mediators.[5][14][15]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[15] Some pyrimidine-2(1H)-thione derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[5][16] This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: COX-2 inhibition by pyrimidine-2(1H)-thiones.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a widely used and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[14]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test groups).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyrimidine-2(1H)-thione derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[17][18] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
Caption: Structure-Activity Relationship of pyrimidine-2(1H)-thiones.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational tools and SAR data to design and synthesize novel derivatives with improved efficacy and safety profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.
-
In Vivo Efficacy and Toxicology: Evaluating the most promising candidates in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety.
-
Combination Therapies: Investigating the potential of pyrimidine-2(1H)-thione derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
The exploration of novel pyrimidine-2(1H)-thione compounds represents a highly promising avenue for the discovery of new medicines to address unmet medical needs. The versatility of their synthesis and their broad spectrum of biological activities make them a compelling class of molecules for further investigation.
References
- Benchchem. (n.d.). Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols.
- Ovidius University Annals of Chemistry. (n.d.). Synthesis, spectral study and evaluation of antibacterial activity of some novel 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl) pyrimidine-2(1H)-thiones.
- Nassar, I. F., El Bakary, N. S., Abdel Aal, M. T., & El-Sayed, W. A. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Research Journal of Chemistry and Environment, 25(2), 113-122.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.).
- Purushotham, K. N., et al. (2023). In-vitro Antioxidant and Antitumor Activity of Dihydropyrimidine-2(1-H)-thione Derivatives with Carbazole Moiety. International Journal of Pharmaceutical Investigation, 13(1), 55-62.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. (n.d.). Bentham Science.
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). Oriental Journal of Chemistry.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017).
- Vachala, et al. (2011). Synthesis and biological evaluation of novel pyrimidine-2(1H)-ones/thiones as potent anti-inflammatory and anticancer agents. Medicinal Chemistry Research, 20(11), 3598-3606.
- Benchchem. (n.d.). validating the anticancer activity of 6-phenyl-1H-pyrimidine-2,4-dithione in multiple cancer cell lines.
- Elnaggar, D. H., et al. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.
- Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.). ResearchGate.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
- Zaki, Y. H., et al. (n.d.). Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds. Polycyclic Aromatic Compounds.
- Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. (2022). Molecules.
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI.
- Biological Activity and Efficient Synthesis of 3, 4- Dihydropyrimidin-2-(1H)-one/thione Derivatives. (2014). Journal of Chemical Health Risks, 4(4).
- Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. (2017). Journal of Biochemical and Molecular Toxicology.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). Journal of Medicinal Chemistry.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules.
- Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).
- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science.
- A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione. (n.d.).
- Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. (2021). Journal of Agricultural and Food Chemistry.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.).
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. (n.d.).
- Synthesis and biological activity of some pyrimidine derivatives. (n.d.). ResearchGate.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences.
- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry.
- Pyrimidine-2(1H)-thione. (n.d.). J&K Scientific LLC.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpionline.org [jpionline.org]
- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
- 14. benthamscience.com [benthamscience.com]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 18. semanticscholar.org [semanticscholar.org]
Initial Screening of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione for Bioactivity: A Tri-Phasic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This guide outlines a comprehensive, three-pronged strategy for the initial bioactivity screening of a novel derivative, 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione. By integrating in silico prediction, targeted in vitro assays, and robust data analysis, this workflow is designed to efficiently elucidate the compound's therapeutic potential. We will detail the rationale behind a tiered screening cascade—commencing with computational target prediction, followed by a panel of in vitro assays assessing anticancer, antimicrobial, and antioxidant activities, and concluding with preliminary mechanistic insights. This document serves as a practical whitepaper for researchers embarking on the early-stage evaluation of new chemical entities.
Introduction: The Rationale for Screening Pyrimidine-2(1H)-thione Derivatives
Pyrimidine derivatives are of significant interest in drug discovery due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The thione substitution at the 2-position of the pyrimidine ring, in particular, has been associated with potent biological effects. The subject of this guide, this compound, combines this key heterocyclic core with a dimethoxyphenyl group, a substitution pattern found in various bioactive natural products and synthetic compounds. This structural combination warrants a systematic investigation into its potential therapeutic applications.
The initial phase of drug discovery for a novel compound necessitates a broad-based screening approach to identify its most promising biological activities.[4] A well-designed preliminary screening cascade should be both cost-effective and informative, enabling a "fail fast, fail cheap" philosophy while maximizing the potential for identifying significant bioactivity. This guide proposes a logical and experimentally sound workflow for the initial characterization of this compound.
Phase I: In Silico Bioactivity Prediction
Before embarking on resource-intensive wet-lab experiments, in silico methods offer a rapid and cost-effective means to predict the potential biological targets and activities of a novel compound.[5][6][7] By comparing the chemical structure of this compound to large databases of known bioactive molecules, we can generate hypotheses about its mechanism of action.
Rationale and Causality
Computational target fishing leverages the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[5] Tools like SwissTargetPrediction and TargetHunter utilize algorithms to match the query compound against extensive chemogenomic databases, predicting a spectrum of potential protein targets.[5][8] This predictive step is crucial for guiding the subsequent in vitro assay selection, focusing our efforts on the most probable areas of bioactivity.
Recommended In Silico Tools
-
SwissTargetPrediction: A web-based tool that predicts the most likely macromolecular targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[8]
-
TargetHunter: This program predicts biotargets by identifying the targets associated with the most similar counterparts of a query chemical in large bioactivity databases.[5]
Hypothetical In Silico Prediction Results
For the purpose of this guide, let us assume the in silico analysis of this compound suggests a high probability of interaction with targets related to cell proliferation (e.g., kinases), bacterial cell wall synthesis, and enzymes involved in oxidative stress. These predictions form the logical basis for the subsequent in vitro screening cascade.
Phase II: In Vitro Screening Cascade
Based on the in silico predictions and the known activities of similar pyrimidine derivatives, a three-tiered in vitro screening approach is proposed: anticancer, antimicrobial, and antioxidant activity.
Anticancer Activity Screening
The antiproliferative potential of novel compounds is a cornerstone of cancer drug discovery.[9][10] A tiered approach, starting with a broad cytotoxicity screen followed by more specific mechanistic assays, is recommended.
Caption: Workflow for in vitro anticancer activity screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours. A panel of cell lines is used to assess for broad-spectrum activity or potential selectivity.[11]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 15.2 |
| HepG-2 | Liver Cancer | 25.8 |
| HCT-116 | Colon Cancer | 12.5 |
| BJ-1 | Normal Fibroblast | > 100 |
This table presents hypothetical data for illustrative purposes.
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[12][13] Pyrimidine derivatives have shown promise in this area.[1][2]
Caption: Workflow for in vitro antimicrobial activity screening.
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Protocol:
-
Microorganism Selection: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[14]
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | > 128 |
| Candida albicans | Fungus | 64 |
This table presents hypothetical data for illustrative purposes.
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of therapeutic interest.[15][16]
Caption: Workflow for in vitro antioxidant activity screening.
These are common spectrophotometric assays to evaluate the free radical scavenging capacity of a compound.[15][17][18]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:
-
Prepare a solution of DPPH in methanol.
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:
-
Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.
-
Dilute the ABTS radical solution with a suitable buffer to a specific absorbance.
-
Add various concentrations of the test compound to the ABTS radical solution.
-
Incubate at room temperature for a short period (e.g., 6 minutes).[17]
-
Measure the absorbance at a specific wavelength (e.g., 734 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | 45.6 |
| ABTS Radical Scavenging | 38.2 |
| Ascorbic Acid (Standard) | 5.2 |
This table presents hypothetical data for illustrative purposes.
Phase III: Preliminary Mechanistic Insights and Future Directions
Should the initial screening reveal potent activity in any of the aforementioned assays, the next logical step is to gain preliminary insights into the compound's mechanism of action.
Potential Signaling Pathway
Based on the hypothetical anticancer activity, a potential mechanism could involve the induction of apoptosis.
Caption: Hypothetical signaling pathway for apoptosis induction.
Further studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), would be warranted to validate this hypothesis.
Conclusion and Trustworthiness of Protocols
This guide provides a structured and scientifically grounded framework for the initial bioactivity screening of this compound. The described protocols are standard, well-validated methods used extensively in the field of drug discovery.[14][15] The self-validating nature of these protocols lies in the inclusion of positive and negative controls, dose-response relationships, and the use of standardized cell lines and reagents. By following this phased approach, researchers can efficiently and reliably assess the therapeutic potential of novel pyrimidine derivatives, paving the way for further preclinical development.
References
- Title: In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide Source: Benchchem URL
- Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: Aswan University URL
- Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL
- Source: IJCRT.
- Title: TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database Source: NIH URL
- Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL
- Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines Source: PubMed URL
- Title: Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)
- Source: bio.
- Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Publishing URL
- Title: Chemoinformatics: Predicting Biological Activity with Artificial Intelligence Source: Bio-EC URL
- Title: Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)
- Title: Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay Source: PMC - NIH URL
- Title: Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach Source: MDPI URL
- Title: In Silico Target Prediction Source: Creative Biolabs URL
- Title: Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay.
- Title: Biological Activity and Efficient Synthesis of 3, 4- Dihydropyrimidin-2-(1H)
- Title: Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach Source: PubMed URL
- Title: Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
- Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery Source: PMC URL
- Title: Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds Source: University of Thi-Qar URL
- Title: Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts Source: MDPI URL
- Title: Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E.
- Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: PMC - NIH URL
- Title: Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library Source: ACS Infectious Diseases URL
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 8. bio.tools [bio.tools]
- 9. ijcrt.org [ijcrt.org]
- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. mdpi.com [mdpi.com]
- 18. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of 3,4-Dihydropyrimidin-2(1H)-ones as A2B Adenosine Receptor Antagonists
This guide provides an in-depth overview of the identification and characterization of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) as a novel class of potent and selective antagonists for the A2B adenosine receptor (A2BAR). It is intended for researchers, scientists, and drug development professionals engaged in G-protein coupled receptor (GPCR) pharmacology and medicinal chemistry.
Introduction: The A2B Adenosine Receptor as a Therapeutic Target
The A2B adenosine receptor is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3) that mediate the physiological effects of the endogenous nucleoside, adenosine.[1] Unlike the high-affinity A1 and A2A receptors, the A2B receptor has a low affinity for adenosine and is typically activated under conditions of significant metabolic stress or tissue injury, such as ischemia or inflammation, where extracellular adenosine concentrations rise dramatically.[1]
A2BAR activation is linked to a variety of pathophysiological processes, making it a compelling therapeutic target.[2] Its involvement in inflammation, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD), as well as its role in cancer progression and diabetes, has driven significant interest in the development of selective antagonists.[1][2] The discovery of non-xanthine based antagonists is particularly valuable due to the often-poor selectivity and off-target effects associated with traditional xanthine-based compounds.[1][3]
The Emergence of a Novel Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)
The journey to the current class of antagonists began with a High-Throughput Screening (HTS) program that identified a DHPM derivative, compound 1 , as a hit with submicromolar affinity for the A2B receptor (Ki = 585.5 nM).[1][4] This discovery was significant because the DHPM scaffold, readily accessible through the multicomponent Biginelli reaction, is known for its drug-like properties and synthetic tractability.[4][5][6] The initial hit provided a unique and promising starting point for a focused lead optimization campaign.[4]
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, offering a straightforward and efficient route to a diverse library of DHPMs.[5][6][7][8] This synthetic accessibility is a cornerstone of the discovery process, allowing for rapid exploration of the structure-activity relationship (SAR).
Mechanism of Action: Antagonizing the A2B Signaling Cascade
The A2B receptor is a Gs protein-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[9][10][11] This signaling cascade is a primary endpoint for functionally characterizing the activity of newly synthesized compounds.[12]
DHPM antagonists act by binding to the A2B receptor, likely in the same orthosteric pocket as adenosine, thereby preventing agonist-induced activation and the subsequent production of cAMP. The confirmation of this antagonistic activity is performed through functional assays that measure changes in intracellular cAMP levels.[13][14]
Below is a diagram illustrating the canonical A2B signaling pathway and the point of intervention for DHPM antagonists.
Structure-Activity Relationship (SAR) and Lead Optimization
Following the identification of the initial hit, a systematic optimization process was undertaken. The Biginelli reaction's versatility allowed for modifications at multiple positions of the DHPM core, leading to a comprehensive understanding of the SAR.[1][15]
The general discovery workflow is outlined below:
Sources
- 1. Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The A2b adenosine receptor mediates cAMP responses to adenosine receptor agonists in human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. 3,4-Dihydropyrimidin-2(1 H)-ones as Antagonists of the Human A2B Adenosine Receptor: Optimization, Structure-Activity Relationship Studies, and Enantiospecific Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. figshare.com [figshare.com]
- 15. Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 4-Aryl-Dihydropyrimidines: A Technical Guide for Drug Discovery
Introduction: The Enduring Scaffold of Dihydropyrimidines
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for over a century. First reported by Pietro Biginelli in 1893, the straightforward synthesis and remarkable biological versatility of these compounds, particularly the 4-aryl substituted derivatives, have established them as a cornerstone in the development of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of 4-aryl-dihydropyrimidines, offering valuable insights for researchers and professionals engaged in drug discovery and development. We will delve into their applications as calcium channel blockers, anticancer agents, and antiviral compounds, supported by detailed experimental protocols and mechanistic insights.
The Biginelli Reaction: A Classic Route to a Privileged Scaffold
The most common and efficient method for synthesizing 4-aryl-dihydropyrimidines is the Biginelli reaction, a one-pot three-component condensation.[1][3] This reaction's enduring appeal lies in its operational simplicity and the ability to generate molecular diversity by varying the three core components: an aromatic aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea or thiourea.
The reaction is typically catalyzed by a Brønsted or Lewis acid.[1] The proposed mechanism, as refined by Kappe, initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form to the iminium ion. The final step involves cyclization via intramolecular condensation to yield the dihydropyrimidine ring.[1]
Caption: Proposed mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of a Model 4-Aryl-Dihydropyrimidine
This protocol describes a general, solvent-free synthesis of a 4-aryl-dihydropyrimidine using silica-chloride as a catalyst.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Silica-chloride (SiO2-Cl) (2.5 mol%)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, urea, and silica-chloride.
-
Heat the mixture at 80°C under solvent-free conditions for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the mixture with cold water to remove excess urea and filter the solid.
-
Wash the solid residue with hot ethyl acetate.
-
Concentrate the filtrate and recrystallize the solid product from ethanol to obtain the pure 4-aryl-dihydropyrimidine.
Therapeutic Applications of 4-Aryl-Dihydropyrimidines
The structural resemblance of 4-aryl-dihydropyrimidines to the clinically significant 1,4-dihydropyridines (DHPs), such as nifedipine, has been a major driver for their exploration as bioactive molecules. This has led to the discovery of a wide array of pharmacological activities.
Calcium Channel Blockers
4-Aryl-dihydropyrimidines have emerged as potent L-type calcium channel blockers, making them valuable candidates for the treatment of cardiovascular diseases like hypertension and angina.[4][5] Their mechanism of action involves binding to the L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4][6]
Mechanism of Action: These compounds act as antagonists at the voltage-gated L-type calcium channels, which are crucial for the influx of extracellular calcium into smooth muscle cells. By blocking these channels, they inhibit the calcium-dependent signaling pathways that lead to muscle contraction. This results in the relaxation of arterial smooth muscle, leading to vasodilation and a decrease in peripheral resistance.
Caption: Mechanism of Eg5 inhibition by 4-aryl-dihydropyrimidines.
Structure-Activity Relationship (SAR) for Anticancer Activity: [7][8]* C4-Aryl Ring: The presence of a phenyl ring is often crucial. Substituents like hydroxyl, methoxy, or halogens at the meta or para positions can enhance activity. [7]* C2-Position: A thione group (C=S) at the C2 position often leads to higher potency compared to an oxo group (C=O).
-
C5-Ester Group: The nature of the ester group influences activity, with different esters showing varying potencies against different cell lines.
-
Symmetry: For some dihydropyridine analogs, symmetrical structures have shown higher cytotoxicity. [7] Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [9][10][11] Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) [7]* Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 4-aryl-dihydropyrimidine compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Table 1: Anticancer Activity of Selected 4-Aryl-1,4-dihydropyridines [7][12]
| Compound | R (4-Aryl Substituent) | Cell Line | IC50 (µM) |
|---|---|---|---|
| 18 | 4-Benzyloxyphenyl | HeLa | 3.6 |
| MCF-7 | 5.2 | ||
| 19 | 4-Bromophenyl | HeLa | 2.3 |
| MCF-7 | 5.7 | ||
| 20 | 3-Fluorophenyl | HeLa | 4.1 |
| | | MCF-7 | 11.9 |
Antiviral Agents
Certain 4-aryl-dihydropyrimidines have demonstrated promising antiviral activity, particularly against HIV. [13][14][15][16][17]Some of these compounds act as HIV entry inhibitors, preventing the virus from infecting host cells.
Mechanism of Action: HIV Entry Inhibition HIV entry into a host cell is a multi-step process involving the binding of the viral envelope protein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of the host cell. This is followed by a conformational change that exposes gp41, which mediates the fusion of the viral and cellular membranes. [17]Some dihydropyrimidine derivatives are thought to interfere with this process, potentially by blocking the interaction between gp120 and the host cell receptors.
Experimental Protocol: In Vitro Antiviral Activity (CPE Reduction Assay)
The cytopathic effect (CPE) reduction assay is a common method for screening antiviral compounds. [18][19][20][21][22] Materials:
-
Host cell line susceptible to the virus (e.g., Vero 76 cells) [18]* Virus stock (e.g., a specific strain of interest)
-
Culture medium
-
96-well plates
-
Neutral red or other viability stain
Procedure:
-
Seed the host cells in 96-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the 4-aryl-dihydropyrimidine compounds.
-
Add the compound dilutions to the cell monolayers.
-
Infect the cells with the virus. Include uninfected and untreated infected controls.
-
Incubate the plates until significant CPE is observed in the virus control wells.
-
Quantify cell viability using a suitable method, such as neutral red staining.
-
Calculate the EC50 (50% effective concentration) of the compounds.
Pharmacokinetics and Drug-likeness
While many 4-aryl-dihydropyrimidines exhibit potent in vitro activity, their development into clinical candidates requires favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). [23][24][25]A major challenge for some dihydropyridine-based drugs is their susceptibility to metabolic oxidation to inactive pyridine derivatives, which can lead to a short plasma half-life. Future research should focus on structural modifications that enhance metabolic stability without compromising biological activity.
Conclusion and Future Perspectives
The 4-aryl-dihydropyrimidine scaffold remains a highly valuable and versatile platform in medicinal chemistry. The ease of synthesis via the Biginelli reaction allows for the rapid generation of diverse compound libraries for high-throughput screening. The broad spectrum of biological activities, including calcium channel modulation, anticancer effects through mechanisms like Eg5 inhibition, and antiviral properties, ensures that this class of compounds will continue to be a fertile ground for drug discovery.
Future efforts should be directed towards:
-
Exploring Novel Synthetic Methodologies: While the Biginelli reaction is robust, the development of new, more efficient, and greener synthetic routes is always beneficial.
-
Elucidating Novel Mechanisms of Action: Further investigation into the molecular targets of bioactive dihydropyrimidines will open up new therapeutic avenues.
-
Optimizing Pharmacokinetic Profiles: A deeper understanding of the ADME properties of these compounds will be crucial for translating potent in vitro activity into in vivo efficacy.
-
Structure-Based Drug Design: As more crystal structures of dihydropyrimidines in complex with their biological targets become available, structure-based design will play a more significant role in the development of next-generation therapeutics.
By leveraging the rich history and proven potential of 4-aryl-dihydropyrimidines, the scientific community is well-positioned to develop novel and effective treatments for a range of human diseases.
References
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. [Link]
-
Biginelli reaction. (2023). Wikipedia. [Link]
-
Biginelli Reaction. (2021). J&K Scientific LLC. [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
González-Hernández, E., Aparicio, R., Garayoa, M., Montero, M. J., Sevilla, M. Á., & Pérez-Melero, C. (2019). Dihydropyrimidine-2-thiones as Eg5 inhibitors and L-type calcium channel blockers: potential antitumour dual agents. MedChemComm, 10(9), 1589-1598. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
CPE Inhibition Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. (2025). PubMed Central. [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
SARS-CoV-2 cytopathic effect (CPE). (n.d.). NCBI. [Link]
-
General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. (n.d.). PBL Assay Science. [Link]
-
BIGINELLI REACTION. (n.d.). SlidePlayer. [Link]
-
Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Talapatra, S. K., et al. (2012). Structural Basis for Inhibition of Eg5 by Dihydropyrimidines: Stereoselectivity of Antimitotic Inhibitors Enastron, Dimethylenastron and Fluorastrol. Journal of Medicinal Chemistry, 55(15), 6757–6767. [Link]
-
Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features. (2019). DSpace@MIT. [Link]
-
Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. (2023). PubMed. [Link]
-
Singh, K., Arora, D., Singh, K., & Singh, S. (2009). Genesis of Dihydropyrimidinoneψ Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. Mini Reviews in Medicinal Chemistry, 9(1), 95-106. [Link]
-
Oliveira, T. A. S., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(19), 6265. [Link]
-
Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. (2025). ResearchGate. [Link]
-
How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]
-
Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. (2014). Der Pharma Chemica, 6(1), 223-230. [Link]
-
Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. (1990). Journal of Medicinal Chemistry, 33(5), 1496-1503. [Link]
-
Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. (2025). Preprints.org. [Link]
-
Calcium Channel Blockers. (2024). NCBI Bookshelf. [Link]
-
Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. (2023). R Discovery. [Link]
-
Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. (2023). ResearchGate. [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2024). ResearchGate. [Link]
-
Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs. (2019). PubMed. [Link]
-
Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs. (2019). ResearchGate. [Link]
-
HIV entry inhibitors: mechanisms of action and resistance pathways. (2005). PubMed. [Link]
-
Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity. (2005). Sci-Hub. [Link]
-
Whole Cell Patch Clamp Protocol. (n.d.). Addgene. [Link]
-
Inhibitors of HIV-1 entry and integration: recent developments and impact on treatment. (2010). Future Medicinal Chemistry, 2(6), 903-918. [Link]
-
HIV-1 Entry Inhibitors: Recent Development and Clinical Use. (2012). PubMed Central. [Link]
-
How Entry Inhibitors Work. (n.d.). International Association of Providers of AIDS Care. [Link]
-
patch-clamp-protocol-final.pdf. (n.d.). University of Cambridge. [Link]
-
Patch clamp techniques for single channel and whole-cell recording. (n.d.). The University of Texas at Dallas. [Link]
-
Entry inhibitor. (2023). Wikipedia. [Link]
-
Synthesis and pharmacokinetics of a dihydropyridine chemical delivery system for the antiimmunodeficiency virus agent dideoxycytidine. (1992). PubMed. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. BIGINELLI REACTION | PPT [slideshare.net]
- 3. jk-sci.com [jk-sci.com]
- 4. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iapac.org [iapac.org]
- 17. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 19. ibtbioservices.com [ibtbioservices.com]
- 20. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pblassaysci.com [pblassaysci.com]
- 23. Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and pharmacokinetics of a dihydropyridine chemical delivery system for the antiimmunodeficiency virus agent dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the efficient one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] We will delve into a robust and widely applicable three-component reaction protocol, explaining the underlying chemical principles and offering practical insights to ensure successful synthesis. This guide is designed to be a self-validating system, equipping researchers with the knowledge to not only execute the protocol but also to troubleshoot and adapt it for the synthesis of novel derivatives.
Introduction: The Significance of Thiazolo[3,2-a]pyrimidines
The fusion of a thiazole ring with a pyrimidine core gives rise to the thiazolo[3,2-a]pyrimidine scaffold, a privileged structure in drug discovery.[4] These compounds have demonstrated a wide spectrum of pharmacological activities, making them attractive targets for synthetic chemists.[1][5] One-pot, multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these complex molecules, offering advantages such as reduced reaction times, lower costs, and environmental friendliness compared to traditional multi-step syntheses.[6][7]
This guide will focus on a common and effective one-pot approach that typically involves the reaction of a dihydropyrimidine-2(1H)-thione with an α-haloketone or an equivalent reagent.[7][8][9] The dihydropyrimidine-2(1H)-thione itself is often generated in situ from an aldehyde, a β-ketoester, and thiourea, in a variation of the classic Biginelli reaction.[1][10][11]
Mechanistic Insights: The Chemistry Behind the Synthesis
The one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives is a fascinating cascade of reactions. Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes. The overall process can be broken down into two main stages:
Stage 1: Formation of the Dihydropyrimidine-2(1H)-thione Intermediate
This stage is a Biginelli-type condensation. The reaction is typically acid-catalyzed and proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and thiourea. This is followed by the addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the dihydropyrimidine-2(1H)-thione.
Stage 2: Annulation of the Thiazole Ring
The dihydropyrimidine-2(1H)-thione, with its reactive thiourea-like moiety, then undergoes condensation with an α-haloketone. This proceeds via an initial S-alkylation followed by an intramolecular cyclization and dehydration to form the fused thiazole ring, yielding the final thiazolo[3,2-a]pyrimidine product.
Reaction Mechanism Overview
Caption: General two-stage mechanism for the one-pot synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general and efficient one-pot method for the synthesis of ethyl 5-aryl-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates.
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| Aromatic Aldehyde | ≥98% | e.g., Sigma-Aldrich | Substituted benzaldehydes can be used |
| Ethyl Acetoacetate | ≥99% | e.g., Sigma-Aldrich | |
| Thiourea | ≥99% | e.g., Sigma-Aldrich | |
| Chloroacetic acid or Ethyl Chloroacetate | ≥98% | e.g., Sigma-Aldrich | Source of the α-halo species[1][11] |
| p-Toluenesulfonic acid (PTSA) | ≥98.5% | e.g., Sigma-Aldrich | Catalyst[8][9] |
| Ethanol (EtOH) | Anhydrous | --- | Reaction Solvent |
| Ethyl Acetate (EtOAc) | --- | --- | For extraction and chromatography |
| Hexane | --- | --- | For chromatography |
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.27 mL), thiourea (12 mmol, 0.91 g), and p-toluenesulfonic acid (PTSA) (1 mmol, 0.17 g) in 30 mL of absolute ethanol.[8][9]
-
Expertise & Experience: The use of a slight excess of thiourea helps to drive the initial Biginelli condensation to completion. PTSA is an effective and inexpensive acid catalyst for this transformation. Ethanol is a good choice of solvent as it readily dissolves the reactants and is suitable for the required reflux temperature.
-
-
Formation of the Intermediate: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Trustworthiness (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). A new spot corresponding to the dihydropyrimidine-2(1H)-thione (DHPM) intermediate should appear and the aldehyde spot should diminish.
-
-
Thiazole Ring Annulation: To the same reaction mixture, add ethyl chloroacetate (10 mmol, 1.07 mL) dropwise.[1]
-
Expertise & Experience: The direct addition of the α-halo species to the reaction mixture is the cornerstone of this one-pot procedure, avoiding the need to isolate the intermediate. This significantly improves efficiency.
-
-
Completion of Reaction: Continue to reflux the mixture for an additional 4-6 hours, or until TLC analysis indicates the consumption of the DHPM intermediate and the formation of the product.
-
*Trustworthiness (Self-Validation): The product spot should be clearly visible on the TLC plate, often with a different Rf value than the intermediates, and should be UV active.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate of the crude product should form.
-
Expertise & Experience: The product is typically a solid that is insoluble in water, making this an effective method for initial isolation.
-
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Trustworthiness (Self-Validation): A pure product should give a single spot on TLC. Typical yields for this reaction range from 70% to 90%, depending on the specific aldehyde used.
-
Characterization Data (Example):
For a representative product, the following spectroscopic data would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons, the CH proton of the pyrimidine ring, the methylene protons of the thiazole ring, and the ethyl ester group.[6][12]
-
¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons, and the carbons of the heterocyclic core.[6][12]
-
IR (KBr, cm⁻¹): Characteristic absorption bands for C=O (ester and/or ketone), C=N, and C-S bonds.[1][12]
-
Mass Spectrometry (ESI-MS): A peak corresponding to [M+H]⁺, confirming the molecular weight of the synthesized compound.[13]
Summary of Reaction Parameters
The following table summarizes typical reaction parameters and expected outcomes based on literature precedents.
| Aldehyde Substituent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Cl-C₆H₄ | PTSA | Acetonitrile | 2-3 | 85 | [9] |
| 4-MeO-C₆H₄ | L-proline | Ethanol | 5 | 88 | [6] |
| C₆H₅ | Iodine | Acetonitrile | 8 | 90-97 | [1] |
| 4-NO₂-C₆H₄ | Microwave | None | 0.25 | 92 | [2] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives. By understanding the underlying mechanism and following the step-by-step guide, researchers can efficiently synthesize these valuable heterocyclic compounds. The protocol is designed to be robust and adaptable, providing a solid foundation for the exploration of novel derivatives for applications in drug discovery and materials science.
References
-
Jia, Y., et al. (2014). Synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives via Hantzsch condensation and their antitumor activities. ResearchGate. Available at: [Link]
-
MDPI. (2024). Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. MDPI. Available at: [Link]
-
Kavetskyy, T., et al. (2021). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. PubMed Central. Available at: [Link]
-
Taylor & Francis Online. (2023). An efficient synthesis of novel quinolone-thiazolo[3,2-a] pyrimidine hybrid via a facile one-pot, a three-component reaction catalyzed by L-proline as an organo-catalyst. Taylor & Francis Online. Available at: [Link]
-
Reddy, T. R., et al. (2020). One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. PubMed. Available at: [Link]
-
ResearchGate. (2020). One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. ResearchGate. Available at: [Link]
-
Ali, M. M., et al. (2012). Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. PubMed. Available at: [Link]
-
Taylor & Francis Online. (2024). An efficient synthesis of novel tricyclic fused pyrido[3,2-e]thiazolo[3,2-a]pyrimidines via one-pot three-component reaction in a green media. Taylor & Francis Online. Available at: [Link]
-
Growing Science. (2024). Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential. Growing Science. Available at: [Link]
-
National Institutes of Health. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. NIH. Available at: [Link]
-
MDPI. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. MDPI. Available at: [Link]
-
Scientific Publications. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Publications. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of densely functionalized pyrazolo[3,4-d]. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Antiproliferative Activity of Novel Thiazolo[3,2- a ]pyrimidine Derivates. ResearchGate. Available at: [Link]
-
ACS Publications. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at: [Link]
-
National Institutes of Health. (2016). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. NIH. Available at: [Link]
-
Royal Society of Chemistry. (2015). Synthesis, characterization and biological evaluation of fused thiazolo[3,2-a]pyrimidine derivatives. RSC Publishing. Available at: [Link]
-
PubMed. (2019). Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities. PubMed. Available at: [Link]
Sources
- 1. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential » Growing Science [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. article.sapub.org [article.sapub.org]
Application Notes & Protocols for the In Vitro Anticancer Evaluation of Novel Pyrimidine-2(1H)-thione Derivatives
Introduction: The Therapeutic Potential of Pyrimidine-2(1H)-thiones in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases and numerous therapeutic agents.[1][2] Among its myriad derivatives, pyrimidine-2(1H)-thiones have emerged as a promising class of compounds with significant anticancer potential, demonstrating cytotoxic effects across a range of human cancer cell lines.[3][4] These compounds often exert their effects by modulating key cellular processes such as cell cycle progression and apoptosis, frequently through the inhibition of critical protein kinases that are dysregulated in cancer.[1][5][6]
This guide provides a comprehensive framework for the initial in vitro evaluation of new pyrimidine-2(1H)-thione derivatives. It is designed for researchers in drug discovery and oncology, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental step. Our approach ensures a logical workflow, from initial cytotoxicity screening to elucidating the underlying mechanisms of action, thereby generating a robust preliminary data package for promising lead compounds.
Experimental Workflow: A Multi-Faceted Approach
A thorough in vitro assessment requires a multi-pronged approach. We begin with a broad evaluation of cytotoxicity to determine the compound's general efficacy and establish effective concentration ranges. Subsequently, we investigate the primary mechanisms driving the observed cell death, namely apoptosis and cell cycle arrest. Finally, we probe the molecular underpinnings of these effects by examining key protein expression changes within relevant signaling pathways.
Caption: A logical workflow for the in vitro evaluation of novel anticancer compounds.
Part 1: Cytotoxicity Assessment using the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[5][7] It relies on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[7] This assay is a robust and high-throughput method to determine the concentration-dependent cytotoxic effect of a compound and calculate its IC50 (half-maximal inhibitory concentration) value.[5]
Detailed Protocol: MTT Assay
Materials and Reagents:
-
Cancer cell line of choice (e.g., MCF-7 for breast, A549 for lung, HepG-2 for liver).[5][9]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Pyrimidine-2(1H)-thione derivative (stock solution in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[7]
-
Sterile 96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.[7]
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). Dilute the cells in a complete medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[5] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-2(1H)-thione derivative in a complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).[5]
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10] Incubate for another 3-4 hours at 37°C. During this period, purple formazan crystals will become visible in viable cells.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7][10]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Profile
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| PTh-001 | MCF-7 | 48 | 5.2 |
| PTh-001 | A549 | 48 | 12.8 |
| PTh-001 | HepG-2 | 48 | 8.9 |
| Doxorubicin | MCF-7 | 48 | 0.8 |
Table represents hypothetical data for illustrative purposes.
Part 2: Elucidating the Mechanism of Cell Death
Once a compound demonstrates significant cytotoxicity, the next critical step is to determine how it kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Apoptosis Induction: Caspase-3/7 Activity Assay
Scientific Rationale: Apoptosis is a highly regulated process culminating in the activation of a cascade of cysteine-aspartic proteases known as caspases.[11] Caspases-3 and -7 are key "executioner" caspases; their activation signifies a cell's commitment to apoptosis.[4][12] Luminescent or fluorescent assays, such as the Caspase-Glo® 3/7 or Apo-ONE® assays, provide a sensitive and specific method for quantifying their activity.[13][14] These assays utilize a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7 to generate a measurable signal.[13][14]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials and Reagents:
-
Caspase-Glo® 3/7 Assay System (Promega, #G8090 or similar).[13]
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Cells, culture medium, and test compound as described previously.
-
Luminometer.
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them with the pyrimidine-2(1H)-thione derivative (at concentrations around the IC50 value) as described in the MTT protocol. Include positive (e.g., staurosporine) and vehicle controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Assay Execution: After the treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently by placing the plate on an orbital shaker for 30-60 seconds.[13]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase-3/7 activity relative to the vehicle control.
Cell Cycle Disruption: Analysis by Flow Cytometry
Scientific Rationale: The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. Cancer cells are characterized by dysregulated cell cycle control. Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can prevent proliferation and trigger apoptosis.[15][16] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution.[1][16][17] PI stoichiometrically binds to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[1][18] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[17]
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
Materials and Reagents:
-
Cells treated with the test compound for 24 hours.
-
Phosphate-Buffered Saline (PBS).
-
RNase A solution (100 µg/mL).[17]
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS).[18]
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Harvest: Following treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[17] Fix the cells for at least 2 hours at 4°C (or overnight).
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 15-30 minutes to ensure only DNA is stained.[17][18]
-
Add 200 µL of PI staining solution and incubate for 15 minutes at room temperature, protected from light.[18]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[18] Use a linear scale for the DNA fluorescence channel.[16]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]
Data Presentation: Mechanistic Analysis Summary
| Compound ID | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle | - | 1.0 | 65.2 | 20.1 | 14.7 |
| PTh-001 | 5 (IC50) | 4.8 | 78.5 | 10.3 | 11.2 |
| PTh-001 | 10 (2x IC50) | 7.2 | 85.1 | 5.6 | 9.3 |
Table represents hypothetical data for illustrative purposes, suggesting PTh-001 induces apoptosis and G1 cell cycle arrest.
Part 3: Molecular Pathway Investigation by Western Blot
Scientific Rationale: Pyrimidine derivatives frequently act as kinase inhibitors, with the PI3K/Akt/mTOR pathway being a prominent target.[7][13][18] This pathway is a central regulator of cell survival, proliferation, and apoptosis. Akt, a serine/threonine kinase, promotes survival by phosphorylating and inactivating pro-apoptotic proteins and cell cycle inhibitors. Inhibition of Akt leads to decreased survival signaling. Western blotting is an indispensable technique to detect changes in the expression and phosphorylation status of key proteins within this and other related pathways, providing direct evidence of the compound's molecular mechanism.[6][19]
Caption: Potential mechanism: inhibition of the Akt pathway by pyrimidine derivatives.
Detailed Protocol: Western Blot Analysis
Materials and Reagents:
-
Cell lysates prepared from treated and control cells (using RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-Cyclin D1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Step-by-Step Procedure:
-
Sample Preparation: Treat cells with the test compound, then lyse the cells and quantify the protein concentration using a BCA assay.[19]
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., first for phospho-Akt, then strip and re-probe for total Akt, then for β-actin as a loading control).
Data Presentation: Protein Expression Profile
| Protein Target | Cellular Role | Expected Change with PTh-001 Treatment | Rationale |
| p-Akt (Ser473) | Pro-survival kinase (active form) | Decrease | Direct or indirect inhibition of the PI3K/Akt pathway.[18] |
| Total Akt | Total kinase protein | No significant change | Serves as a loading control for p-Akt. |
| Bcl-2 | Anti-apoptotic protein | Decrease | Downstream target of Akt; its downregulation promotes apoptosis. |
| Bax | Pro-apoptotic protein | Increase | Expression is often inversely regulated with Bcl-2, promoting mitochondrial permeabilization. |
| Cleaved Caspase-3 | Executioner caspase (active form) | Increase | Confirms the activation of the apoptotic cascade downstream of Bax.[6] |
| p21 | CDK inhibitor (cell cycle arrest) | Increase | Its upregulation, often due to Akt inhibition, leads to G1 arrest. |
| Cyclin D1 | G1/S transition promoter | Decrease | A key regulator of the G1 checkpoint; its downregulation causes cell cycle arrest.[15] |
| β-actin | Housekeeping protein | No change | Serves as a loading control to ensure equal protein loading across lanes. |
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the preliminary in vitro anticancer evaluation of novel pyrimidine-2(1H)-thione derivatives. By integrating cytotoxicity screening with mechanistic assays for apoptosis, cell cycle, and key signaling protein analysis, researchers can efficiently identify promising lead candidates and build a strong foundational understanding of their mechanism of action. The data generated through these protocols will be crucial for guiding subsequent lead optimization, in vivo efficacy studies, and the overall progression of a successful drug discovery program.
References
- Agarwal, M. L., Agarwal, A., Taylor, W. R., & Stark, G. R. (1995). Cell Cycle Arrest Mediated by a Pyridopyrimidine Is Not Abrogated by Over-Expression of Bcl-2 and Cyclin D1. Proceedings of the National Academy of Sciences, 92(18), 8493–8497.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
- Nassar, I. F., El Bakary, N. S., Abdel Aal, M. T., & El-Sayed, W. A. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Research Journal of Chemistry and Environment, 25(2), 113-121.
- Fares, M., El Hadi, S. R. A., Eladwy, R. A., Shoun, A. A., Abdel-Aziz, M. M., Eldehna, W. M., ... & Keller, P. A. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6524.
- El-Naggar, A. M., Ali, O. M., El-Sayed, M. A., & El-Karim, S. S. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11138-11153.
-
University of Wisconsin-Madison. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
YMER. (n.d.). A REVIEW ON ANTICANCER ACTIVITIES OF NOVEL DIHYDRO PYRIMIDINONES / THIONES DERIVATIVES. Retrieved from [Link]
-
Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cell cycle arrest – Knowledge and References. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]
- Gouhar, R. S., Fathy, U., El-Shehry, M. F., & El-Hallouty, S. M. (n.d.).
- Elnaggar, D. H., Mohamed, A. M., Abdel Hafez, N. A., Azab, M. E., Elasasy, M. E. A., Awad, H. M., ... & Amr, A. E. G. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(45), 30485–30498.
-
ResearchGate. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Antimicrobial Activity Testing of 3,4-Dihydropyrimidin-2(1H)-thione Derivatives
Introduction: The Growing Potential of DHPMs in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Among the promising classes of heterocyclic compounds, 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs) have garnered significant attention from medicinal chemists.[3] First synthesized by Pietro Biginelli in 1893, the dihydropyrimidinone scaffold is a key pharmacophore in numerous biologically active molecules.[1][2][4] These compounds exhibit a wide spectrum of pharmacological activities, including antiviral, antitumor, anti-inflammatory, and notably, antimicrobial properties.[3][5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial activity of novel 3,4-dihydropyrimidin-2(1H)-thione derivatives. We will delve into the principles and detailed protocols for two cornerstone techniques in antimicrobial susceptibility testing: the Broth Microdilution Method for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion method for preliminary screening. Adherence to these standardized protocols, grounded in guidelines from authorities like the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reproducible and reliable data.
Part 1: Quantitative Antimicrobial Assessment - Broth Microdilution Method
The broth microdilution method is the gold standard for determining the quantitative antimicrobial activity of a compound.[8] It allows for the precise determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] Following the MIC assay, the Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill 99.9% of the initial bacterial inoculum, can also be determined.[9]
Scientific Rationale
This method relies on challenging a standardized bacterial inoculum with serial dilutions of the test compound (DHPM derivative) in a liquid growth medium. The use of 96-well microtiter plates facilitates the testing of multiple compounds and dilutions simultaneously, ensuring high throughput and efficiency. The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as it is a standardized medium with low levels of inhibitors that could interfere with the activity of the antimicrobial agent. Standardization of the inoculum density is crucial; a too-high density can overwhelm the compound, leading to falsely high MIC values, while a too-low density can result in overestimation of the compound's potency.
Experimental Workflow: MIC & MBC Determination
Caption: Workflow for MIC and MBC determination.
Detailed Protocol for MIC Determination
Materials:
-
3,4-dihydropyrimidin-2(1H)-thione (DHPM) derivatives
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Preparation of DHPM Stock Solutions: Dissolve the synthesized DHPM derivatives in DMSO to a high concentration (e.g., 10 mg/mL). Subsequent dilutions should be made in CAMHB to minimize the final DMSO concentration in the assay wells (ideally ≤1%).
-
Preparation of Inoculum: From a fresh overnight culture plate, pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilution of Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the DHPM derivative solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no inoculum).
-
-
Inoculation: Inoculate all wells, except the sterility control, with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the DHPM derivative in which there is no visible growth.[10]
Detailed Protocol for MBC Determination
Procedure:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.[1][2]
-
Reading the MBC: The MBC is the lowest concentration of the DHPM derivative that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in the initial inoculum.[2][9]
Data Presentation
Results from MIC and MBC assays are typically presented in a tabular format for clear comparison.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| DHPM-01 | S. aureus | 32 | 64 | Bacteriostatic |
| DHPM-01 | E. coli | 64 | >128 | Bacteriostatic |
| DHPM-02 | S. aureus | 16 | 16 | Bactericidal |
| DHPM-02 | E. coli | 32 | 64 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 0.5 | 1 | Bactericidal |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Part 2: Qualitative Antimicrobial Assessment - Agar Disk Diffusion (Kirby-Bauer) Method
The agar disk diffusion test is a widely used qualitative method for preliminary screening of antimicrobial activity.[11] It is less labor-intensive than the broth microdilution method and provides a visual indication of a compound's efficacy.
Scientific Rationale
This method is based on the principle that an antimicrobial agent impregnated on a paper disk will diffuse into an agar medium that has been uniformly inoculated with a test microorganism.[12] This diffusion creates a concentration gradient of the compound in the agar. If the compound is effective against the microorganism, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[13] The diameter of this zone is proportional to the susceptibility of the organism to the compound. Mueller-Hinton Agar is the standard medium for this test due to its reproducibility and lack of inhibitors.
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion method.
Detailed Protocol for Agar Disk Diffusion
Materials:
-
Synthesized DHPM derivatives
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[14] Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[14][15]
-
Disk Preparation and Application:
-
Aseptically apply a known amount of the DHPM derivative solution onto sterile paper disks. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.[13][15]
-
Ensure disks are spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. The presence of a clear zone indicates antimicrobial activity. The size of the zone generally correlates with the level of activity.
Data Presentation
Results from the disk diffusion assay are recorded as the diameter of the zone of inhibition.
| Compound | Concentration per Disk | Test Organism | Zone of Inhibition (mm) |
| DHPM-01 | 50 µg | S. aureus | 18 |
| DHPM-01 | 50 µg | E. coli | 12 |
| DHPM-02 | 50 µg | S. aureus | 22 |
| DHPM-02 | 50 µg | E. coli | 15 |
| Ciprofloxacin | 5 µg | S. aureus | 25 |
| Ciprofloxacin | 5 µg | E. coli | 30 |
| DMSO (Solvent Control) | 10 µL | S. aureus | 0 |
| DMSO (Solvent Control) | 10 µL | E. coli | 0 |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial evaluation of the antimicrobial properties of novel 3,4-dihydropyrimidin-2(1H)-thione derivatives. By employing standardized methods such as broth microdilution and agar disk diffusion, researchers can obtain reliable and comparable data on the potency and spectrum of activity of their synthesized compounds. Promising candidates identified through these screening methods can then be advanced to further studies, including mechanism of action elucidation, toxicity profiling, and in vivo efficacy trials. The structural diversity achievable within the DHPM scaffold continues to make it a fertile ground for the discovery of next-generation antimicrobial agents.
References
-
Der Pharma Chemica. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Retrieved from [Link]
-
AIP Publishing. (2020). Synthesis of 3, 4-dihydropyrimidin-2(1H)-one derivatives and evaluation of their antibacterial activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Design, Synthesis, Characterisation and Antimicrobial Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]
-
Bentham Science. (2024). 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and antimicrobial evaluation of dihydropyrimidone based organic–inorganic nano-hybrids. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis of Dihydropyrimidone Derivatives by Application of Organic Red Clay and their Anti-Microbial Screening. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Frontiers. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Retrieved from [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
PubMed. (n.d.). Determination of minimum inhibitory concentrations. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activity of Dihydropyrimidinones against E coli by disk diffusion method. Retrieved from [Link]
-
MDPI. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
Sources
- 1. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 2. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. emerypharma.com [emerypharma.com]
- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. asm.org [asm.org]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Molecular Docking Studies of Pyrimidine-2(1H)-thione with Target Proteins
Introduction: The Therapeutic Potential of Pyrimidine-2(1H)-thione
Pyrimidine-2(1H)-thione and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The therapeutic versatility of this heterocyclic compound stems from its ability to interact with a variety of biological targets. Molecular docking, a powerful computational technique, is instrumental in elucidating the binding modes of pyrimidine-2(1H)-thione derivatives with their respective protein targets.[5][6] This allows for the prediction of binding affinities and the rational design of more potent and selective therapeutic agents.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with pyrimidine-2(1H)-thione. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into the interpretation of docking results.
Core Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex.[7] The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the free energy of binding.[8] A lower, more negative binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher binding affinity.[8][9]
The process involves two key components: a search algorithm that generates a multitude of possible ligand conformations and orientations within the protein's binding site, and a scoring function that ranks these poses based on their predicted binding affinity. Understanding the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, is crucial for interpreting the docking results and guiding further drug design efforts.[8][10]
Experimental Workflow Overview
A typical molecular docking workflow involves several critical stages, from the initial preparation of the ligand and protein to the final analysis of the results. Each step is crucial for the accuracy and reliability of the predictions.
Caption: Molecular Docking Workflow.
Detailed Protocols
This section provides step-by-step protocols for performing a molecular docking study using widely accepted and freely available software such as AutoDock Vina.[11][12]
Part 1: Ligand Preparation (Pyrimidine-2(1H)-thione)
The accuracy of docking starts with a well-prepared ligand structure. This involves generating a 3D conformation, assigning correct atom types, and defining rotatable bonds.[7][13]
Protocol:
-
Obtain 2D Structure: Draw the structure of pyrimidine-2(1H)-thione using a chemical drawing software like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel or the features within your molecular modeling software to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF.
-
Add Hydrogens: Ensure that all hydrogen atoms are explicitly added to the structure, as they are crucial for hydrogen bonding interactions.[14] The protonation state should be appropriate for a physiological pH (typically around 7.4).[15]
-
Assign Partial Charges: Assign partial charges to each atom. Gasteiger charges are commonly used for this purpose in AutoDock Tools.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.
-
Save in PDBQT Format: Save the prepared ligand structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[15]
Part 2: Protein Preparation
Proper preparation of the target protein is equally critical. This involves cleaning the PDB file, adding hydrogens, and assigning charges.[16][17]
Protocol:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to help define the binding site.
-
Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors that are not relevant to the binding interaction.[16][17] If the protein has multiple chains, retain only the one(s) necessary for the study.[17]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.[18][19] This is essential for accurately modeling hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins in the AutoDock suite.
-
Handle Missing Residues/Atoms: Check for and, if necessary, model any missing residues or side-chain atoms using software like MODELLER or the tools available in UCSF Chimera.[20]
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT format.
Part 3: Grid Box Generation and Docking Simulation
The grid box defines the three-dimensional space within the protein's binding site where the docking software will search for favorable ligand poses.[12]
Protocol:
-
Define the Binding Site: If a co-crystallized ligand is present, use its coordinates to define the center of the binding site. Otherwise, use literature information or binding site prediction tools to identify the active site.
-
Set Grid Box Dimensions: In AutoDock Tools, define the center and dimensions (x, y, z) of the grid box. The box should be large enough to encompass the entire binding site and allow for the ligand to move and rotate freely.[12][21]
-
Create a Configuration File: Prepare a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[11][15] You can also specify other parameters like exhaustiveness, which controls the thoroughness of the search.
-
Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input.[21] Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities.[11]
Analysis and Interpretation of Docking Results
| Parameter | Description | Significance |
| Binding Affinity (kcal/mol) | The estimated free energy of binding for a given pose. | A more negative value indicates a stronger predicted binding affinity.[8] Useful for ranking different ligands or poses.[9] |
| Binding Pose | The predicted 3D orientation and conformation of the ligand in the protein's binding site. | Provides insight into the spatial arrangement of the ligand and its potential interactions with key residues.[10] |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom (O, N). | The presence of multiple hydrogen bonds often signifies a strong and specific interaction.[8] |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Important for the overall stability of the protein-ligand complex. |
| RMSD (Å) | Root Mean Square Deviation between the docked pose and a reference (e.g., co-crystallized) pose. | A low RMSD value (typically < 2.0 Å) suggests the docking protocol can accurately reproduce the experimental binding mode.[8][22] |
Visualizing Interactions:
Use molecular visualization software like PyMOL or UCSF ChimeraX to analyze the docked poses.[11][16] This allows for a detailed examination of the interactions between pyrimidine-2(1H)-thione and the amino acid residues in the binding pocket. Look for key interactions that are consistent with the known biology of the target protein.[8]
Caption: Ligand-Protein Interactions.
Validation of Docking Protocols
Validating the docking protocol is a crucial step to ensure the reliability of the results.[22]
-
Re-docking: If a crystal structure with a co-crystallized ligand is available, a common validation method is to extract the native ligand and then dock it back into the protein's binding site.[22][23] If the docking protocol can reproduce the experimental binding pose with a low RMSD, it provides confidence in the method's ability to predict the binding of similar ligands.[22][23]
-
Correlation with Experimental Data: For a series of compounds, a good docking protocol should show a correlation between the predicted binding affinities and experimentally determined biological activities (e.g., IC50 values).[24]
-
Use of Decoy Sets: Docking a set of known active compounds along with a larger set of "decoy" molecules (presumed inactives) can assess the protocol's ability to distinguish between binders and non-binders.[23]
Conclusion
Molecular docking is an indispensable tool in modern drug discovery for investigating the interactions of small molecules like pyrimidine-2(1H)-thione with their protein targets. By following rigorous and validated protocols, researchers can gain valuable insights into the molecular basis of their biological activity, paving the way for the design of novel and more effective therapeutics. The application notes provided here offer a robust framework for conducting and interpreting these crucial in silico experiments.
References
- How to interprete and analyze molecular docking results? - ResearchGate. (2024).
- How does one prepare proteins for molecular docking? - Quora. (2021).
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024).
- Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
- Tutorial – AutoDock Vina. (2020).
- Tutorial: Prepping Molecules - UCSF DOCK. (2025).
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020).
- How to validate the molecular docking results ? | ResearchGate. (2022).
- How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020).
- Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).
- How can I validate docking result without a co-crystallized ligand? (2021).
- Vina Docking Tutorial - Eagon Research Group. (n.d.).
- How to validate molecular docking results with no proper crystal structure?? - ResearchGate. (2021).
- Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.).
- Application Notes and Protocols: 2,6-Diphenylpyrimidine-4(1H)-thione and its Analogs in Molecular Docking Studies - Benchchem. (n.d.).
- Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results - Benchchem. (n.d.).
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
- Session 4: Introduction to in silico docking. (n.d.).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.).
- Interpretation of Molecular docking results? - ResearchGate. (2023).
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025).
- Molecular docking proteins preparation - ResearchGate. (2019).
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022).
- Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds - Taylor & Francis. (n.d.).
- Biological Activity and Efficient Synthesis of 3, 4- Dihydropyrimidin-2-(1H)-one/thione Derivatives | Journal of Chemical Health Risks. (2023).
- Synthesis and Biological Activity of New Pyrimidin - Thione Derivatives as Anticancer agent. (n.d.).
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024).
- Preparing the protein and ligand for docking - ScotChem. (n.d.).
- Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds - ResearchGate. (2025).
- Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC - PubMed Central. (2022).
- Practiced Synthesis and Biological Evaluation of Some New Pyrimidin-2-Thione Derivatives as Potential Anticancer Agents | Request PDF - ResearchGate. (2025).
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. (n.d.).
- (PDF) Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - ResearchGate. (2022).
- Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed. (2022).
- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.).
- In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. (2025).
- Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - RSC Publishing. (2025).
- Pyrimidine-2(1H)-thione | 1450-85-7 - J&K Scientific LLC. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. youtube.com [youtube.com]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. researchgate.net [researchgate.net]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the potential application of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione as a kinase inhibitor for research and drug development. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from structurally related pyrimidine-2(1H)-thione and thienopyrimidine derivatives to propose its likely mechanism of action, potential kinase targets, and detailed protocols for its evaluation. The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, frequently targeting key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide will, therefore, focus on the evaluation of this compound against these targets, providing the scientific rationale and step-by-step methodologies for its characterization.
Introduction: The Pyrimidine-2(1H)-thione Scaffold in Kinase Inhibition
The pyrimidine ring system is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. Its structural resemblance to the adenine core of adenosine triphosphate (ATP) makes it an ideal scaffold for designing ATP-competitive kinase inhibitors. The dysregulation of protein kinases is a fundamental mechanism in the progression of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
The 4-aryl-pyrimidine-2(1H)-thione core, in particular, has been explored for its therapeutic potential, demonstrating a range of activities including anticancer properties. The thione group and the aryl substituent at the 4-position are critical for interaction within the ATP-binding pocket of various kinases. The 3,4-dimethoxyphenyl moiety of the title compound is a common feature in many known kinase inhibitors, often contributing to favorable binding interactions and physicochemical properties. Based on the extensive literature on similar compounds, it is hypothesized that this compound acts as an inhibitor of receptor tyrosine kinases involved in cell proliferation and angiogenesis.
Postulated Mechanism of Action: ATP-Competitive Inhibition
It is proposed that this compound functions as a Type I kinase inhibitor, competing with endogenous ATP for binding to the kinase active site. The pyrimidine core is expected to form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor. The 3,4-dimethoxyphenyl group is likely to occupy the hydrophobic pocket adjacent to the hinge region, contributing to the potency and selectivity of the inhibitor. By occupying the ATP-binding site, the compound would block the phosphotransfer reaction, thereby inhibiting the downstream signaling cascades that drive oncogenic processes.
Potential Kinase Targets and Signaling Pathways
Based on the structure-activity relationships of related pyrimidine and thienopyrimidine derivatives, the primary hypothesized targets for this compound are EGFR and VEGFR-2.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Its aberrant activation is a key driver in several cancers. Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.
Caption: Postulated inhibition of the EGFR signaling pathway.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.
Caption: Postulated inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound as a kinase inhibitor.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the direct inhibitory effect of the compound on purified kinase enzymes. The principle is based on the quantification of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human EGFR and VEGFR-2 kinase (commercially available).
-
Kinase-specific substrate peptides.
-
This compound.
-
ATP, MgCl2.
-
Kinase assay buffer.
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the compound in kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted compound.
-
Initiation of Reaction: Start the kinase reaction by adding ATP and MgCl2 solution. The final reaction volume is typically 25-50 µL. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ATP present.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Component | Volume | Final Concentration |
| Kinase Assay Buffer | Variable | 1X |
| Test Compound | 5 µL | Variable |
| Kinase + Substrate Mix | 10 µL | See manufacturer's recommendation |
| ATP + MgCl2 Mix | 10 µL | e.g., 10 µM ATP, 5 mM MgCl2 |
| Total Volume | 25 µL |
Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cancer cell lines known to have active EGFR or VEGFR-2 signaling (e.g., A549 for EGFR, HUVEC for VEGFR-2).
-
Cell culture medium and supplements.
-
This compound.
-
Growth factors (EGF or VEGF).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the compound for 1-2 hours.
-
Kinase Activation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF or 50 ng/mL VEGF) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for the cell-based kinase activity assay.
Data Interpretation and Expected Outcomes
-
In Vitro Assay: A potent inhibitor will exhibit a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the kinase activity.
-
Cell-Based Assay: A successful inhibitor will show a dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors (e.g., ERK) upon growth factor stimulation.
| Assay | Parameter | Expected Result for an Active Inhibitor |
| In Vitro Kinase Assay | IC50 | Low nanomolar to micromolar range |
| Cell-Based Western Blot | Phosphorylation Level | Dose-dependent reduction |
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a robust starting point for the investigation of this compound as a kinase inhibitor. Based on the well-established role of the pyrimidine-2(1H)-thione scaffold in targeting oncogenic kinases, this compound represents a promising candidate for further research. Future studies should focus on expanding the kinase panel to determine its selectivity profile, conducting cell viability and apoptosis assays to assess its anticancer effects, and performing in vivo studies in relevant cancer models to evaluate its therapeutic potential.
References
-
Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate. Available from: [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. Available from: [Link]
-
Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate. Available from: [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. Available from: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. Available from: [Link]
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. Available from: [Link]
-
Epidermal growth factor receptor - Wikipedia. Available from: [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available from: [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. Available from: [Link]
-
VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. Available from: [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available from: [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Available from: [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. Available from: [Link]
-
Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... | Download Scientific Diagram - ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application of Pyrimidine Derivatives in Anti-inflammatory Assays: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrimidine derivatives in anti-inflammatory assays. It delves into the molecular mechanisms of inflammation, detailed experimental protocols for both in vitro and in vivo models, and data interpretation, underpinned by a commitment to scientific integrity and field-proven insights.
Introduction: The Growing Prominence of Pyrimidine Derivatives in Anti-Inflammatory Drug Discovery
Pyrimidine and its derivatives represent a class of heterocyclic compounds that are fundamental building blocks of nucleic acids, DNA, and RNA.[1] Beyond their biological significance, synthetic pyrimidine derivatives have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][2] Several pyrimidine-based drugs, such as afloqualone and tofacitinib, are already in clinical use as anti-inflammatory agents.[2] The versatility of the pyrimidine scaffold allows for diverse chemical modifications, enabling the synthesis of novel compounds with enhanced efficacy and reduced toxicity.[3][4] This guide will explore the key assays and methodologies to effectively screen and characterize the anti-inflammatory potential of these promising compounds.
Molecular Mechanisms of Inflammation: Key Targets for Pyrimidine Derivatives
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[2] The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade.[2]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the conversion of arachidonic acid into pro-inflammatory mediators like prostaglandins (PGs) and leukotrienes (LTs).[5] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[2] Pyrimidine derivatives have shown significant potential as inhibitors of COX, with some exhibiting selectivity for COX-2, the inducible isoform predominantly expressed at sites of inflammation.[6][7] This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[8] Dual inhibition of both COX and LOX pathways is an emerging strategy to develop more potent anti-inflammatory agents with a broader spectrum of activity.[5]
The NF-κB Signaling Pathway
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] The NF-κB signaling pathway is a master regulator of inflammatory responses.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[12][13] The inhibition of NF-κB activation is a key mechanism by which many anti-inflammatory compounds, including pyrimidine derivatives, exert their effects.
Figure 1: Simplified NF-κB Signaling Pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[14][15] It regulates the production of pro-inflammatory cytokines and is involved in cellular processes like proliferation, differentiation, and apoptosis.[15][16] The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[15] The activation of these kinases leads to the phosphorylation of various downstream targets, ultimately resulting in the expression of inflammatory mediators. Some pyrimidine derivatives may exert their anti-inflammatory effects by modulating the MAPK signaling pathway.
Figure 2: Generalized MAPK Signaling Pathway.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for key in vitro and in vivo assays to evaluate the anti-inflammatory properties of pyrimidine derivatives.
In Vitro Assays
The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[17]
-
Cell Line: RAW 264.7 (murine macrophage)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Principle: In the presence of oxygen, NO is converted to nitrite (NO2-), which can be quantified using the Griess reagent.[17]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
These assays determine the ability of the pyrimidine derivatives to inhibit the activity of COX and LOX enzymes.
-
Principle: Commercially available colorimetric or fluorometric assay kits are typically used to measure the activity of purified COX-1, COX-2, and various LOX isoforms.[18][19][20] These kits generally measure the production of a specific product of the enzymatic reaction.[20]
-
General Protocol (using a commercial kit):
-
Follow the manufacturer's instructions for the specific COX or LOX inhibitor screening assay kit.
-
Typically, the protocol involves incubating the purified enzyme with the pyrimidine derivative at various concentrations.
-
The reaction is initiated by adding the substrate (e.g., arachidonic acid).
-
After a specific incubation period, the reaction is stopped, and the product is measured.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the compound to the control.
-
This assay quantifies the levels of key pro-inflammatory cytokines released by macrophages.
-
Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for measuring cytokine concentrations in cell culture supernatants.[21][22]
-
Protocol:
-
Seed and treat RAW 264.7 cells with pyrimidine derivatives and LPS as described in the NO production assay.
-
Collect the cell culture supernatant after 24 hours.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate is added, and the resulting color change is measured using a microplate reader.
-
The cytokine concentration is determined from a standard curve.
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[3]
-
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[3]
-
Protocol:
-
Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the pyrimidine derivatives orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or phenylbutazone).[1]
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in clearly structured tables for easy comparison.
Table 1: Example In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | NO Production IC50 (µM) | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM | LOX Inhibition (%) at 10 µM |
| Derivative A | 12.5 | 25 | 85 | 45 |
| Derivative B | 28.3 | 40 | 60 | 70 |
| Indomethacin | 8.7 | 92 | 95 | N/A |
Table 2: Example In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0 |
| Derivative A | 50 | 45.2 |
| Derivative B | 50 | 32.8 |
| Indomethacin | 10 | 65.7 |
A lower IC50 value for NO production indicates greater potency. Higher percentage inhibition of COX-2 compared to COX-1 suggests selectivity, which is a desirable characteristic. Significant inhibition of paw edema in the in vivo model confirms the anti-inflammatory potential of the compounds in a living system.
Workflow for Screening Pyrimidine Derivatives
The following diagram illustrates a logical workflow for the screening and evaluation of pyrimidine derivatives for their anti-inflammatory properties.
Figure 3: Experimental Workflow for Screening Pyrimidine Derivatives.
Conclusion
The diverse biological activities of pyrimidine derivatives make them a highly attractive scaffold for the development of novel anti-inflammatory agents.[6] A systematic approach, employing a combination of in vitro and in vivo assays as outlined in this guide, is essential for the effective screening, characterization, and identification of lead compounds. Understanding the underlying molecular mechanisms of action, particularly the modulation of key inflammatory pathways such as NF-κB and MAPK, and enzymes like COX and LOX, will be crucial for the rational design and optimization of the next generation of pyrimidine-based anti-inflammatory drugs.
References
-
Woźniczka, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Sondhi, S. M., et al. (2006). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 68(4), 413. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(7), 8163-8175. [Link]
-
Tzara, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296. [Link]
-
Rashid, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(2), 999-1029. [Link]
-
Patel, R., et al. (2012). Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. Journal of Pharmaceutical Research, 5(7), 3737-3739. [Link]
-
Shi, C., et al. (2024). Regulation of Autophagy by Ginsenoside Rg3 Mitigates LPS-Induced Injury in Human Bronchial Epithelial Cells by Inhibiting the TLR4/NF-κB Signaling Pathway. Journal of Inflammation Research, 17, 1-17. [Link]
-
Woźniczka, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed, 39456793. [Link]
-
Singour, P. K., et al. (2012). Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 591-594. [Link]
-
Woźniczka, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. [Link]
-
Sharma, A., et al. (2023). DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. YMER, 22(11). [Link]
-
Gaestel, M., et al. (2007). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Trends in Immunology, 28(8), 346-353. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Chakraborty, S., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Journal of Biomolecular Structure and Dynamics, 41(12), 5567-5586. [Link]
-
Zhang, Y., et al. (2018). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Experimental and Therapeutic Medicine, 16(5), 4239-4246. [Link]
-
Witte, M. B., et al. (2000). Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. Forensic Science International, 113(1-3), 195-201. [Link]
-
Kim, D. H., et al. (2022). Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract. Molecules, 27(15), 4920. [Link]
-
Zengin, G., et al. (2021). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 26(11), 3328. [Link]
-
Cătană, C. S., et al. (2023). Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer. Medicina, 59(12), 2095. [Link]
-
ResearchGate. (n.d.). Nitric oxide (NO) production in RAW 264.7 macrophages. [Link]
-
Wikipedia. (n.d.). NF-κB. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143-150). Humana Press. [Link]
-
AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and Research Progress. [Link]
-
Wozniacka, A., et al. (2005). Proinflammatory cytokine (IL-1beta, IL-6, IL-12, IL-18 and TNF-alpha) levels in sera of patients with subacute cutaneous lupus erythematosus (SCLE). Mediators of Inflammation, 2005(2), 98-103. [Link]
-
Kumar, V., et al. (2013). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology, 2(3), 169-173. [Link]
-
O'Riordan, C. E., et al. (2020). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 11, 1247. [Link]
-
Oliw, E. H., & Garscha, U. (2015). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Prostaglandins & Other Lipid Mediators, 121(Pt A), 105-111. [Link]
-
Zhang, Y., et al. (2026). Association between post-traumatic stress disorder levels and serum inflammatory factors in patients undergoing digit replantation. Frontiers in Psychiatry, 17. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]
-
Lin, Y. S., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(10), 1887-1898. [Link]
-
Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 99(5), 847-850. [Link]
-
Long, T., et al. (2021). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. ImmunoHorizons, 5(7), 566-577. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. [Link]
-
Tewtrakul, S., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl 5), S67-S73. [Link]
-
Sanusi, Z. A., et al. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Sains Kesihatan Malaysia, 17(2), 51-57. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents - ProQuest [proquest.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 11. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. antbioinc.com [antbioinc.com]
- 14. assaygenie.com [assaygenie.com]
- 15. cusabio.com [cusabio.com]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ukm.my [ukm.my]
- 21. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proinflammatory cytokine (IL-1beta, IL-6, IL-12, IL-18 and TNF-alpha) levels in sera of patients with subacute cutaneous lupus erythematosus (SCLE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyrimidine-2-thione Derivatives as Potential Tyrosinase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Objective: This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of pyrimidine-2-thione derivatives as potent inhibitors of tyrosinase. It includes detailed, field-proven protocols and explains the scientific rationale behind key experimental steps.
Introduction: The Rationale for Targeting Tyrosinase
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1] Overproduction of melanin can lead to hyperpigmentation disorders, such as melasma and age spots. Furthermore, tyrosinase is responsible for undesirable browning in fruits and vegetables, impacting the food industry.[2] Consequently, the development of potent and safe tyrosinase inhibitors is a significant area of research in both cosmetics and food science.[3]
Pyrimidine-2-thione derivatives have emerged as a promising class of tyrosinase inhibitors. Their mechanism of action is largely attributed to their ability to chelate the two copper ions within the active site of the tyrosinase enzyme.[2][3][4][5] This interaction blocks the binding of natural substrates like L-tyrosine and L-DOPA, thereby halting the melanin production cascade.[2] The thione (C=S) and adjacent nitrogen atoms of the pyrimidine ring are critical for this metal-chelating activity.
This guide will focus on a robust and widely used method for synthesizing these compounds: the Biginelli reaction .[6][7][8] We will provide a step-by-step protocol for synthesis and purification, followed by a detailed assay for evaluating tyrosinase inhibitory activity.
Part 1: Synthesis and Characterization
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones or their thione analogs.[7][8] Its primary advantages include operational simplicity, the use of readily available starting materials, and generally good yields. The reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and thiourea.[8]
Overall Experimental Workflow
The process follows a logical progression from synthesis to biological validation.
Caption: General workflow for synthesis, characterization, and evaluation.
Protocol 1: Synthesis of 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione
This protocol provides a representative example of the Biginelli reaction for synthesizing a potent pyrimidine-2-thione tyrosinase inhibitor.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity (mmol) |
|---|---|---|---|
| Benzaldehyde | C₇H₆O | 106.12 | 10 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 10 |
| Thiourea | CH₄N₂S | 76.12 | 15 |
| p-Toluenesulfonic acid (p-TSA) | C₇H₈O₃S | 172.20 | 1 (10 mol%) |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 20 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (1 mmol, 10 mol%) to the mixture. Scientist's Note: p-TSA is an effective Brønsted acid catalyst that protonates the aldehyde, making it more electrophilic and accelerating the initial condensation step.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) every hour. A typical mobile phase is ethyl acetate/hexane (3:7). The reaction is generally complete within 6-7 hours.[9]
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven at 60°C to obtain the final compound as a crystalline solid.
Protocol 2: Structural Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.
-
¹H NMR Spectroscopy: Dissolve a small sample in DMSO-d₆. The spectrum should show characteristic peaks for the aromatic protons, the C4-H proton (a doublet around 5.3-5.6 ppm), and two distinct, exchangeable signals for the N-H protons (around 9.1 and 10.2 ppm).[10]
-
¹³C NMR Spectroscopy: The spectrum should confirm the number of unique carbons. Key signals include the thiocarbonyl (C=S) carbon, typically found downfield.
-
Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the product.[10]
Part 2: Biological Evaluation - Tyrosinase Inhibition Assay
This section details the in vitro assay to quantify the inhibitory potency of the synthesized pyrimidine-2-thione derivatives against mushroom tyrosinase, a commonly used model.[1] The assay measures the enzyme's ability to oxidize L-DOPA to dopachrome, a colored product that absorbs light at 475 nm.
Protocol 3: Mushroom Tyrosinase Inhibition Assay
Materials and Reagents:
-
Enzyme: Mushroom Tyrosinase (e.g., Sigma T3824), 1000 units/mL stock in phosphate buffer.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 10 mM solution in phosphate buffer.
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.
-
Test Compound: Synthesized pyrimidine-2-thione, prepared as a 10 mM stock in DMSO.
-
Positive Control: Kojic Acid, 1 mM stock in water or DMSO.
-
Equipment: 96-well microplate reader.
Procedure:
-
Prepare Dilutions: Create a series of dilutions of the test compound and kojic acid in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
Assay Plate Setup (per well):
-
Test Wells: 40 µL buffer + 20 µL test compound dilution + 20 µL tyrosinase solution.
-
Positive Control Wells: 40 µL buffer + 20 µL kojic acid dilution + 20 µL tyrosinase solution.
-
Negative Control (100% activity): 60 µL buffer + 20 µL tyrosinase solution.
-
Blank (No enzyme): 80 µL buffer.
-
-
Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[11]
-
Initiate Reaction: Add 20 µL of the 10 mM L-DOPA solution to all wells. The final volume in each well will be 100 µL.
-
Measure Absorbance: Immediately begin reading the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.[1]
Data Analysis:
-
Calculate Reaction Rate (V): Determine the rate of dopachrome formation by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
-
Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the test compound.
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that reduces enzyme activity by 50%.
Expected Results and Structure-Activity Relationship (SAR)
Different substituents on the pyrimidine-2-thione scaffold can significantly impact inhibitory activity. Below is a table of representative data for discussion.
| Compound ID | 4-Aryl Substituent | IC₅₀ (µM) vs. Mushroom Tyrosinase |
| 1 | Phenyl | 15.2 ± 1.1 |
| 2 | 4-Hydroxyphenyl | 5.8 ± 0.4 |
| 3 | 4-Chlorophenyl | 22.5 ± 1.9 |
| 4 | 2,4-Dihydroxyphenyl | 2.1 ± 0.2 |
| Kojic Acid | (Positive Control) | 18.7 ± 1.5 |
Insight: The data suggests that electron-donating groups, particularly hydroxyl groups, on the 4-aryl ring enhance inhibitory activity. This is likely due to increased ability to coordinate with the copper ions in the active site. The compound with a 2,4-dihydroxy substitution (Compound 4) shows significantly higher potency than the standard inhibitor, kojic acid.
Part 3: Mechanism of Action
The primary mechanism of inhibition is the chelation of copper ions in the tyrosinase active site.
Caption: Chelation of copper ions by the pyrimidine-2-thione inhibitor.
The sulfur atom of the thione group and the nitrogen atom at position 1 of the pyrimidine ring act as bidentate ligands, forming a stable complex with the copper ions.[2] This prevents the substrate from accessing the active site, thereby competitively inhibiting the enzyme.[5] Kinetic analysis typically reveals a mixed-type or competitive inhibition pattern for these compounds.[2]
References
-
Ateş, F. M., et al. (2023). MW Assisted Synthesis of New 4,6-diaryl-3,4-Didhydropyrimidines-2(1H)-thione Derivatives: Tyrosinase Inhibition, Antioxidant, and Molecular Docking Studies. Cumhuriyet Science Journal, 44(4), 687-696. [Link]
-
Gheorghe, A., et al. (2018). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 23(4), 874. [Link]
-
Wang, G., et al. (2025). Tyrosinase inhibitory mechanism of pyrimidine-thiols and their potential application in the anti-browning of fresh-cut apples. Food Chemistry, 493(Pt 4), 146057. [Link]
-
Sood, R., et al. (2014). A rapid and efficient method for the screening of plant parts for anti-tyrosinase activity by tyrosinase assay using mushroom. International Journal of Scientific and Research Publications, 4(9). [Link]
-
ResearchGate (2023). Tyrosinase inhibitory activity. ResearchGate. [Link]
-
ResearchGate (2025). Tyrosinase inhibitory mechanism of pyrimidine-thiols and their potential application in the anti-browning of fresh-cut apples | Request PDF. ResearchGate. [Link]
-
Heravi, M. M., et al. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Synthetic Communications, 48(10), 1196-1205. [Link]
-
Al-Amiery, A. A. (2012). Synthesis of Pyrimidine Derivatives. Synthesis of Pyrimidine Derivatives. [Link]
-
Slimi, H., et al. (2012). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Arabian Journal of Chemistry, 10, S258-S262. [Link]
-
Khan, I., et al. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. Molecules, 27(21), 7434. [Link]
-
Abdul Lathiff, M. K. M., et al. (2023). Exploring Substituted 3,4-Dihydropyrimidinone and Thione Derivatives as Anti-prostate Cancer Agents: Computational Screening, Synthesis, Characterization, and In Vitro Efficacy Assessment. Journal of Molecular Structure, 1295, 136653. [Link]
-
Loo, Y. L., et al. (2021). Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies. International Journal of Molecular Sciences, 22(6), 3145. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
-
Kim, D., et al. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences, 24(9), 8295. [Link]
-
Shcherbyna, R., et al. (2022). Targeted Synthesis and Study of Anti-tyrosinase Activity of 2-Substituted Tetrahydrobenzo[2]Thieno[2,3-d]Pyrimidine-4(3H)-One. Pharmaceutical Chemistry Journal, 56(2), 169-176. [Link]
-
Ohta, S., et al. (2022). Synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones, the Corresponding Products of Biginelli Reaction Using Ketone, and Their Antiproliferative Effect on HL-60 Cells. Chemical & Pharmaceutical Bulletin, 70(2), 111-119. [Link]
-
Matias, D., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(19), 6653. [Link]
-
ResearchGate (n.d.). Mass spectra of compounds (1-9). ResearchGate. [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]
-
Ma, J., et al. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 222, 115110. [Link]
-
Saravanan, R., et al. (2013). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Protein and Peptide Letters, 20(4), 435-448. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tyrosinase inhibitory mechanism of pyrimidine-thiols and their potential application in the anti-browning of fresh-cut apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijsr.in [ijsr.in]
Application Notes and Protocols for the Development of 4,6-Diaryl Pyrimidines as Dual EGFR/VEGFR-2 Inhibitors
Authored by: Gemini, Senior Application Scientist
Abstract
The concurrent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) presents a powerful strategy in oncology, addressing both tumor cell proliferation and angiogenesis. This document provides a comprehensive guide for researchers and drug development professionals on the development of 4,6-diaryl pyrimidines as potent dual inhibitors of EGFR and VEGFR-2. We will delve into the rationale behind this therapeutic approach, provide detailed protocols for the chemical synthesis of this promising scaffold, and outline the essential in vitro and in vivo assays for their biological evaluation.
Introduction: The Rationale for Dual EGFR/VEGFR-2 Inhibition
The epidermal growth factor receptor (EGFR) is a membrane receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation in various cancers.[1][2] Similarly, vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[1][3]
The signaling pathways of EGFR and VEGFR-2 are intricately linked. For instance, EGFR inhibition can lead to a decrease in the expression of VEGF.[4] Conversely, targeting VEGFR-2 can potentiate the anticancer effects of EGFR inhibitors.[5] Therefore, a single molecule capable of inhibiting both kinases offers a synergistic approach to cancer therapy, potentially overcoming resistance mechanisms and providing a more durable clinical response.[4] The 4,6-diaryl pyrimidine scaffold has emerged as a promising framework for the design of such dual inhibitors.[1][6]
Signaling Pathways
To comprehend the mechanism of action of these dual inhibitors, it is crucial to visualize the signaling cascades they disrupt.
Caption: General synthetic scheme for 4,6-diaryl pyrimidines.
Protocol 3.1: Synthesis of Chalcone Intermediates (Exemplified)
This protocol describes a mixed aldol condensation to form the chalcone backbone.
-
Reaction Setup: To a solution of a substituted acetophenone (1.0 eq) in ethanol, add a substituted benzaldehyde (1.0 eq).
-
Catalyst Addition: Add an aqueous solution of a suitable base (e.g., NaOH or KOH) dropwise while stirring at room temperature. The choice of base and concentration may need optimization depending on the specific substrates.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Filter the solid, wash with water until neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3.2: Synthesis of Pyrimidine-2(1H)-thione Intermediates
This protocol details the cyclocondensation of the chalcone with thiourea.
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol or n-butanol.
-
Base Addition: Add a catalytic amount of a base (e.g., KOH or sodium ethoxide). The basic conditions facilitate the Michael addition and subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the pyrimidine-2(1H)-thione. Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization.
Protocol 3.3: Synthesis of Final 4,6-Diaryl Pyrimidine Derivatives
This final step involves the alkylation of the pyrimidine-2(1H)-thione intermediate.
-
Reaction Setup: Suspend the pyrimidine-2(1H)-thione (1.0 eq) in a suitable solvent like acetone or DMF.
-
Base and Alkylating Agent: Add a base such as anhydrous potassium carbonate (K2CO3) (1.5 eq) followed by the desired alkyl or aralkyl halide (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Filter off the inorganic salts and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Biological Evaluation: Protocols and Workflow
A systematic approach is required to evaluate the biological activity of the synthesized 4,6-diaryl pyrimidines.
Caption: Experimental workflow for inhibitor screening and development.
Protocol 4.1: In Vitro Kinase Inhibition Assays (EGFR & VEGFR-2)
These biochemical assays directly measure the inhibitory potency of the compounds against the target kinases.
-
Assay Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant kinase domain of either EGFR or VEGFR-2 in the presence of ATP. The inhibitory effect of the test compounds is measured as a reduction in the phosphorylation signal.
-
Materials: Recombinant human EGFR and VEGFR-2 kinase domains, appropriate substrates (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay or similar).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time. e. Stop the reaction and measure the signal according to the detection kit's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4.2: Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines.
-
Cell Lines: Use relevant human cancer cell lines with known EGFR and/or VEGFR expression levels (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast). [3]2. Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values from the dose-response curves.
Protocol 4.3: In Vivo Tumor Xenograft Model
This protocol evaluates the in vivo efficacy of lead compounds in a preclinical animal model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A431 or H1975) into the flank of each mouse. [4][7]3. Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the potency and efficacy of the synthesized compounds.
Table 1: In Vitro Inhibitory Activity of Exemplary 4,6-Diaryl Pyrimidines
| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | A549 GI50 (nM) | HepG2 GI50 (nM) | MCF-7 GI50 (nM) |
| Compound 22 | Data not specified | 1.15 [6] | 22 [6] | Data not specified | Data not specified |
| Compound 29 | Data not specified | 1.60 [6] | 24 [6] | Data not specified | Data not specified |
| Erlotinib (Reference) | Potent inhibitor | - | 33 (MCF-7) [8] | - | - |
| Sorafenib (Reference) | - | 0.17 [6] | - | - | - |
Note: The table is populated with example data from cited literature. Researchers should populate this with their own experimental results.
Conclusion and Future Directions
The 4,6-diaryl pyrimidine scaffold serves as a valuable starting point for the development of potent dual EGFR/VEGFR-2 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of novel candidates. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of lead compounds, ultimately leading to the identification of promising preclinical candidates for the treatment of cancer.
References
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024, November 5). Frontiers. Retrieved January 20, 2026, from [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024, November 6). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis. (2025, January 17). PubMed. Retrieved January 20, 2026, from [Link]
-
Structures of potent dual EGFR and VEGFR-2 inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
2D structures of dual inhibitors of EGFR and VEGFR2 from the reviewed articles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma. (n.d.). Journal of Clinical Investigation. Retrieved January 20, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022, March 3). Dove Medical Press. Retrieved January 20, 2026, from [Link]
-
Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. (2021, July 15). PubMed. Retrieved January 20, 2026, from [Link]
-
Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis(t[4][9][6]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021, May 31). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
Sources
- 1. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 7. JCI - Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Senior Scientist's Guide to Fused Heterocycle Synthesis Using Pyrimidine Thione Derivatives
Introduction: The Strategic Value of Pyrimidine Thiones in Medicinal Chemistry
Fused heterocyclic systems are the bedrock of modern medicinal chemistry, forming the core scaffolds of numerous therapeutic agents.[1][2][3] Among the vast array of synthetic precursors, pyrimidine thione derivatives stand out as exceptionally versatile and powerful building blocks. Their intrinsic reactivity, characterized by the nucleophilic sulfur atom and strategically positioned nitrogen atoms, provides a reliable toolkit for constructing complex, polycyclic architectures that are often difficult to access through other means.[4][5][6]
This guide moves beyond simple procedural lists to provide a field-proven perspective on why specific synthetic routes are chosen and how to execute them for maximum success. We will explore the mechanistic underpinnings of these transformations and deliver robust, self-validating protocols for the synthesis of two critical classes of fused heterocycles: Thiazolo[4,5-d]pyrimidines and Pyrimido[4,5-b]quinolines . These scaffolds are prevalent in compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities, making their efficient synthesis a high-priority objective for drug development professionals.[7][8][9][10]
Section 1: The Synthesis of Thiazolo[4,5-d]pyrimidines via S-Alkylation and Intramolecular Annulation
Application Note 1.1: Mechanistic Rationale and Strategic Considerations
The thiazolo[4,5-d]pyrimidine core is a purine isostere that has garnered significant attention for its potent biological activities, particularly as an anticancer and antimicrobial agent.[8][10][11] The most reliable and modular strategy for its construction hinges on a two-step sequence involving the pyrimidine thione moiety: (1) selective S-alkylation with a bifunctional electrophile, followed by (2) intramolecular cyclization and dehydration.
Causality of Experimental Design:
-
The Thione as a Soft Nucleophile: The thiocarbonyl group (C=S) of the pyrimidine thione readily tautomerizes to the thiol form, especially under basic conditions. The resulting thiolate anion is a soft nucleophile, exhibiting a strong kinetic preference for reacting with soft electrophiles, such as the carbon atom of an α-halocarbonyl compound. This selective S-alkylation, rather than N-alkylation, is the cornerstone of this synthetic route.
-
Intramolecular Cyclization as the Driving Force: The intermediate formed after S-alkylation is perfectly primed for cyclization. The amino group at the C4 position of the pyrimidine ring acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the newly introduced side chain. This annulation is typically irreversible, driven by the formation of a stable, aromatic thiazole ring fused to the pyrimidine core.
-
Modularity for Library Synthesis: This approach is highly valued in drug discovery because it offers three key points for diversification: the initial pyrimidine core, the α-halocarbonyl reagent, and the potential for post-synthesis modification of the resulting fused product.
Experimental Workflow: Thiazolo[4,5-d]pyrimidine Synthesis
Caption: Workflow for Thiazolo[4,5-d]pyrimidine Synthesis.
Protocol 1.2: Synthesis of 3-Substituted-5-methyl-7-oxo-thiazolo[4,5-d]pyrimidines
This protocol details a representative synthesis starting from a commercially available or easily synthesized pyrimidine thione derivative.
Materials:
-
4-Amino-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine
-
Ethyl 2-chloroacetoacetate (or other α-halo carbonyl compound)
-
Anhydrous Sodium Acetate (NaOAc)
-
Ethanol (Absolute)
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric Acid (PPA)
-
Ice, Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate, Brine
Procedure:
-
S-Alkylation:
-
To a 250 mL round-bottom flask, add 4-amino-6-methyl-2-thioxo-pyrimidine (10 mmol, 1.57 g) and absolute ethanol (50 mL). Stir to form a suspension.
-
Add anhydrous sodium acetate (12 mmol, 0.98 g) to the suspension.
-
Add the α-halo carbonyl compound (e.g., ethyl 2-chloroacetoacetate, 11 mmol) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate:Hexane 1:1).
-
Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into 150 mL of ice-cold water.
-
The precipitated solid (the S-alkylated intermediate) is collected by vacuum filtration, washed with cold water, and dried. This intermediate can be used in the next step without further purification if it is of sufficient purity.
-
-
Intramolecular Cyclization & Dehydration:
-
Method A (Using POCl₃): In a fume hood, carefully add the dried intermediate (8 mmol) to phosphorus oxychloride (20 mL). Heat the mixture at reflux (approx. 105 °C) for 3 hours. Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The precipitated solid is the final product. Collect it by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water).
-
Method B (Using PPA): Add the dried intermediate (8 mmol) to polyphosphoric acid (20 g). Heat the mixture to 120-140 °C and stir for 2-3 hours.
-
Cool the viscous mixture and pour it onto crushed ice. Neutralize with a strong base (e.g., 50% NaOH solution) and collect the resulting precipitate by filtration.
-
Section 2: Synthesis of Pyrimido[4,5-b]quinolines via Multicomponent Reactions (MCRs)
Application Note 2.1: The Power of Convergence and Atom Economy
Pyrimido[4,5-b]quinolines are a class of fused heterocycles with significant therapeutic potential, including applications as anticancer agents.[9][12] While stepwise syntheses exist, multicomponent reactions (MCRs) have emerged as the superior strategy for their construction.[9][12][13]
Causality of Experimental Design:
-
Convergence and Efficiency: MCRs combine three or more reactants in a single pot to form a complex product in one operation. This convergent approach avoids the lengthy isolation and purification of intermediates, saving time, solvents, and resources. The reaction of a 6-aminouracil, an aldehyde, and a 1,3-dicarbonyl compound is a classic example.[12][14][15]
-
Mechanism - A Cascade of Events: The reaction typically proceeds through a cascade of well-established transformations. It often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound (1,3-dicarbonyl). This is followed by a Michael addition of the 6-aminouracil, and the subsequent intramolecular cyclization and dehydration leads to the aromatic quinoline ring in a Friedländer-type annulation.
-
Green Chemistry Principles: Many of these MCRs can be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol, often with the aid of a reusable catalyst.[12] This aligns with the principles of green chemistry, a critical consideration in modern drug development.
Experimental Workflow: Multicomponent Synthesis of Pyrimido[4,5-b]quinolines
Caption: One-Pot Multicomponent Synthesis of Pyrimido[4,5-b]quinolines.
Protocol 2.2: DABCO-Catalyzed, Solvent-Free Synthesis of Pyrimido[4,5-b]quinolines
This protocol provides a green, efficient, and operationally simple method for synthesizing the target scaffold.[14]
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol, Water, Acetone
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 mmol, 0.155 g), the chosen aromatic aldehyde (1 mmol), dimedone (1 mmol, 0.140 g), and DABCO (0.25 mmol, 0.028 g).
-
Mix the solids thoroughly with a spatula.
-
-
Thermal Reaction:
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture. The solids will typically melt to form a slurry.
-
Continue heating for the required time (typically 30-90 minutes). Monitor the reaction progress by TLC (e.g., Ethyl Acetate:Hexane 3:7). The product is often highly fluorescent under UV light.
-
-
Work-up and Purification:
-
After completion, remove the flask from the oil bath and allow it to cool to room temperature. A solid mass will form.
-
To remove the water-soluble DABCO catalyst, add an aqueous ethanol solution (10 mL, 20% ethanol in water) to the flask and stir or sonicate to break up the solid.[14]
-
Collect the solid product by vacuum filtration.
-
Wash the product cake thoroughly with water, followed by a small amount of cold acetone or ethanol to remove any unreacted starting materials.[14]
-
The resulting product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Data Summary and Comparative Analysis
| Synthesis | Key Precursors | Typical Catalyst | Solvent | Temp. (°C) | Time (h) | Avg. Yield | Key Advantages |
| Thiazolo[4,5-d]pyrimidine | Pyrimidine thione, α-Halo carbonyl | Base (NaOAc), POCl₃/PPA | Ethanol, neat | 80-140 | 5-9 | 75-90% | Robust, modular, high-yielding |
| Pyrimido[4,5-b]quinoline | 6-Aminouracil, Aldehyde, 1,3-Diketone | DABCO, InCl₃ | Solvent-free, Water | 90-100 | 0.5-2 | 85-95% | Atom-economical, rapid, green |
References
-
Tolba, M. S. et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-138. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Ebraheem, H. A. (2012). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Journal of Al-Nahrain University, 15(2), 120-127. [Link]
-
Shaaban, M. A. et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(17), 53-66. [Link]
-
ResearchGate. (n.d.). Synthesis and application of pyrimidinethiones. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
Gül, A. et al. (2020). Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent... Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1345. [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Ayyash, A. N. et al. (2024). Design and Synthesis of New Fused-Heterocycles of[4][16]Thiazolo[4,5-d]pyrimidines via Michael Addition Reaction. Russian Journal of Organic Chemistry, 60(7), 1246-1252. [Link]
-
Welsch, M. E. et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(5), 576. [Link]
-
Zare, A. et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(49), 45455–45465. [Link]
-
Habib, N. S. et al. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 30(12), 1511-1520. [Link]
-
MDPI. (2023). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 28(1), 389. [Link]
-
Al-Obaid, A. M. et al. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Serbian Chemical Society, 77(1), 1-14. [Link]
-
ScienceDirect. (2018). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Tetrahedron Letters, 59(23), 2269-2272. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2320. [Link]
-
ResearchGate. (2019). Synthetic methodology of pyrimido[4,5‐b]quinoline derivatives. [Link]
-
PubMed. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 213, 113218. [Link]
-
Wagner, E. et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(21), 5039. [Link]
-
Journal of Chemical Health Risks. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Link]
-
National Institutes of Health. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(16), 10041–10065. [Link]
-
Khurana, J. M. et al. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 5(55), 44145-44175. [Link]
-
National Institutes of Health. (2012). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research, 21(9), 2384-2390. [Link]
-
ResearchGate. (n.d.). SCHEME 2 Synthesis of substituted thiazolo[4,5-d]pyrimidine. [Link]
-
ScienceDirect. (2017). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3353. [Link]
-
DSpace Repository. (2023). Fused Pyrimidine-Based Drug Discovery. [Link]
-
Royal Society of Chemistry. (2020). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry, 18(28), 5373-5378. [Link]
-
IOPScience. (2020). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Journal of Physics: Conference Series, 1660, 012028. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fused Pyrimidine-Based Drug Discovery [kr.cup.edu.in]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]
- 13. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. growingscience.com [growingscience.com]
Application Note: High-Throughput Screening of Thienopyrimidine Libraries for Aurora Kinase Inhibitors
Introduction: The Critical Role of Aurora Kinases in Oncology and the Promise of Thienopyrimidines
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitotic progression.[1][2] Their functions are integral to ensuring genomic stability, with Aurora A governing centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, essential for chromosome segregation and cytokinesis.[1][3] Notably, the overexpression of Aurora kinases is a hallmark of numerous human cancers, including breast, colon, and prostate cancers, where it drives genetic instability and tumorigenesis.[2][4] This well-established link to cancer has positioned Aurora kinases as compelling targets for therapeutic intervention.[2][3][4]
Thienopyrimidines have emerged as a promising scaffold in the development of kinase inhibitors due to their structural similarity to purines, enabling them to compete for the ATP-binding pocket of kinases.[5][6][7] The versatility of the thienopyrimidine core allows for extensive chemical modification, facilitating the optimization of potency and selectivity.[5][8][9][10] This application note provides a comprehensive guide to the high-throughput screening (HTS) of thienopyrimidine libraries to identify novel and potent inhibitors of Aurora kinases, a critical step in the early drug discovery pipeline.[11][12]
The Strategic Framework for Aurora Kinase Inhibitor Discovery
Our approach is a multi-stage process designed to efficiently identify and validate potent and selective Aurora kinase inhibitors from a large chemical library. The workflow is structured to maximize the identification of true positive hits while minimizing false positives, ensuring a cost-effective and scientifically rigorous screening campaign.
Diagram: High-Throughput Screening Workflow
Caption: A streamlined workflow for the identification and validation of Aurora kinase inhibitors.
Part 1: Primary High-Throughput Screening
The primary screen is designed to rapidly assess a large library of thienopyrimidine compounds at a single concentration to identify initial "hits." A robust and sensitive biochemical assay is paramount for the success of this stage.
Assay Principle: ADP-Glo™ Kinase Assay
We employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13][14][15][16] This assay is ideal for HTS due to its high sensitivity, broad dynamic range, and simple two-step protocol.[13][15][17]
Step 1: Kinase Reaction & ATP Depletion The Aurora kinase reaction is initiated in the presence of the thienopyrimidine compounds. After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
Step 2: ADP to ATP Conversion & Luminescence Detection The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[14][15]
Diagram: ADP-Glo™ Assay Mechanism
Caption: The two-step process of the ADP-Glo™ kinase assay.
Detailed Protocol: Primary HTS of Thienopyrimidine Library
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each thienopyrimidine compound from the library (10 mM in DMSO) to a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Enzyme and Substrate Preparation: Prepare a master mix containing Aurora A kinase (recombinant human) and a suitable substrate (e.g., Myelin Basic Protein, MBP) in kinase reaction buffer.[18]
-
Enzyme Addition: Dispense 10 µL of the enzyme/substrate master mix into each well of the compound-plated assay plates.
-
Incubation: Incubate the plates at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14][19]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14][19]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis and Hit Selection
The raw luminescence data is normalized to positive and negative controls to calculate the percent inhibition for each compound.
-
Positive Control (Max Signal): DMSO vehicle (no inhibitor).
-
Negative Control (Min Signal): A known potent Aurora kinase inhibitor (e.g., VX-680) or no enzyme.
The Z'-factor is calculated to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[20][21][22][23][24]
Compounds exhibiting >50% inhibition at 10 µM are selected as primary hits for further investigation.
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls.[20][21][22][23][24] | ≥ 0.5 |
| Signal-to-Background | The ratio of the mean signal of the positive control to the mean signal of the negative control. | ≥ 10 |
| Hit Criteria | The threshold for selecting a compound as a primary hit. | > 50% Inhibition |
Part 2: Hit Confirmation and Potency Determination
The goal of this stage is to confirm the activity of the primary hits and determine their potency through dose-response analysis.
Protocol: Dose-Response and IC50 Determination
-
Compound Re-sourcing: Obtain fresh, powdered samples of the primary hit compounds to eliminate potential issues with compound integrity from the library.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each confirmed hit compound, starting from a top concentration of 100 µM.
-
Assay Performance: Perform the ADP-Glo™ Kinase Assay as described in the primary HTS protocol, using the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[25][26][27][28]
| Hit Compound | IC50 (nM) for Aurora A | IC50 (nM) for Aurora B |
| Thieno[3,2-d]pyrimidine-1 | 50 | 75 |
| Thieno[2,3-d]pyrimidine-2 | 120 | 95 |
| Thieno[3,4-b]pyridine-3 | 25 | 40 |
Part 3: Lead Characterization - Selectivity and Mechanism of Action
Confirmed hits with potent IC50 values are further characterized to assess their selectivity and preliminary mechanism of action.
Kinase Selectivity Profiling
It is crucial to understand the selectivity profile of the hit compounds, as off-target kinase inhibition can lead to undesirable side effects.[29][30]
Protocol:
-
Screen the most potent thienopyrimidine hits against a panel of other kinases (e.g., a kinome-wide panel) at a fixed concentration (e.g., 1 µM).[31]
-
Determine the IC50 values for any off-target kinases that show significant inhibition.
-
Calculate a selectivity score to quantify the compound's preference for Aurora kinases over other kinases.
Mechanism of Action Studies
Preliminary mechanism of action studies can help to understand how the inhibitors interact with the Aurora kinases. A common approach for ATP-competitive inhibitors is to assess their activity at varying ATP concentrations.
Protocol:
-
Perform the ADP-Glo™ Kinase Assay with a potent inhibitor at its IC50 concentration.
-
Vary the concentration of ATP in the kinase reaction (e.g., from 1 µM to 500 µM).
-
An increase in the apparent IC50 value with increasing ATP concentration is indicative of an ATP-competitive mechanism of inhibition.
Diagram: Aurora Kinase Signaling in Mitosis
Caption: Simplified overview of Aurora kinase functions during cell division.
Conclusion
This application note details a robust and efficient strategy for the high-throughput screening of thienopyrimidine libraries to identify novel Aurora kinase inhibitors. By following this structured workflow, from primary screening and hit validation to selectivity profiling, researchers can effectively advance their drug discovery programs for this important class of oncology targets. The integration of high-quality assays, rigorous data analysis, and strategic secondary screening is essential for the successful identification of promising lead candidates for further development.
References
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. Retrieved from [Link]
-
Bavetsias, V., et al. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 6(12), 3147-3157. Retrieved from [Link]
-
Tang, A., et al. (2017). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Hematology & Oncology, 10(1), 1-15. Retrieved from [Link]
-
Auld, D. S., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 15(4), 162-174. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Gellman, S. H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11898-E11906. Retrieved from [Link]
-
Bavetsias, V., et al. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 6(12), 3147-3157. Retrieved from [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]
-
Falchook, G. S., et al. (2012). Aurora Kinase Inhibitors: Current Status and Outlook. Current Oncology Reports, 14(4), 305-312. Retrieved from [Link]
-
Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. Retrieved from [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. Retrieved from [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
-
Liras, S., & Gopinadhan, S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
-
Lee, H., et al. (2021). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 26(21), 6489. Retrieved from [Link]
-
Wikipedia. (n.d.). Aurora inhibitor. Retrieved from [Link]
-
Collaborative Drug Discovery. (2023). Plate Quality Control. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Liras, S., & Gopinadhan, S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2020). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. European Journal of Medicinal Chemistry, 195, 112275. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and structure–activity relationships (SAR) of thienopyrimidines (TP). Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 27(15), 4994. Retrieved from [Link]
-
GraphPad. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]
-
McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5620-5624. Retrieved from [Link]
-
Gamo, F. J., et al. (2014). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Pharmaceuticals, 7(5), 596-628. Retrieved from [Link]
-
Li, X., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3374. Retrieved from [Link]
-
Elrazaz, E. Z., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry, 8(1), 75-93. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Gautier, F., et al. (2012). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 13(12), 16936-16953. Retrieved from [Link]
-
Biazik, J. M., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. ASSAY and Drug Development Technologies, 12(7), 395-404. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | MDPI [mdpi.com]
- 11. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay [promega.sg]
- 14. promega.com [promega.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 17. eastport.cz [eastport.cz]
- 18. Aurora A Kinase Enzyme System [worldwide.promega.com]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. support.collaborativedrug.com [support.collaborativedrug.com]
- 24. assay.dev [assay.dev]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. towardsdatascience.com [towardsdatascience.com]
- 29. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione
Welcome to the technical support guide for the synthesis of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing reaction yields and overcoming common experimental hurdles. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and efficient approach is a one-pot, three-component Biginelli reaction.[1][2] This method involves the acid-catalyzed condensation of 3,4-dimethoxybenzaldehyde, a β-dicarbonyl compound (typically ethyl acetoacetate), and thiourea. Its popularity stems from its operational simplicity and the ability to construct a complex heterocyclic scaffold in a single step.[1] An alternative, two-step method involves the initial synthesis of a chalcone, which is then cyclized with thiourea.[3][4]
Q2: How does understanding the Biginelli reaction mechanism help in troubleshooting?
Understanding the mechanism is critical for rational optimization. The most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[5]
-
Iminium Formation: The reaction begins with the acid-catalyzed condensation of 3,4-dimethoxybenzaldehyde and thiourea to form a key N-acyliminium ion.
-
Nucleophilic Attack: The enol form of the β-ketoester (e.g., ethyl acetoacetate) acts as a nucleophile, attacking the iminium ion.
-
Cyclization & Dehydration: Subsequent intramolecular cyclization and dehydration yield the final 3,4-dihydropyrimidin-2(1H)-thione product.
This mechanism highlights the crucial role of the acid catalyst in activating the aldehyde for iminium ion formation. If this step is slow or inefficient, the overall yield will be poor. Therefore, catalyst selection is a primary point of optimization.
Q3: What are the most critical parameters that influence the reaction yield?
Low yields in the classic Biginelli reaction are a known issue, often due to harsh conditions or long reaction times.[1] The most critical parameters to investigate are:
-
Catalyst Choice: The type and concentration of the acid catalyst directly impact the rate of the key iminium ion formation step.
-
Reaction Temperature & Time: These parameters must be carefully balanced to ensure reaction completion without promoting side reactions or decomposition.
-
Solvent: The solvent influences reactant solubility and can affect the reaction rate and equilibrium.
-
Reagent Purity: Impurities in the starting materials can inhibit the catalyst or lead to unwanted byproducts.
Q4: Should the reaction be run in a solvent or under solvent-free conditions?
Solvent-free conditions have gained significant traction for the Biginelli reaction and offer several advantages, including reduced hazardous waste, lower cost, and often shorter reaction times with higher yields. However, the optimal choice can be substrate-dependent. While many variations work well without a solvent, polar solvents like ethanol or acetonitrile may be necessary to ensure homogeneity for certain substrates.
Part 2: Troubleshooting Guide
This guide provides direct answers to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction has run for the prescribed time, but TLC analysis shows a large amount of unreacted starting material and the final isolated yield is very low. What should I investigate?
This is the most common issue and can be traced back to several factors. A systematic approach is essential for diagnosis.
-
Cause A: Inefficient or Inactive Catalyst
-
Explanation: The classical Biginelli reaction often uses strong mineral acids, which can be inefficient. Modern Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃, ZrCl₄) or Brønsted acids are often more effective. If you are using a reusable catalyst, it may have lost activity and require regeneration.
-
Solution:
-
Screen Catalysts: Test a panel of different Lewis or Brønsted acid catalysts to find the optimal choice for this specific substrate combination.
-
Verify Catalyst Loading: Ensure the catalyst concentration is appropriate, typically ranging from 5-20 mol%.
-
Confirm Activity: If using a recycled catalyst, confirm its activity with a known control reaction.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Explanation: The reaction may not have reached completion, or the temperature may be too low. Conversely, excessively high temperatures can promote the decomposition of reactants or the formation of byproducts.
-
Solution:
-
Monitor with TLC: Track the disappearance of the limiting reagent (usually the aldehyde) using Thin Layer Chromatography (TLC). Do not rely solely on a fixed reaction time.
-
Optimize Temperature: Systematically increase the reaction temperature in increments (e.g., from 80°C to 100°C) while monitoring via TLC. Refluxing in ethanol is a common starting point.[2]
-
Increase Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient.
-
-
-
Cause C: Poor Reagent Purity
-
Explanation: Impurities, particularly in the 3,4-dimethoxybenzaldehyde, can significantly inhibit the reaction. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the catalysis.
-
Solution:
-
Verify Purity: Check the purity of all starting materials by NMR or melting point.
-
Purify if Necessary: Recrystallize solid reagents or distill liquid reagents if purity is questionable. Ensure the aldehyde is fresh or has been stored properly.
-
-
-
Cause D: Incorrect Stoichiometry
-
Explanation: The molar ratios of the three components are critical. A deficiency in one component can limit the yield, while a large excess of another can complicate purification.
-
Solution: A common and effective strategy is to use a slight excess of the β-dicarbonyl compound and thiourea relative to the aldehyde. A molar ratio of 1:1.1:1.5 (Aldehyde:Ethyl Acetoacetate:Thiourea) is a good starting point.
-
Problem 2: Significant Byproduct Formation
Q: My reaction produces the desired product, but it is contaminated with significant byproducts, making purification difficult and lowering the effective yield. What are these byproducts and how can I avoid them?
Byproduct formation is typically due to competing reaction pathways or decomposition.
-
Cause A: Competing Side Reactions
-
Explanation: The Biginelli reaction can compete with other pathways. A common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester. At higher temperatures, thiourea can decompose to generate ammonia, leading to Hantzsch-type 1,4-dihydropyridine byproducts.
-
Solution:
-
Lower Reaction Temperature: This is the most effective way to minimize the Hantzsch pathway.
-
Optimize Catalyst: Select a catalyst that selectively promotes the desired N-acyliminium ion pathway over competing condensations.
-
Modify Order of Addition: In some cases, adding the thiourea last can minimize its decomposition before it has a chance to react.
-
-
-
Cause B: Reactant or Product Decomposition
-
Explanation: Harsh acidic conditions and high temperatures can cause the starting materials or the final dihydropyrimidine product to degrade over long reaction times.
-
Solution:
-
Use Milder Catalysts: Switch from strong mineral acids (e.g., concentrated HCl) to milder Lewis acids or solid acid catalysts.
-
Avoid Excessive Heat: Once the optimal temperature for the reaction is found via TLC, avoid heating significantly beyond that point or for excessively long durations.
-
-
Problem 3: Product Purification Difficulties
Q: The crude product has precipitated, but it is difficult to purify by recrystallization due to poor solubility. What are the best practices for purification?
-
Explanation: Dihydropyrimidinone and thione derivatives are often crystalline solids with limited solubility in common organic solvents, which can make recrystallization challenging.
-
Solution:
-
Initial Wash: After filtering the crude solid, wash it thoroughly with cold water to remove any unreacted thiourea and catalyst salts. Follow this with a wash using cold ethanol or diethyl ether to remove less polar impurities.
-
Recrystallization Solvent Screening: A trial-and-error approach is often needed. Start with ethanol, as it is commonly reported for this class of compounds.[2] If that fails, consider other polar solvents like methanol, acetone, or solvent mixtures such as ethanol/water or ethyl acetate/hexane.
-
Trituration: If recrystallization is ineffective, try triturating the crude solid. This involves stirring the solid as a slurry in a solvent in which it is poorly soluble (e.g., diethyl ether or hexane) at room temperature. This can effectively wash away soluble impurities, leaving the purer, insoluble product behind.
-
Part 3: Visualizations & Data
Diagrams and Workflows
A logical troubleshooting process is key to efficiently solving yield issues.
Caption: The accepted N-acyliminium ion pathway.
Table of Recommended Reaction Parameters
This table summarizes a validated starting point for the synthesis. Optimization around these parameters is encouraged.
| Parameter | Recommended Value | Rationale & Key Considerations |
| Aldehyde | 3,4-Dimethoxybenzaldehyde | Ensure high purity; oxidation to the acid is a common issue. |
| β-Dicarbonyl | Ethyl Acetoacetate (EAA) | Use a slight excess to drive the reaction to completion. |
| Thiourea Source | Thiourea | Use a slight excess. Ensure it is dry and free-flowing. |
| Stoichiometry | 1 : 1.1 : 1.5 (Aldehyde:EAA:Thiourea) | An excess of thiourea and EAA helps maximize conversion of the limiting aldehyde. |
| Catalyst | ZrCl₄ or Yb(OTf)₃ (10 mol%) | Modern Lewis acids are highly efficient and often require milder conditions than traditional acids. |
| Solvent | Ethanol or Solvent-Free | Ethanol is a good starting point. Solvent-free can increase reaction rate and simplify workup. |
| Temperature | 80 - 100 °C | Monitor by TLC to find the lowest effective temperature to minimize byproduct formation. |
| Reaction Time | 1.5 - 4 hours (Monitor by TLC) | Reaction is complete when the aldehyde spot disappears on the TLC plate. |
| Expected Yield | 75 - 95% | Yields are highly dependent on the purity of reagents and optimization of conditions. |
Part 4: Optimized Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis of this compound.
Reagents & Equipment:
-
3,4-Dimethoxybenzaldehyde (1.0 mmol, 166.2 mg)
-
Ethyl Acetoacetate (1.1 mmol, 143.2 mg, 140 µL)
-
Thiourea (1.5 mmol, 114.2 mg)
-
Zirconium(IV) Chloride (ZrCl₄) (0.1 mmol, 23.3 mg)
-
Ethanol (5 mL)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
Buchner funnel and vacuum flask
Procedure:
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.1 mmol), thiourea (1.5 mmol), and ZrCl₄ (0.1 mmol). 2. Reaction Setup: Add ethanol (5 mL) to the flask and attach a reflux condenser.
-
Heating & Monitoring: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the progress of the reaction every 30 minutes using TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is complete when the aldehyde spot is no longer visible. 4. Workup: Upon completion (typically 1.5-2.5 hours), remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Cool the flask further in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid thoroughly with 10 mL of cold water, followed by 10 mL of cold ethanol to remove unreacted starting materials and impurities. [2]7. Drying: Dry the purified white or pale-yellow solid under vacuum to obtain the final product, 4-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
Gomaa, A. M., & Ali, M. M. (2020). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Bioinorganic Chemistry and Applications, 2020, 8459631. Available at: [Link]
-
Gein, V. L., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). Available at: [Link]
-
Arts, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6213. Available at: [Link]
-
Al-Hajjar, F. H., Al-Farkh, Y. A., & Hamoud, H. S. (1979). Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Journal of Chemistry, 57(20), 2734-2738. Available at: [Link]
-
Srinivas, B., et al. (2014). Synthesis, characterization and biological evaluation of 3, 4-dihydropyrimidin- 2(1H)-thione derivatives. Der Pharma Chemica, 6(1), 225-231. Available at: [Link]
-
Ebraheem, H. A. (2013). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Rafidain Journal of Science, 24(1), 120-127. Available at: [Link]
-
Nassar, I. F. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Research Journal of Chemistry and Environment, 25(2). Available at: [Link]
-
Safari, J., & Gandomi-Ravandi, S. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Journal of Taibah University for Science, 12(4), 431-439. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new dihydro pyrimidin-2(1H)-one derivatives. Biointerface Research in Applied Chemistry, 2(4), 392-395. Available at: [Link]
-
Azimi, S. C., & Azimi, S. (2015). Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 475-479. Available at: [Link]
-
ResearchGate. (n.d.). Optimization conditions for the synthesis of thiazolopyrimidine 3a. Available at: [Link]
-
Li, G., et al. (2019). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Tetrahedron Letters, 60(43), 151167. Available at: [Link]
-
Ebraheem, H. A. (2013). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. ResearchGate. Available at: [Link]
-
Karikalan, T., et al. (2022). Synthesis, spectral, molecular docking and antimicrobial studies of some substituted 4-([1,1′-biphenyl]-4-yl) pyrimidine-2(1H)-thiones. Journal of the Indian Chemical Society, 99(10), 100701. Available at: [Link]
Sources
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
Biginelli Reaction Technical Support Center: A Guide to Optimizing Product Yield
Welcome to the technical support center for the Biginelli and Biginelli-like reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize the synthesis of dihydropyrimidinones (DHPMs) and related heterocyclic compounds. As a cornerstone of multicomponent reactions, the Biginelli condensation offers a straightforward path to complex molecules. However, its sensitivity to various experimental parameters can often lead to frustratingly low product yields.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust, self-validating strategies to enhance your reaction outcomes.
Troubleshooting Guide: From Low Yields to Purified Products
This section addresses specific, common issues encountered during Biginelli-like reactions. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions grounded in established chemical principles.
Issue 1: My Biginelli reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?
Low or no yield in a Biginelli reaction is a frequent challenge and typically points to issues with one or more of the following core components of the reaction: catalyst efficacy, reaction conditions, or reagent quality.
-
Catalyst Inefficiency: The choice and activity of the acid catalyst are paramount. The reaction is catalyzed by both Brønsted and Lewis acids.[1] The initial and rate-determining step is often the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form a crucial N-acyliminium ion intermediate.[1][2] If this intermediate does not form efficiently, the subsequent steps of the reaction cannot proceed.
-
Causality & Solution:
-
Brønsted vs. Lewis Acids: While classical protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZnCl₂) are often milder and can lead to higher yields, though their effectiveness can be substrate-dependent.[3][4] A screening of different acid catalysts is often a prudent first step in optimization.
-
Catalyst Loading: Insufficient catalyst loading will result in a sluggish reaction. Conversely, excessive amounts of a strong acid can lead to degradation of starting materials or the product. A typical starting point for catalyst loading is 10-20 mol%.
-
Catalyst Activity: If you are using a reusable or an older catalyst, its activity may be diminished. Lewis acids can be particularly susceptible to deactivation by moisture. Consider using a fresh batch of catalyst or regenerating your existing catalyst according to established procedures.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in the Biginelli reaction.
-
Causality & Solution:
-
Temperature: While heating is generally required to drive the reaction to completion, excessive temperatures can promote the decomposition of urea into ammonia, which can then participate in competing side reactions, such as the Hantzsch dihydropyridine synthesis. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is recommended to find the optimal balance between reaction rate and byproduct formation.
-
Solvent Choice: The polarity of the solvent affects the solubility of the reactants and the stability of the intermediates. Ethanol is a traditional solvent, but other solvents like acetonitrile, dioxane, or even solvent-free conditions have been shown to be effective, sometimes dramatically improving yields.[5][6] Solvent-free methods, such as ball milling, have been reported to produce excellent yields (>98%) in very short reaction times.[7]
-
-
-
Poor Reagent Quality: The purity of your starting materials is non-negotiable for a successful reaction.
-
Causality & Solution:
-
Aldehyde Purity: Aldehydes are prone to oxidation to the corresponding carboxylic acids upon storage. The presence of the carboxylic acid can interfere with the catalytic cycle. It is advisable to use freshly distilled or purified aldehydes.
-
Urea/Thiourea Stability: Urea and its derivatives can decompose, especially at elevated temperatures. Use a high-purity grade and consider adding it last to the reaction mixture to minimize its exposure to prolonged heating.
-
-
A logical workflow for troubleshooting low yields is presented below:
Caption: A workflow for troubleshooting low yields in Biginelli reactions.
Issue 2: My reaction produces a significant amount of byproducts, complicating purification and lowering the yield. How can I identify and minimize them?
The formation of byproducts is a common issue, and their identification is the first step toward suppression. The most frequently observed side products are Hantzsch dihydropyridines, uncyclized intermediates, and products of self-condensation.
-
Hantzsch Dihydropyridine Byproduct: This is arguably the most common byproduct. It arises when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia source is often the decomposition of urea at higher temperatures.
-
Causality & Solution:
-
Mechanism: The Hantzsch reaction is a competing multicomponent reaction pathway. By lowering the concentration of ammonia, the equilibrium can be shifted away from this pathway.
-
Lower Reaction Temperature: Reducing the reaction temperature is the most effective way to minimize urea decomposition and, consequently, Hantzsch byproduct formation.
-
Order of Addition: Adding the urea to the reaction mixture at a later stage, once the other components are heated, can reduce its thermal decomposition.
-
-
-
Uncyclized Intermediates (Michael Adducts): The reaction can stall after the initial addition of the β-ketoester to the N-acyliminium ion, leading to the accumulation of open-chain ureide intermediates.
-
Causality & Solution:
-
Inefficient Cyclization: The final cyclization and dehydration step can be slow, especially with sterically hindered substrates.
-
Stronger Catalyst/Higher Temperature: A more potent catalyst or a moderate increase in temperature can sometimes promote the final ring-closing step. However, be mindful of the potential for increased Hantzsch byproduct formation with higher temperatures.
-
Extended Reaction Time: Simply allowing the reaction to proceed for a longer duration may be sufficient to drive the cyclization to completion.
-
-
-
Aldehyde Self-Condensation: Aliphatic aldehydes, in particular, are prone to acid-catalyzed self-condensation or polymerization, forming insoluble polymeric materials.
-
Causality & Solution:
-
Aldehyde Reactivity: The high reactivity of the aldehyde carbonyl group under acidic conditions can lead to self-reaction.
-
Milder Catalyst: Switching to a milder Lewis acid can often temper the aldehyde's reactivity towards self-condensation.
-
Slow Addition: Adding the aldehyde slowly to the reaction mixture can maintain a low instantaneous concentration, favoring the desired reaction pathway over self-condensation.
-
-
The relationship between the desired Biginelli pathway and the competing side reactions can be visualized as follows:
Caption: Competing reaction pathways in the Biginelli synthesis.
Issue 3: My product has precipitated from the reaction, but it is difficult to purify. What are the best practices for work-up and purification?
While one of the attractive features of the Biginelli reaction is that the product often crystallizes directly from the reaction mixture, achieving high purity can still be a challenge.
-
Initial Work-up:
-
Protocol:
-
After cooling the reaction mixture to room temperature, and then further in an ice bath, collect the crude solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (the same as the reaction solvent, e.g., ethanol) to remove soluble impurities.
-
If the reaction was conducted under acidic conditions, a wash with a dilute sodium bicarbonate solution can help remove any residual acid catalyst. Follow this with a water wash to remove any remaining salts.
-
Dry the crude product thoroughly.
-
-
-
Recrystallization: This is the most common and effective method for purifying Biginelli products.
-
Protocol:
-
Choose an appropriate solvent. Ethanol, isopropanol, or acetic acid are often good choices. The ideal solvent should dissolve the product when hot but not when cold.
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography: If recrystallization is ineffective, especially if byproducts have similar solubility profiles, column chromatography is necessary.
-
Typical Conditions:
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. The optimal mobile phase should be determined by thin-layer chromatography (TLC).[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Biginelli reaction?
The most widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion.[1] This electrophilic intermediate is then attacked by the enol of the β-ketoester. The resulting open-chain adduct then undergoes an intramolecular cyclization via attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the final dihydropyrimidinone product.[2][3]
Q2: How do the electronic properties of the aromatic aldehyde affect the reaction?
Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, halo) are generally more electrophilic and tend to react faster, often leading to higher yields.[4] Conversely, aldehydes with electron-donating groups (e.g., methoxy, alkyl) are less reactive and may require stronger catalysts, higher temperatures, or longer reaction times to achieve good conversion.[6]
Q3: Can aliphatic aldehydes be used in the Biginelli reaction?
Yes, aliphatic aldehydes can be used, but they often give lower yields than their aromatic counterparts. This is due to their increased propensity for self-condensation and the formation of other side products under acidic conditions. Milder reaction conditions and catalysts are generally required for successful reactions with aliphatic aldehydes.
Q4: Are there greener alternatives to traditional Biginelli reaction conditions?
Absolutely. There has been significant research into developing more environmentally friendly protocols. These include:
-
Solvent-free reactions: Often conducted by grinding the reactants together, sometimes with a solid-supported catalyst, or by using techniques like ball milling.[7][9]
-
Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields.[3]
-
Use of heterogeneous catalysts: Solid-supported acid catalysts (e.g., clays, zeolites) can be easily recovered and reused, reducing waste.[5][6]
Q5: What is the typical stoichiometry of reactants used?
While a 1:1:1 molar ratio of aldehyde, β-ketoester, and urea is the theoretical stoichiometry, it is common practice to use a slight excess of the β-ketoester and urea (e.g., 1:1.2:1.5) to drive the reaction to completion, especially if the aldehyde is the most expensive component.[6] The optimal ratio should be determined experimentally for each specific reaction.
Quantitative Data Summary
The choice of catalyst can have a significant impact on the yield of the Biginelli reaction. The following table provides a comparison of different Lewis acid catalysts for the reaction of benzaldehyde, ethyl acetoacetate, and urea.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| InCl₃ (10) | Acetonitrile | Reflux | 2 | 92 | [3] |
| Yb(OTf)₃ (4) | None | 100 | 0.5 | 95 | [3] |
| ZnCl₂/AcOH | None | RT | 24 | 85 | [10] |
| α-MoO₃/SiO₂ | None | 100 | 0.5 | 87 | [11] |
Note: Yields are highly substrate-dependent and the conditions listed may not be optimal for all reactions.
References
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Biginelli reaction. Retrieved from [Link]
- El-Mabrouk, A., et al. (2020). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 25(21), 5129.
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]
-
Alvim, H. G. O., et al. (2014). Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate. Retrieved from [Link]
- El-Faham, A., et al. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process. Preprints.org.
- Istrati, D. I., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Pharmaceuticals, 15(5), 589.
- Shaikh, I. R., et al. (2021). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 16(2), 59-67.
- Kumar, R., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42938-42951.
-
Mercer University. (2014). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Retrieved from [Link]
- Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. theochem.mercer.edu [theochem.mercer.edu]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Pyrimidine-2(1H)-thione Compounds
Welcome to the technical support center for the purification of pyrimidine-2(1H)-thione and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical purification step of recrystallization. Here, we synthesize established chemical principles with practical, field-tested insights to help you navigate common issues and optimize your purification protocols.
Troubleshooting Guides
This section addresses specific problems you may encounter during the recrystallization of pyrimidine-2(1H)-thione compounds. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower your experimental design.
Question 1: My compound "oiled out" of the solution instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute is ejected from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated to a point where the compound's melting point is lower than the temperature of the solution. For pyrimidine-2(1H)-thiones, this can be exacerbated by residual impurities.
Causality & Solution Workflow:
-
Excessive Supersaturation: You may have used too little solvent or evaporated too much. The concentration of the solute is too high for it to remain in solution as it cools.
-
Solution: Re-heat the mixture to the solvent's boiling point and add small portions of hot solvent until the oil completely redissolves. Then, allow the solution to cool much more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a stable crystal lattice, causing them to crash out as a disordered, oily phase.
-
Solution: After redissolving the oil by heating and adding more solvent, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling process.
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high, exceeding the melting point of your impure compound.
-
Solution: Re-evaluate your solvent choice. If possible, select a solvent with a lower boiling point in which your compound still exhibits the desired solubility profile (high solubility when hot, low when cold).
-
Question 2: My compound refuses to crystallize, even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?
Answer:
Failure to crystallize, or the formation of a stable supersaturated solution, is a common challenge. This indicates that the energy barrier for nucleation—the initial formation of a crystal seed—has not been overcome.
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide a surface for the initial crystals to form.
-
Seed Crystal Addition: If you have a small amount of the pure, solid compound from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" acts as a template for further crystal growth.
-
Reduce Solvent Volume (Evaporation): If the solution is not sufficiently saturated, you can gently heat it to evaporate a small amount of the solvent. Be careful not to evaporate too much, or the compound may "crash out" non-selectively. After evaporation, allow the solution to cool slowly again.[1]
-
Introduce an Anti-Solvent (Two-Solvent System): If a single solvent system is failing, consider a two-solvent recrystallization.[2][3] To your current solution, add a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise at room temperature until you observe persistent cloudiness (turbidity), which indicates the onset of precipitation. Then, add a drop or two of the original (good) solvent to redissolve the precipitate and allow the solution to cool slowly. A common combination for moderately polar compounds is dichloromethane/heptane.[4]
Question 3: My final product yield after recrystallization is very low. How can I improve recovery?
Answer:
Low recovery is often a trade-off for high purity. However, significant product loss can often be minimized by refining your technique.
Yield Optimization Strategies:
-
Minimize the Amount of Hot Solvent: The most common source of low yield is using an excessive amount of solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.[5]
-
Protocol: Add the solvent in small portions to the heated crude material, waiting for it to boil before adding the next portion, until the solid just dissolves.
-
-
Ensure Complete Cooling: Pyrimidine-2(1H)-thiones, like most compounds, will have some residual solubility even in the cold solvent. Ensure you have allowed the flask to cool to room temperature undisturbed before moving it to an ice bath for at least 30 minutes to maximize precipitation.
-
Wash Crystals with Ice-Cold Solvent: When washing the filtered crystals to remove residual impurities, use a minimal amount of fresh, ice-cold solvent.[6] Using room temperature or warm solvent will redissolve some of your product.
-
Solvent Selection: A solvent with a very steep solubility-temperature curve is ideal. This means it dissolves a large amount of your compound when hot but very little when cold. Ethanol and methanol are often good starting points for many pyrimidine derivatives.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing pyrimidine-2(1H)-thione compounds?
A1: The choice of solvent is highly dependent on the specific substituents on the pyrimidine ring, which affect the overall polarity of the molecule. However, based on literature precedents, a few solvents are excellent starting points.
| Solvent | Boiling Point (°C) | Notes on Suitability for Pyrimidine-2(1H)-thiones |
| Ethanol | 78 | A versatile and commonly used solvent. Good for many substituted pyrimidine-thiones.[7][8] |
| Chloroform | 61 | Effective for diaryl-substituted pyrimidine-2(1H)-thiones.[7] |
| Methanol | 65 | Similar to ethanol, often used for polar derivatives. |
| Dioxane | 101 | A higher-boiling point ether, suitable for less soluble compounds.[10] |
| Benzene | 80 | Mentioned for some specific 4,6-diaryl derivatives.[11] |
| Dichloromethane / Heptane | ~40 / 98 | A common two-solvent system. The compound is dissolved in minimal hot DCM, and heptane is added as the anti-solvent.[4] |
Expert Tip: The tautomeric equilibrium between the thione and thiol forms of your compound can be influenced by solvent polarity.[11] Polar, protic solvents like ethanol can stabilize the thione form through hydrogen bonding, which may affect its crystallization behavior.
Q2: How do I perform a systematic solvent screen for a novel pyrimidine-2(1H)-thione derivative?
A2: A systematic approach saves time and material.
Experimental Protocol: Small-Scale Solvent Screening
-
Place a small amount of your crude compound (approx. 10-20 mg) into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.[5]
-
For the tubes where the compound was insoluble at room temperature, gently heat them in a water bath. Add more solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath.
-
Observe the quality and quantity of the crystals formed. The best solvent will show poor solubility at low temperatures but complete solubility at high temperatures, and will produce well-formed crystals upon cooling.
Q3: What is the general workflow for a successful single-solvent recrystallization?
A3: This workflow diagram outlines the key decision points and steps for a standard recrystallization procedure.
Caption: General workflow for single-solvent recrystallization.
Q4: How does the thione functional group affect recrystallization compared to its oxygen analog, pyrimidine-2(1H)-one?
A4: The presence of sulfur introduces specific considerations. The C=S bond is longer and less polar than a C=O bond, and sulfur is more polarizable. This can lead to different intermolecular interactions and, consequently, different solubility profiles. Thiones may also be more susceptible to oxidation or degradation at high temperatures in certain solvents, although this is generally not a major issue with stable heterocyclic systems like pyrimidines. The key is to recognize that a good solvent for a pyrimidinone may not be the ideal solvent for its thione analog and to perform a solvent screen accordingly.
References
-
Al-Juboori, A. M. H., et al. (2012). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Journal of Al-Nahrain University, 15(2), 92-100. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Al-Hajjar, F. H., Al-Farkh, Y. A., & Hamoud, H. S. (1979). Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Journal of Chemistry, 57(21), 2734-2738. [Link]
-
Al-Juboori, A. M. H. (2012). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Molecules, 26(3), 703. [Link]
-
Gouda, M. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 27(19), 6721. [Link]
-
Jimenez, A., et al. (2022). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Molecules, 27(15), 4752. [Link]
-
Pinga, M., et al. (2023). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]
-
Tanc, M., et al. (2018). Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. Archiv der Pharmazie, 351(12), e1800204. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 19-24. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
-
Jasperse, J. (n.d.). Recrystallization I. Chem 355. [Link]
Sources
- 1. mt.com [mt.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes [mdpi.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Overcoming Solubility Challenges of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione in Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility limitations of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione in aqueous environments typical of biological assays. As a member of the dihydropyrimidine-2(1H)-thione (DHPM) class of heterocyclic compounds, this molecule holds potential for various biological activities but, like many of its counterparts, often exhibits poor water solubility, which can be a significant hurdle to obtaining reliable and reproducible experimental data[1][2].
The following content is structured in a question-and-answer format to directly address the common challenges and provide systematic, evidence-based solutions.
Section 1: Foundational Knowledge & Initial Steps
This section covers the essential first steps for handling a poorly soluble compound like this compound.
Q1: I've just received my vial of this compound. What is the very first step I should take before using it in an assay?
A1: The critical first step is to perform a preliminary solubility assessment to understand the compound's basic physicochemical properties. Before committing to a specific concentration for your stock solution, test the solubility of a small amount of the compound in a range of common laboratory solvents. This initial screen will inform your strategy for preparing a stable, high-concentration stock solution.
Recommended Solvents for Initial Screening:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
This process helps identify the most effective organic solvent for initial dissolution and confirms the compound's low solubility in aqueous buffers, which is the root of the problem this guide addresses.
Q2: How should I prepare a primary stock solution for long-term storage and use?
A2: Preparing a stable, concentrated stock solution is paramount for accurate and consistent downstream dilutions. Dimethyl Sulfoxide (DMSO) is the most widely used initial solvent for dissolving hydrophobic compounds due to its exceptional dissolving power and miscibility with water[3].
A detailed protocol for preparing a 10 mM stock solution is provided in the Experimental Protocols section. Key principles include:
-
Accurate Measurement: Use an analytical balance for precise weighing of the compound.
-
Quantitative Transfer: Ensure all weighed compound is transferred to your volumetric flask by rinsing the weigh boat and beaker with the solvent.
-
Complete Dissolution: Use vortexing and, if necessary, gentle sonication to ensure the compound is fully dissolved. Visually inspect for any remaining particulate matter.
-
Proper Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time[4]. Store these aliquots at -20°C or -80°C, protected from light.
Q3: Why is DMSO the default starting solvent, and what are its limitations?
A3: DMSO is an important polar aprotic solvent that can dissolve a vast array of both polar and nonpolar compounds, making it a versatile choice for compound libraries and initial screening[3]. Its miscibility with water allows for the dilution of a concentrated organic stock into an aqueous assay buffer[5].
However, DMSO is not inert and has significant limitations:
-
Cytotoxicity: At concentrations above 1%, DMSO can be toxic to many cell lines, damaging cell membranes and inducing oxidative stress[6][7]. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%[7].
-
Assay Interference: DMSO can directly affect the activity of certain enzymes and cellular processes, even at non-toxic concentrations[6].
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere, which can alter its solvent properties and potentially reduce the solubility of the dissolved compound over time.
Therefore, a vehicle control (assay buffer with the same final DMSO concentration as the test wells) is mandatory in all experiments to account for any solvent-induced effects.
Section 2: Troubleshooting Common Problems
This section addresses the most frequent issue encountered when working with this compound: precipitation upon dilution.
Q4: My compound looks perfectly dissolved in the DMSO stock, but it precipitates immediately when I add it to my aqueous cell culture medium or buffer. What is happening and how can I prevent this?
A4: This is the most common manifestation of poor aqueous solubility. The compound is stable in 100% DMSO, but when this stock is diluted into an aqueous medium, the solvent environment changes dramatically from organic to aqueous. The compound's solubility limit is much lower in water, causing it to "crash out" of the solution as a precipitate[3]. This leads to an unknown and unquantifiable final concentration, rendering assay results unreliable[8].
Follow this systematic troubleshooting workflow to resolve the issue.
Caption: Mechanism of cyclodextrin drug encapsulation.
Recommended Cyclodextrins for Research: Chemically modified cyclodextrins are preferred in research due to their enhanced solubility and reduced toxicity compared to native CDs.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[9][10]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with very high water solubility, often used in parenteral formulations.[9][10]
Using cyclodextrins is often a highly effective strategy, but like all excipients, they must be validated for compatibility with the specific assay. A detailed method for their use is provided in Protocol 3 .
Section 4: Data Presentation & Experimental Protocols
This section provides structured data and step-by-step methodologies to implement the strategies discussed.
Data Presentation
Table 1: Common Co-solvents for In Vitro Biological Assays
| Co-solvent | Typical Starting Concentration | Max Recommended Concentration (Cell-based assays) | Notes |
|---|---|---|---|
| DMSO | 0.1% (v/v) | < 1% (ideally < 0.5%) | Versatile solvent but can be cytotoxic at higher concentrations.[6] |
| Ethanol | 0.5% (v/v) | < 1% | Generally less toxic than DMSO but can cause protein precipitation. |
| Methanol | 0.5% (v/v) | < 1% | Can be toxic; use with caution in cell-based assays. |
| DMF | 0.1% (v/v) | < 0.5% | Effective solvent, but generally more toxic than DMSO. |
Table 2: Comparison of Advanced Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages & Considerations |
|---|---|---|---|
| Surfactants | Micellar encapsulation of the hydrophobic compound.[11] | High solubilization capacity above the CMC. | High potential for assay interference (enzyme activity, membrane integrity).[12][13] Requires careful validation. |
| Cyclodextrins | Forms a 1:1 water-soluble inclusion complex with the compound.[9][14] | Generally low toxicity and low assay interference. Biologically compatible.[14] | Solubilization is dependent on forming a stable complex. Can be a more expensive option. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
-
Calculate Required Mass: Determine the mass of this compound needed. (Formula: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )).
-
Weigh Compound: Accurately weigh the calculated mass onto an analytical balance.
-
Initial Dissolution: Transfer the powder to a glass beaker or vial. Add approximately 80% of the final required volume of high-purity, anhydrous DMSO.
-
Promote Dissolution: Vortex vigorously. If solids persist, place the vial in a sonicating water bath for 5-10 minutes.
-
Final Volume: Quantitatively transfer the dissolved solution to a Class A volumetric flask. Rinse the original vial with small amounts of fresh DMSO and add the rinsate to the flask to ensure all compound is transferred. Add DMSO to the calibration mark.
-
Mix and Store: Cap the flask and invert 15-20 times to ensure homogeneity. Aliquot into single-use, light-protecting vials and store at -20°C or -80°C.
Caption: Workflow for preparing a stock solution.
Protocol 2: Stepwise Dilution into Aqueous Buffer
This protocol minimizes the abrupt solvent change that causes precipitation.
-
Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock solution in 100% DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO.
-
Prepare Buffer: Have your final aqueous assay buffer ready in a separate tube.
-
Final Dilution: While vortexing the aqueous buffer, add the required volume of the intermediate DMSO stock solution drop-by-drop. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.[5]
-
Immediate Use: Use the final working solution as quickly as possible, as even finely dispersed particles may aggregate over time.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
-
Prepare CD Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer. A starting concentration of 1-5% (w/v) is common. Stir until the cyclodextrin is fully dissolved.
-
Add Compound: Add a small volume of your high-concentration DMSO stock of this compound directly to the HP-β-CD solution. The molar ratio of CD to compound should be high (e.g., 100:1 or greater) to favor complex formation.
-
Equilibrate: Vigorously vortex the solution and then allow it to equilibrate, typically by shaking or rotating at room temperature for 1-4 hours, to allow for the formation of the inclusion complex.
-
Filter (Optional but Recommended): To remove any undissolved compound or aggregates, filter the solution through a 0.22 µm syringe filter. The concentration of the soluble compound in the filtrate can then be confirmed by UV-Vis spectroscopy or HPLC.
-
Validate: Remember to run a vehicle control containing only the HP-β-CD solution at the same final concentration to ensure it does not interfere with your assay.
References
- World Pharma Today. (n.d.).
- Journal of Pharmaceutical and Scientific Innovation. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Taylor & Francis Online. (2011).
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues for Compound X.
- BenchChem. (2025). Technical Support Center: Overcoming Compound Solubility Issues In Vitro.
- PMC - NIH. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
- Advances in Colloid and Interface Science. (2008). Kinetics of reactions catalyzed by enzymes in solutions of surfactants.
- PMC - PubMed Central. (n.d.).
- TechConnect Briefs. (2005). Differential Effects of Surfactants on Enzyme Activity and Transport across a Semipermeable Cell.
- ResearchGate. (2015).
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- ResearchGate. (2006).
- PubMed. (2014).
- BenchChem. (2025).
- Scholars Research Library. (2014). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)
- Bentham Science. (n.d.). 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies.
- PubMed. (2024). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Scientist Solutions. (2025). DMSO in cell based assays.
- PMC - NIH. (n.d.). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lib.ysu.am [lib.ysu.am]
- 13. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems | MDPI [mdpi.com]
- 14. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for the Characterization of Pyrimidine Derivatives
Welcome to the Technical Support Center dedicated to the analytical characterization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to empower you in your experimental endeavors. Pyrimidine and its derivatives are a cornerstone in medicinal chemistry and drug discovery, making their robust analytical characterization paramount. This center is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deeper understanding and more effective problem-solving in your laboratory.
Section 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of pyrimidine derivatives. Its versatility and sensitivity make it indispensable in pharmaceutical analysis.[1][2]
HPLC Troubleshooting Guide
Expand for a detailed troubleshooting guide for HPLC analysis of pyrimidine derivatives.
Q1: I'm observing poor peak shape (tailing or fronting) for my pyrimidine derivative. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue when analyzing polar compounds like many pyrimidine derivatives. It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.
-
Causality: Pyrimidine derivatives often contain basic nitrogen atoms that can interact with acidic silanol groups on the column packing material, leading to peak tailing.
-
Solution Strategy:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or a volatile amine like diethylamine, to the mobile phase at a low concentration (e.g., 0.1%). This will saturate the active silanol sites and minimize secondary interactions.
-
pH Adjustment: Ensure the mobile phase pH is appropriate for your analyte. For basic pyrimidines, a mobile phase pH below the pKa of the silanol groups (around 3.5-4.5) can reduce these interactions. Conversely, for acidic pyrimidines, a higher pH may be beneficial. A buffered mobile phase is crucial for reproducibility.[3]
-
Column Selection: Consider using a column with end-capping or a polar-embedded stationary phase, which are designed to shield residual silanol groups. For highly polar pyrimidines, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be a better choice.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Q2: My retention times are drifting or are not reproducible. What should I investigate?
A2: Retention time variability can compromise the accuracy and precision of your analysis. The root cause often lies in the stability of the chromatographic system.
-
Causality: Fluctuations in mobile phase composition, column temperature, or flow rate can all lead to shifting retention times.
-
Solution Strategy:
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online using a gradient pump, ensure the solvent proportioning is accurate. Manually premixing the mobile phase can sometimes resolve this issue.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially critical for gradient methods.
-
Temperature Control: Use a column oven to maintain a constant column temperature. Even minor fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. A fluctuating backpressure is often an indicator of pump issues.
-
Q3: I am not getting enough retention for my highly polar pyrimidine derivative on a C18 column. What are my options?
A3: Highly polar pyrimidines can be challenging to retain on traditional reversed-phase columns.
-
Causality: The high polarity of the analyte leads to weak interactions with the nonpolar stationary phase, resulting in early elution, often in the solvent front.
-
Solution Strategy:
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid for basic pyrimidines) into the mobile phase. This will form a neutral ion pair with the analyte, increasing its hydrophobicity and retention on a reversed-phase column.[4]
-
HILIC Chromatography: As mentioned, HILIC is an excellent alternative for retaining and separating highly polar compounds.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases with embedded polar groups that enhance the retention of polar analytes.
-
Mobile Phase Composition: Decrease the percentage of the organic modifier in your mobile phase to increase retention in reversed-phase chromatography.
-
HPLC FAQs
Q: What is a good starting point for developing an HPLC method for a new pyrimidine derivative?
A: A good starting point is a reversed-phase method using a C18 column. Begin with a mobile phase of acetonitrile and water (or a buffer like phosphate or acetate) and run a gradient from low to high organic content to determine the approximate elution conditions.[3] UV detection is typically suitable for pyrimidines due to their aromatic nature.
Q: How do I validate my HPLC method according to ICH guidelines?
A: Method validation is crucial to ensure your method is fit for its intended purpose. According to ICH Q2(R1) guidelines, validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[5][6][7][8]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method for a pyrimidine derivative, crucial for drug development.
-
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Buffer: 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Sample of the pyrimidine derivative.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Buffer (A) and Acetonitrile (B).
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the pyrimidine derivative (typically between 250-280 nm).
-
Injection Volume: 10 µL.
-
-
Forced Degradation Studies:
-
To demonstrate specificity, subject the pyrimidine derivative to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main peak.
-
Data Presentation
| Parameter | Typical Value/Range |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water or Buffer |
| Flow Rate | 0.8 - 1.2 mL/min |
| Temperature | 25 - 40 °C |
| Detection | UV at λmax (e.g., 270 nm)[9] |
| Injection Volume | 5 - 20 µL |
Experimental Workflow Diagram
Sources
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Chromatogram Detail [sigmaaldrich.com]
Technical Support Center: Enhancing the Selectivity of Pyrimidine-Based Kinase Inhibitors
Welcome to the technical support center dedicated to advancing your research in pyrimidine-based kinase inhibitors. This guide is structured to provide practical, in-depth solutions to the challenges you may encounter in the lab. As seasoned researchers and drug developers, we understand that enhancing kinase inhibitor selectivity is a nuanced process that requires a blend of robust experimental design, meticulous data interpretation, and a deep understanding of the underlying biochemical principles.
This resource is designed to be your go-to reference, offering troubleshooting guidance and frequently asked questions in a direct, question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the development and characterization of pyrimidine-based kinase inhibitors.
Issue 1: Inconsistent IC50 Values in Biochemical Kinase Assays
Question: "My IC50 values for my pyrimidine-based inhibitor against my target kinase are fluctuating significantly between experiments. What could be the cause, and how can I troubleshoot this?"
Answer:
Inconsistent IC50 values are a common frustration in kinase drug discovery. The root cause often lies in subtle variations in assay conditions. Here’s a systematic approach to diagnosing and resolving this issue:
Underlying Causes & Solutions:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the concentration of ATP in the assay.[1][2] If the ATP concentration is not consistent, your IC50 values will shift.
-
Solution: Always use a fixed ATP concentration, ideally at or near the Michaelis constant (Km) of the kinase for ATP.[1][3][4] This ensures that the IC50 value is a more direct measure of the inhibitor's binding affinity (Ki).[1] Document the ATP concentration used in all experiments for clear comparison.
-
-
Enzyme Concentration and Activity: The concentration and specific activity of your kinase preparation can vary between batches. An overly high enzyme concentration can lead to rapid substrate depletion and non-linear reaction kinetics.
-
Solution: Qualify each new batch of kinase to ensure consistent activity. Titrate the kinase concentration to find a level that results in a linear reaction rate over the time course of your assay.
-
-
Substrate Quality and Concentration: Degradation of the substrate or inconsistencies in its concentration will affect the reaction rate and, consequently, the apparent inhibitor potency.
-
Solution: Use high-quality, validated substrates. Ensure the substrate concentration is well below its Km to maintain initial velocity conditions throughout the assay.
-
-
DMSO Concentration: Dimethyl sulfoxide (DMSO), the solvent for most small molecule inhibitors, can impact kinase activity at higher concentrations.[5]
-
Solution: Maintain a consistent, low final DMSO concentration (typically ≤1%) across all wells, including controls.[5]
-
-
Incubation Times and Temperature: Variations in incubation times or temperature fluctuations can alter enzyme kinetics and inhibitor binding.
-
Solution: Use a calibrated incubator and precise timing for all incubation steps.
-
Troubleshooting Workflow:
To systematically pinpoint the source of variability, consider the following controls:
-
No Enzyme Control: This well contains all assay components, including the inhibitor, except for the kinase. This helps identify if the compound interferes with the detection system.
-
Positive Control (No Inhibitor): This represents maximum kinase activity and is crucial for data normalization.
-
Negative Control (Known Inhibitor): Including a well-characterized inhibitor for your target kinase helps validate that the assay is performing as expected.
Issue 2: High Potency in Biochemical Assays, but Weak or No Cellular Activity
Question: "My pyrimidine-based inhibitor shows nanomolar potency against the purified kinase, but I'm seeing little to no effect in my cell-based assays. What's the disconnect?"
Answer:
This is a frequent and critical challenge in the hit-to-lead and lead optimization stages of drug discovery. The discrepancy often points to factors beyond direct enzyme inhibition that are present in a complex cellular environment.
Potential Causes & Investigative Strategies:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution:
-
Assess Physicochemical Properties: Analyze the inhibitor's lipophilicity (LogP), polar surface area (PSA), and other properties that influence membrane permeability.
-
Cellular Uptake Assays: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of your inhibitor.
-
-
-
Efflux by Cellular Transporters: The inhibitor may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
-
Solution: Conduct assays in the presence of known efflux pump inhibitors to see if cellular potency is restored.
-
-
High Protein Binding: The inhibitor may bind extensively to plasma proteins in the cell culture medium or intracellular proteins, reducing the free concentration available to engage the target kinase.
-
Solution: Perform plasma protein binding assays to determine the unbound fraction of your compound.
-
-
Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes into inactive forms.
-
Solution: Conduct microsomal stability assays to assess the metabolic half-life of your compound.
-
-
Off-Target Effects Masking On-Target Activity: The inhibitor might be hitting other kinases or proteins that counteract the effect of inhibiting the primary target.
-
Solution: Perform broad kinome profiling to identify potential off-targets.
-
Part 2: Frequently Asked Questions (FAQs) on Selectivity Enhancement
This section provides answers to broader questions regarding the strategic enhancement of pyrimidine-based kinase inhibitor selectivity.
Q1: What are the primary medicinal chemistry strategies to improve the selectivity of a pyrimidine-based kinase inhibitor?
Answer:
Improving selectivity is a core task in medicinal chemistry, involving iterative cycles of design, synthesis, and testing. For pyrimidine-based inhibitors, several strategies have proven effective:
-
Structure-Based Drug Design (SBDD): Leveraging the 3D structure of the target kinase is a powerful approach.[6]
-
Exploit Non-Conserved Residues: The ATP-binding pocket is highly conserved across the kinome.[7] However, surrounding regions often contain non-conserved amino acids. By designing modifications to the pyrimidine scaffold that interact with these unique residues, you can achieve greater selectivity.[7]
-
Targeting the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket. A smaller gatekeeper (like threonine) allows bulky substituents on the inhibitor to access this pocket, a feature that can be exploited for selectivity.[7]
-
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound and assessing the impact on activity and selectivity is fundamental.
-
Modifying Solvent-Exposed Regions: Altering chemical groups that extend into the solvent-exposed region of the ATP-binding site can often improve selectivity without significantly impacting potency.[8]
-
Rigidification of the Scaffold: Introducing conformational constraints can lock the inhibitor into a bioactive conformation that is more specific for the target kinase.
-
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the ATP-binding site can lead to high potency and selectivity.[9]
Q2: How do I design and interpret a kinase selectivity profiling experiment?
Answer:
Kinase selectivity profiling is essential for understanding the broader activity of your inhibitor across the human kinome.[10]
Experimental Design:
-
Panel Selection: Choose a broad kinase panel that represents all major branches of the kinome. Several commercial services offer panels of hundreds of kinases.[11]
-
Inhibitor Concentration: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is often used to identify potential off-targets.[12]
-
Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >70% at the screening concentration), a full dose-response curve should be generated to determine the IC50 value.[12][13]
-
Assay Format: Radiometric assays are considered the gold standard, but fluorescence- and luminescence-based assays are also widely used and amenable to high-throughput screening.[11]
Data Interpretation:
-
Selectivity Score: A simple metric is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM).[12]
-
Kinome Map Visualization: Plotting the inhibition data on a kinome tree provides a clear visual representation of the inhibitor's selectivity profile.
-
IC50 Comparison: The ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity.
Example of a Kinase Selectivity Profile Table:
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| Target Kinase A | 98% | 10 |
| Off-Target Kinase B | 85% | 150 |
| Off-Target Kinase C | 65% | 800 |
| Off-Target Kinase D | 20% | >10,000 |
This table demonstrates a hypothetical inhibitor with good potency against the target kinase and varying degrees of off-target activity.
Part 3: Key Experimental Protocols and Data Presentation
This section provides detailed methodologies for crucial experiments in the development of selective kinase inhibitors.
Protocol 1: In Vitro Kinase Selectivity Profiling using a Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a panel of kinases.
Materials:
-
Kinase panel of interest
-
Corresponding kinase substrates
-
Kinase buffer
-
ATP solution
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer with a constant final DMSO concentration.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound dilution or vehicle control to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[14]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Example Structure-Activity Relationship (SAR) Table
Clear and organized data presentation is crucial for discerning SAR trends. The following table provides an example for a hypothetical series of pyrimidine-based inhibitors targeting Aurora Kinase A.
| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B/A) |
| 1a | -H | -Phenyl | 50 | 500 | 10 |
| 1b | -CH3 | -Phenyl | 45 | 480 | 10.7 |
| 1c | -H | -4-Fluorophenyl | 25 | 750 | 30 |
| 1d | -H | -3-Chlorophenyl | 30 | 600 | 20 |
| 1e | -H | -4-Methoxyphenyl | 80 | 800 | 10 |
This hypothetical data illustrates how modifications to the R2 substituent influence potency and selectivity against a closely related off-target kinase.
Part 4: Visualizing Workflows and Pathways
Diagrams are invaluable tools for visualizing complex experimental workflows and signaling pathways. The following diagrams are presented in the DOT language for use with Graphviz.
Diagram 1: Experimental Workflow for Kinase Inhibitor Selectivity Enhancement
Caption: A typical workflow for the iterative process of enhancing kinase inhibitor selectivity.
Diagram 2: Logic Diagram for Troubleshooting Cellular Activity
Caption: A decision tree for troubleshooting discrepancies between biochemical and cellular activity.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Cohen, M. S., Zhang, C., Shokat, K. M., & Taunton, J. (2005). Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science, 308(5726), 1318-1321. [Link]
-
Research and Reviews. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. [Link]
- Bishop, A. C., Ubersax, J. A., Petsch, D. T., Matheos, D. P., Gray, N. S., Blethrow, J., ... & Shokat, K. M. (2000). A chemical switch for inhibitor-sensitive alleles of any protein kinase.
-
ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Ventura, A. C., Sepulchre, J. A., & Merajver, S. D. (2010). A hidden feedback in signaling cascades is revealed.
- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 3(13), 1649-1668.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
-
Atomic Spin. (2013). Making Diagrams with graphviz. [Link]
-
Scott, G. K., Leopardi, S., Goga, A., & Benz, C. C. (2016). Optimization of highly kinase selective bis-anilino pyrimidine PAK1 inhibitors. ACS medicinal chemistry letters, 7(11), 1024-1029. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
- Brown, S. P., & Muchmore, S. W. (2009). Large-scale application of fragment-based screening: is it worth the effort?. Journal of computer-aided molecular design, 23(8), 589-597.
-
Klaeger, S., Gohlke, B. O., Scott, G. K., Filippakopoulos, P., Bullock, A. N., & Kuster, B. (2017). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of medicinal chemistry, 60(18), 7545-7557. [Link]
-
ResearchGate. (n.d.). SAR on the pyrimidine ring. [Link]
-
Lubej, M. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). [Video]. YouTube. [Link]
-
Knippschild, U., Krüger, M., Richter, J., & Peifer, C. (2014). Assessing the inhibitory potential of kinase inhibitors in vitro: major pitfalls and suggestions for improving comparability of data using CK1 inhibitors as an example. Pharmaceuticals, 7(9), 919-942. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
-
ProQinase. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]
-
Sketchviz. (n.d.). Graphviz Tutorial. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
Knippschild, U., Krüger, M., Richter, J., & Peifer, C. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 7(9), 919-942. [Link]
-
Chen, Y. L., Chien, Y. C., Lin, Y. C., Chen, C. Y., Chen, Y. A., Chen, Y. J., ... & Chen, C. T. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(11), 7485-7503. [Link]
-
MDPI. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. [Link]
-
Rastelli, G., & Pinzi, L. (2010). A computational workflow for the design of irreversible inhibitors of protein kinases. Journal of computer-aided molecular design, 24(8), 681-696. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
- Kumar, G. N., & Surapaneni, S. (2009). Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates. Drug metabolism letters, 3(2), 67-76.
-
Unciti-Broceta, A., & Brea, J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1118-1133. [Link]
-
Bouziane, A., Brun, M., Grel, P., Bourg, S., Combes, S., & Bonnet, P. (2015). Design, Synthesis and SAR in 2, 4, 7-Trisubstituted Pyrido [3, 2-d] Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 20(12), 21334-21356. [Link]
-
ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]
-
Frontiers. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]
- Wang, X., & Liu, X. (2021). Targeting pyrimidine metabolism in the era of precision cancer medicine. Frontiers in Oncology, 11, 685382.
-
NIH. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. rroij.com [rroij.com]
- 7. Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. crossfire-oncology.com [crossfire-oncology.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Anticancer Activity of Pyrimidine-2(1H)-thione Derivatives
Welcome to the technical support center for researchers engaged in the development of pyrimidine-2(1H)-thione-based anticancer agents. This guide is designed to provide practical, experience-driven answers to common challenges encountered during synthesis, biological evaluation, and mechanism of action studies. Our goal is to equip you with the knowledge to troubleshoot experiments effectively and advance your research with scientific rigor.
I. Synthesis and Structural Modification: FAQs and Troubleshooting
The pyrimidine-2(1H)-thione scaffold is a versatile starting point for developing novel anticancer compounds.[1][2] Modifications at various positions of the pyrimidine ring can significantly influence biological activity.[2]
Q1: My Biginelli-type condensation reaction to form the dihydropyrimidine-2(1H)-thione core is giving low yields. What are the common pitfalls?
A1: Low yields in the Biginelli reaction, a common method for synthesizing the core structure, can often be traced back to several factors.[3]
-
Catalyst Choice: The choice of catalyst is critical. While traditional acid catalysts like HCl are effective, Lewis acids such as ferric chloride or catalysts like triphenylphosphine have been reported to improve yields for certain derivatives.
-
Reaction Conditions: Ensure your reaction is running under optimal conditions. This includes appropriate temperature control and reaction time. For some substrates, microwave-assisted synthesis can significantly reduce reaction times and improve yields.
-
Purity of Reagents: The purity of your starting materials—the aldehyde, β-ketoester (or equivalent), and thiourea—is paramount. Impurities can lead to unwanted side reactions and a complex mixture of products.
-
Solvent Selection: The choice of solvent can impact the solubility of reactants and intermediates. Ethanol is commonly used, but exploring other solvents like n-butanol may be beneficial depending on your specific substrates.[4]
Q2: I'm struggling to introduce substituents at the N1 and N3 positions. What strategies can I employ?
A2: N-alkylation of the dihydropyrimidine-2(1H)-thione core is a key step in creating diverse analogs. Direct alkylation can sometimes be challenging due to the presence of two reactive nitrogen atoms.
-
Stepwise Alkylation: A common strategy is a stepwise approach. First, protect one of the nitrogen atoms, alkylate the other, and then deprotect and alkylate the second nitrogen if desired.
-
Base Selection: The choice of base is crucial for successful N-alkylation. Stronger bases like sodium hydride (NaH) are often required to deprotonate the amide nitrogen for subsequent reaction with an alkyl halide.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid the formation of dialkylated byproducts.
Q3: What are the key structural features I should focus on to improve anticancer activity based on current literature?
A3: Structure-activity relationship (SAR) studies have identified several key areas for modification.[5]
-
Substituents on the Phenyl Ring (at C4 or C6): The nature and position of substituents on any aryl rings attached to the pyrimidine core are critical. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly alter the compound's potency and selectivity.[6]
-
Modifications at the C5 Position: Introducing different functional groups at the C5 position can influence the molecule's interaction with biological targets.
-
Thione vs. One/Dithione: The presence of the thione group (C=S) is often important for activity. Some studies have shown that thione derivatives are more potent than their corresponding oxo (C=O) analogs.[3]
II. Biological Evaluation: Troubleshooting Common Assays
Once you have synthesized your novel pyrimidine-2(1H)-thione derivatives, the next critical step is to evaluate their anticancer activity. This section addresses common issues encountered during in vitro assays.
Q4: My MTT assay results are inconsistent. What could be causing the variability?
A4: The MTT assay is a widely used colorimetric assay to assess cell viability.[7] Inconsistencies can arise from several sources.
-
Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density. Too few or too many cells can lead to unreliable results.[8]
-
Compound Solubility: Poor solubility of your test compounds can lead to inaccurate dosing and variable results. Ensure your compounds are fully dissolved in the vehicle (e.g., DMSO) before adding them to the cell culture media.
-
Incubation Time: The incubation time with the MTT reagent is critical. Follow the protocol's recommended time to ensure complete formazan crystal formation without causing cytotoxicity from the reagent itself.[9]
-
Formazan Crystal Solubilization: Incomplete solubilization of the purple formazan crystals will lead to artificially low absorbance readings. Ensure the solubilization agent is added and the plate is adequately agitated to dissolve all crystals.[8]
Here is a general protocol for an MTT assay:
| Step | Procedure | Key Considerations |
| 1 | Cell Seeding | Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. |
| 2 | Compound Treatment | Treat cells with various concentrations of your pyrimidine-2(1H)-thione derivatives. Include vehicle-only and untreated controls. |
| 3 | Incubation | Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). |
| 4 | MTT Addition | Add MTT solution to each well and incubate for 2-4 hours at 37°C. |
| 5 | Solubilization | Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[8] |
| 6 | Absorbance Reading | Read the absorbance at the appropriate wavelength (typically 570-590 nm). |
Q5: I am trying to determine if my compounds induce apoptosis using Annexin V/PI staining, but the results are ambiguous. How can I improve the assay?
A5: The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.[10][11] Ambiguous results often stem from issues with cell handling and staining.
-
Cell Harvesting: Be gentle when harvesting cells. Over-trypsinization of adherent cells can damage the cell membrane, leading to false positive PI staining.
-
Staining Buffer: Use a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine is calcium-dependent.[11]
-
Incubation Time and Temperature: Adhere to the recommended incubation times and temperatures for staining.[11][12] Protect samples from light during incubation.[12]
-
Controls: Always include unstained cells, cells stained only with Annexin V, and cells stained only with PI as controls to properly set up the flow cytometer gates.[10][11]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Q6: How can I investigate the effect of my compounds on the cell cycle?
A6: Cell cycle analysis by flow cytometry is a powerful technique to determine if your compounds cause cell cycle arrest at a specific phase.[13][14]
-
Fixation: Proper cell fixation is crucial. Ethanol fixation is commonly preferred for DNA content analysis as it preserves DNA integrity.[15]
-
RNAse Treatment: Since propidium iodide (PI) can also bind to RNA, treating the cells with RNAse is essential to ensure that the fluorescence signal is directly proportional to the DNA content.
-
DNA Staining: Use a DNA-intercalating dye like propidium iodide (PI) or DAPI to stain the cells.[14] The fluorescence intensity will correlate with the amount of DNA in each cell.
-
Data Analysis: The data is typically displayed as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that your compound is inducing cell cycle arrest.
III. Mechanism of Action: Exploring Molecular Targets
Identifying the molecular targets of your pyrimidine-2(1H)-thione derivatives is crucial for understanding their mechanism of action and for further optimization.
Q7: What are some of the known molecular targets for pyrimidine-based anticancer agents that I should investigate?
A7: Pyrimidine derivatives have been shown to target a variety of proteins involved in cancer progression.
-
Kinase Inhibition: A significant number of pyrimidine-based drugs target protein kinases. Two important kinases in cancer are:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers.[16][17] Several pyrimidine derivatives have been developed as EGFR inhibitors.[18][19][20][21]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[22][23] Thienopyrimidine derivatives, a class of fused pyrimidines, have shown promise as VEGFR-2 inhibitors.[16][24][25]
-
-
Other Targets: Depending on the specific modifications to the pyrimidine-2(1H)-thione scaffold, other potential targets could include enzymes involved in nucleotide metabolism or proteins that regulate apoptosis.
Signaling Pathway: Potential Kinase Targets
Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrimidine derivatives.
By systematically addressing these common challenges and employing robust experimental protocols, you can effectively advance your research in modifying the pyrimidine-2(1H)-thione structure to develop novel and potent anticancer agents.
References
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (n.d.).
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
- Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024-11-12).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- MTT Proliferation Assay Protocol - ResearchGate. (2025-06-15).
- Cell cycle analysis - Wikipedia. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. (2021-02-02).
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (2021-12-12).
- A REVIEW ON ANTICANCER ACTIVITIES OF NOVEL DIHYDRO PYRIMIDINONES / THIONES DERIVATIVES - YMER. (n.d.).
- Synthesis and biological evaluation of novel pyrimidine-2(1H)-ones/thiones as potent anti-inflammatory and anticancer a… - OUCI. (n.d.).
- Technical Support Center: Synthesis of 6-phenyl-1H-pyrimidine-2,4-dithione - Benchchem. (n.d.).
- In-vitro Antioxidant and Antitumor Activity of Dihydropyrimidine-2(1-H)-thione Derivatives with Carbazole Moiety - International Journal of Pharmaceutical Investigation. (n.d.).
- Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds - ResearchGate. (2025-08-10).
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - MDPI. (n.d.).
- Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC. (2019-03-28).
- validating the anticancer activity of 6-phenyl-1H-pyrimidine-2,4-dithione in multiple cancer cell lines - Benchchem. (n.d.).
- structure-activity relationship (SAR) studies of 2,6-Diphenylpyrimidine-4(1H)-thione analogs - Benchchem. (n.d.).
- Reported vascular endothelial growth factor receptor 2 (VEGFR‐2) inhibitors. (n.d.).
- Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF - ResearchGate. (n.d.).
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. (n.d.).
- Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry. (n.d.).
- Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. (2025-03-17).
- Practiced Synthesis and Biological Evaluation of Some New Pyrimidin-2-Thione Derivatives as Potential Anticancer Agents | Request PDF - ResearchGate. (2025-08-06).
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. (2022-06-13).
- Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC - PubMed Central. (2022-12-22).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. (2024-01-09).
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed. (n.d.).
- Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed. (2016-04-15).
- New thieno[2,3‐ d ]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET , toxicity, MD simulation studies | Request PDF - ResearchGate. (n.d.).
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.).
- Application of 2,6-Diphenylpyrimidine-4(1H)-thione in Cancer Research: An Overview - Benchchem. (n.d.).
- Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (2025-07-30).
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - NIH. (n.d.).
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jpionline.org [jpionline.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 19. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for High-Purity Synthesis of 4-Aryl Pyrimidine-2-thiones
Welcome to the technical support center for the synthesis of 4-aryl pyrimidine-2-thiones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted by-products. Here, we delve into the intricacies of the most common synthetic method, the Biginelli reaction, and provide practical, field-proven troubleshooting strategies and in-depth answers to frequently asked questions. Our focus is on not just what to do, but why a particular approach is effective, grounding our advice in mechanistic principles to ensure robust and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 4-aryl pyrimidine-2-thiones and provides actionable solutions.
Problem 1: Low Yield of the Desired 4-Aryl Pyrimidine-2-thione with a Significant Amount of a Crystalline By-product.
Observation: Your reaction mixture yields a lower-than-expected amount of the target product, and you isolate a significant quantity of another crystalline solid.
Probable Cause: The most likely culprit is the formation of a Knoevenagel condensation product . This occurs when the aromatic aldehyde reacts with the β-dicarbonyl compound (e.g., ethyl acetoacetate) in a competing reaction pathway, especially under harsh acidic or basic conditions.[1]
Mechanistic Insight: The Knoevenagel condensation is a competing equilibrium that can consume your starting materials before they can participate in the desired three-component Biginelli cyclization.[1]
Solutions:
-
Alter Stoichiometry: A slight excess of thiourea (1.2 to 1.5 equivalents) can help to shift the equilibrium towards the formation of the N-acyliminium ion intermediate, which is crucial for the Biginelli pathway, thereby outcompeting the Knoevenagel condensation.[1]
-
Catalyst Selection: Opt for milder Lewis acids or organocatalysts over strong Brønsted acids like HCl. Catalysts such as Yb(OTf)₃, InCl₃, or even green catalysts like citric acid have been shown to favor the Biginelli pathway.[2]
-
One-Pot, Staged Addition: Instead of mixing all three components at once, consider a staged approach. Pre-reacting the aldehyde and thiourea for a short period before adding the β-dicarbonyl compound can promote the formation of the key N-acyliminium ion intermediate.
Problem 2: Isolation of a Fluorescent By-product, Often Yellowish, with a Mass Similar to the Expected Product.
Observation: Your final product exhibits unexpected fluorescence, and characterization (e.g., by mass spectrometry) reveals a compound with a similar molecular weight to your target 4-aryl pyrimidine-2-thione.
Probable Cause: You are likely forming a Hantzsch-type 1,4-dihydropyridine (DHP) by-product. This side reaction is particularly prevalent at elevated temperatures, where thiourea can decompose to generate ammonia.[3]
Mechanistic Insight: The Hantzsch reaction involves the condensation of an aldehyde with two equivalents of a β-keto ester and a nitrogen source (in this case, ammonia from thiourea decomposition).[4][5][6] This pathway competes directly with the Biginelli reaction for the aldehyde and β-keto ester starting materials.
Solutions:
-
Temperature Control: Carefully control the reaction temperature. High temperatures can accelerate the decomposition of thiourea. Running the reaction at a lower temperature for a longer duration can often minimize Hantzsch by-product formation.
-
Catalyst Choice: Certain catalysts can selectively promote the Biginelli pathway over the Hantzsch pathway. For example, some Lewis acids have been shown to be more effective in suppressing DHP formation.
-
Ammonia Scavengers: While less common, the addition of a mild acid or an ammonia scavenger could theoretically reduce the availability of ammonia for the Hantzsch reaction. However, this must be carefully optimized to not interfere with the desired Biginelli reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most accepted mechanism for the Biginelli reaction in the synthesis of 4-aryl pyrimidine-2-thiones?
A1: The most widely accepted mechanism is the N-acyliminium ion pathway . This involves the initial acid-catalyzed condensation of the aromatic aldehyde and thiourea to form a hemiaminal, which then dehydrates to an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-dicarbonyl compound. The resulting open-chain ureide then undergoes cyclization and dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-thione.[7][8] Understanding this mechanism is key to troubleshooting, as many strategies aim to favor the formation and reaction of the N-acyliminium intermediate.
Q2: How can I effectively purify my 4-aryl pyrimidine-2-thione from the common by-products?
A2: Recrystallization is often the most effective method for purifying 4-aryl pyrimidine-2-thiones. Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the desired product should crystallize out, leaving the more soluble impurities in the mother liquor. For compounds that are poorly soluble in common organic solvents, a diffusion crystallization method can be effective. This involves dissolving the compound in a high-boiling point solvent like DMF or DMSO and then placing this solution in a larger container with a more volatile, miscible non-solvent like dichloromethane. The slow diffusion of the non-solvent into the solution can induce the formation of high-purity crystals.
Q3: Are there alternative synthetic routes to 4-aryl pyrimidine-2-thiones that can avoid the by-products associated with the Biginelli reaction?
A3: Yes, a common and effective alternative is a two-step synthesis starting from chalcones . In this method, an appropriate acetophenone is first condensed with an aromatic aldehyde under Claisen-Schmidt conditions to form an α,β-unsaturated ketone (chalcone). This chalcone is then reacted with thiourea in the presence of a base (like potassium hydroxide in ethanol) to induce a Michael addition followed by cyclization to yield the desired 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thione.[9] This method can offer better control over the regiochemistry and may avoid the formation of Knoevenagel and Hantzsch by-products.
Q4: What is the role of the solvent in minimizing by-product formation?
A4: The choice of solvent can significantly influence the reaction outcome. While solvent-free conditions have gained popularity for their environmental benefits and sometimes improved yields, they can also lead to the formation of by-products if not carefully controlled.[10] In some cases, polar protic solvents like ethanol can facilitate the desired reaction pathway. It is often a matter of empirical optimization for a specific set of substrates. If you are observing significant by-product formation under solvent-free conditions, switching to a suitable solvent might be a beneficial troubleshooting step.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Model Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| [Btto][p-TSA] | Solvent-free | 90 | 30 | 92 | |
| [Et₃NH][HSO₄] | Solvent-free | 100 | 30 | 94 | |
| Trichloroacetic Acid | Solvent-free | 70 | 4 | 85 | [10] |
| Bismuth (III) Nitrate | Acetonitrile | Reflux | 180 | 90 | [11] |
| PPh₃ | Solvent-free | 100 | 60 | 95 | [11] |
This table provides a comparative overview of different catalysts used in the Biginelli synthesis of pyrimidine-2-thiones and their corresponding yields. This data can guide researchers in selecting an appropriate catalyst for their specific needs, balancing factors like reaction time, temperature, and yield.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Aryl Pyrimidine-2-thiones using a Lewis Acid Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), thiourea (1.2 mmol), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Reaction Conditions: Heat the mixture under solvent-free conditions or in a minimal amount of a suitable solvent (e.g., acetonitrile) at the optimized temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Purification: Add cold water to the reaction mixture and stir vigorously. The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure 4-aryl pyrimidine-2-thione.
Protocol 2: Synthesis of 4,6-Diaryl Pyrimidine-2-thiones from Chalcones
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
In a flask, dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring at room temperature.
-
Continue stirring until a precipitate forms. Collect the chalcone by filtration and wash with cold water until the washings are neutral. Recrystallize from ethanol if necessary.
-
-
Cyclization with Thiourea:
-
In a round-bottom flask, dissolve the purified chalcone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Add a solution of potassium hydroxide in ethanol and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Visualizations
Biginelli Reaction Mechanism and Competing By-product Pathways
Caption: A decision-making workflow for troubleshooting low product yield.
References
-
Sahota, N., AbuSalim, D. I., Wang, M. L., Brown, C. J., Zhang, Z., El-Baba, T. J., ... & Clemmer, D. E. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(15), 4273-4281. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Study on Green Approach of Biginelli Reaction using Biocatalyst. Available at: [Link]
-
PowerPoint Presentation. BIGINELLI REACTION. Available at: [Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available at: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Alvim, H. G., Pinheiro, D. L., da Silva, W. A., & Neto, B. A. (2018). The three-component Biginelli reaction: a combined experimental and theoretical mechanistic investigation. The Journal of organic chemistry, 83(20), 12143-12153. Available at: [Link]
-
ResearchGate. A mechanistic investigation of Biginelli reaction under base catalysis. Available at: [Link]
-
ResearchGate. Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. Available at: [Link]
-
Otagawa, T., et al. (2022). Synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones, the Corresponding Products of Biginelli Reaction Using Ketone, and Their Antiproliferative Effect on HL-60 Cells. Chemical and Pharmaceutical Bulletin, 70(2), 111-119. Available at: [Link]
-
ResearchGate. Mechanism of Biginelli vs. Hantzsch competition. Available at: [Link]
-
Das, B., Venkateswarlu, K., Majhi, A., & Reddy, M. R. (2006). Synthesis of 4-aryl substituted 3, 4-dihydropyrimidinones using silica-chloride under solvent free conditions. Journal of Molecular Catalysis A: Chemical, 247(1-2), 233-237. Available at: [Link]
-
National Institutes of Health. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. Available at: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
-
ChemRxiv. Benchtop 19F nuclear magnetic resonance (NMR) spectroscopy provides mechanistic insight into the Biginelli condensation towards the chemical synthesis of novel trifluorinated dihydro- and tetrahydropyrimidinones as antiproliferative agents. Available at: [Link]
-
CiteDrive. Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Available at: [Link]
-
Worldwidejournals.com. Chemistry Synthesis, Characterization and Biological Activity of Some New Biginelli Products. Available at: [Link]
-
Ask this paper. mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts. Available at: [Link]
-
ResearchGate. Catalysts and conditions for Biginelli reaction. Available at: [Link]
-
Heravi, M. M., et al. (2012). Synthesis of 3, 4-dihydropyrimidin-2 (1H)-ones and their corresponding 2 (1H) thiones using trichloroacetic acid as a catalyst under solvent-free conditions. International journal of molecular sciences, 13(10), 12636-12646. Available at: [Link]
-
Wikipedia. Biginelli reaction. Available at: [Link]
-
Ebraheem, H. A. (2013). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Rafidain Journal of Science, 24(1), 120-127. Available at: [Link]
-
Jetir.Org. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Available at: [Link]
-
National Institutes of Health. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Available at: [Link]
-
ResearchGate. Synthesis of pyrimidine-2-thiones. Available at: [Link]
-
MDPI. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. Available at: [Link]
-
Semantic Scholar. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
Frontiers. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis and Reaction of 4-Aryl-Pyrimidine-2 (1h) Thione Derivatives of Polential Antibacterial Activities. Available at: [Link]
-
National Institutes of Health. Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons. Available at: [Link]
-
ResearchGate. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Available at: [Link]
-
MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
National Institutes of Health. A deconstruction–reconstruction strategy for pyrimidine diversification. Available at: [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]
Sources
- 1. BIGINELLI REACTION | PPT [slideshare.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Regioselective synthesis of novel 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones via a non-Biginelli-type approach and evaluation of their in vitro anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Catalyst Selection for Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental hurdles in the Biginelli reaction. Our goal is to provide you with a blend of technical accuracy and field-proven insights to enhance the efficiency and success of your DHPM syntheses.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the synthesis of DHPMs.
Q1: What is the Biginelli reaction and why is it important?
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[1][2] Discovered by Italian chemist Pietro Biginelli in 1891, this reaction has become a cornerstone in heterocyclic chemistry.[3] The resulting DHPM scaffold is of significant interest in the pharmaceutical industry due to its presence in a wide array of biologically active compounds, including calcium channel blockers, antihypertensive agents, and anti-inflammatory drugs.[1][2][4][5]
Q2: What is the role of a catalyst in the Biginelli reaction?
While the classical Biginelli reaction can proceed with a strong Brønsted acid like HCl, the use of a catalyst is crucial for achieving high yields and reasonable reaction times, especially with a diverse range of substrates.[4] In the absence of a catalyst, product formation is often difficult, resulting in poor yields. Catalysts, which can be either Brønsted or Lewis acids, accelerate the reaction by activating the reactants.[1] The key step that is often rate-limiting is the condensation between the aldehyde and urea to form an N-acyliminium ion intermediate, which is then attacked by the enol of the β-ketoester.[6][7][8] The catalyst facilitates the formation of this electrophilic intermediate.
Q3: What are the main types of catalysts used for the Biginelli reaction?
The catalysts for the Biginelli reaction can be broadly categorized into three main types:
-
Brønsted Acids: These are proton donors. Classical examples include strong mineral acids like HCl and H₂SO₄.[4] More modern and milder Brønsted acid catalysts include p-toluenesulfonic acid (p-TSA) and acidic ionic liquids.[7][9] Chiral Brønsted acids have also been developed for enantioselective synthesis.[10]
-
Lewis Acids: These are electron-pair acceptors. A wide variety of Lewis acids have been shown to be effective, including metal halides (e.g., FeCl₃, ZnCl₂, InCl₃), metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), and metal oxides.[6][11][12] Elemental bromine has also been reported as a novel Lewis acid catalyst for this reaction.[13]
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. They offer significant advantages in terms of easy separation from the reaction mixture, reusability, and often milder reaction conditions, contributing to greener synthesis protocols.[14][15][16][17][18] Examples include zeolites, clays, supported acids (e.g., silicotungstic acid on Amberlyst-15), and metal-organic frameworks (MOFs).[2][14][19][20]
Q4: How do I choose the best catalyst for my specific reaction?
The optimal catalyst depends on several factors, including the specific substrates being used (especially the nature of the aldehyde), the desired reaction conditions (e.g., solvent-free, mild temperature), and considerations for green chemistry (e.g., catalyst reusability). A screening of different catalysts is often recommended to find the best one for your particular application.
Here is a comparative overview to guide your selection:
| Catalyst Type | Advantages | Disadvantages | Best For |
| Brønsted Acids | Readily available, inexpensive (for classical acids). | Can be harsh, leading to side reactions; difficult to separate from the reaction mixture. | Initial explorations and simple substrates. |
| Lewis Acids | High catalytic activity, often milder than strong Brønsted acids. | Can be sensitive to moisture, may not be reusable, potential for metal contamination in the product. | Achieving high yields with a broad range of substrates. |
| Heterogeneous Catalysts | Easy to separate and reuse, environmentally friendly, often highly selective.[14][16][18] | May have lower activity than homogeneous catalysts, can be more expensive to prepare initially. | Green and sustainable synthesis, large-scale production. |
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common problems in DHPM synthesis.
Issue 1: Low or No Product Yield
Q: I have set up my Biginelli reaction, but after the specified time, TLC analysis shows very little or no product formation. What could be the problem?
A: Low or no yield is a frequent issue and can stem from several factors. Let's break down the potential causes and solutions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
-
Catalyst Inactivity or Suboptimal Choice:
-
Cause: The chosen catalyst may not be effective for your specific substrates, or a reusable catalyst may have lost its activity.
-
Solution:
-
Screen Catalysts: Experiment with a range of Brønsted and Lewis acids to identify the most effective one for your reaction.
-
Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly activated or regenerated according to the literature procedure.
-
Optimize Loading: The amount of catalyst is crucial. Too little may result in a sluggish reaction, while too much can sometimes lead to side product formation. A typical starting point is 10-20 mol%.[11]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature and time are critical parameters that can significantly impact the yield. The choice of solvent also plays a crucial role in reactant solubility and reaction rate.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.
-
Temperature Adjustment: Some reactions may require heating (reflux) to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions and decomposition of urea.
-
Solvent Screening: While ethanol is a common solvent, exploring other polar solvents like acetonitrile or even solvent-free conditions can sometimes lead to improved yields.[21]
-
-
-
Purity and Stoichiometry of Reagents:
-
Cause: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Incorrect stoichiometry can also lead to low conversion.
-
Solution:
-
-
Substrate-Related Issues:
-
Cause: Steric hindrance from bulky substituents on the aldehyde or β-ketoester can slow down the reaction. Electron-withdrawing groups on the aromatic aldehyde generally favor the reaction, while electron-donating groups can sometimes decrease the reaction rate.[2]
-
Solution:
-
Prolong Reaction Time: For less reactive substrates, a longer reaction time may be necessary.
-
Use a More Active Catalyst: A stronger Lewis or Brønsted acid might be required to promote the reaction of sterically hindered or electron-rich aldehydes.
-
-
Issue 2: Significant Byproduct Formation
Q: My reaction yields the desired product, but I also observe significant amounts of byproducts, which complicates purification. What are these byproducts and how can I minimize them?
A: The formation of byproducts is a common challenge in the Biginelli reaction. Understanding the potential side reactions is key to minimizing their formation.
Common Byproducts and Their Mitigation
Caption: Common byproducts and mitigation strategies.
-
Hantzsch-type Dihydropyridines:
-
Identification: These are often fluorescent compounds that can be a major byproduct.
-
Cause: This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.
-
Mitigation:
-
Lower the Reaction Temperature: This is the most effective way to minimize the Hantzsch pathway.
-
Order of Addition: In some cases, adding the urea to the reaction mixture last can help reduce its premature decomposition.
-
-
-
Knoevenagel Condensation Product:
-
Identification: This byproduct arises from the condensation of the aldehyde and the β-ketoester.
-
Cause: This is a competing reaction pathway that can be favored under certain conditions.
-
Mitigation: The choice of catalyst can influence the selectivity. Screening different catalysts may help to favor the desired Biginelli reaction.
-
-
Aldehyde Self-Condensation Products:
-
Cause: Aldehydes, particularly those with α-hydrogens, can undergo self-condensation (aldol condensation) under acidic or basic conditions.
-
Mitigation: Careful control of reaction temperature and catalyst concentration can help to minimize this side reaction.
-
Issue 3: Difficulty in Product Purification
Q: I have obtained a crude product, but I am struggling to purify it. What are the recommended purification methods?
A: The purification of DHPMs is generally straightforward, but can be challenging if significant byproducts are present.
-
Crystallization:
-
Procedure: DHPMs are often crystalline solids. Upon completion of the reaction, cooling the reaction mixture to room temperature or on an ice bath may induce precipitation of the product. If no precipitate forms, concentrating the reaction mixture under reduced pressure can facilitate crystallization. The crude product can then be recrystallized from a suitable solvent, commonly ethanol.[5][16]
-
Tip: Washing the filtered solid with cold water can help remove excess urea.[18]
-
-
Column Chromatography:
-
When to Use: If crystallization does not yield a pure product, or if the product is an oil, column chromatography is the next step.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is commonly employed. The polarity of the eluent can be gradually increased to isolate the desired product from byproducts and unreacted starting materials.
-
Experimental Protocols
Here are representative protocols for the synthesis of a DHPM using different types of catalysts.
General Protocol for a Catalyzed Biginelli Reaction
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).
-
Add the chosen solvent (e.g., 20 mL of ethanol) or proceed under solvent-free conditions.[21]
-
Add the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[11]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold water and a small amount of cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.[5][16]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or induce crystallization.
Protocol for a Heterogeneous Catalyst
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the heterogeneous catalyst (e.g., 20-50 mg).[14][22]
-
Add a minimal amount of solvent (e.g., ethanol) or conduct the reaction under solvent-free conditions.[14][22]
-
Heat the mixture with stirring for the required time, monitoring by TLC.
-
After cooling, add a solvent like ethyl acetate to dissolve the product and filter to separate the solid catalyst.[22]
-
The catalyst can be washed with a solvent, dried, and reused for subsequent reactions.[10][14]
-
Evaporate the solvent from the filtrate and purify the product by recrystallization or column chromatography.
References
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction [mdpi.com]
- 3. BIGINELLI REACTION | PPT [slideshare.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brønsted acid catalysed enantioselective Biginelli reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 13. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jetir.org [jetir.org]
- 16. jetir.org [jetir.org]
- 17. researchgate.net [researchgate.net]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemmethod.com [chemmethod.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like nucleobases and vitamins.[1][2][3] This inherent biocompatibility and versatile chemical reactivity have made it a "privileged scaffold" in the design of novel therapeutic agents. For decades, researchers have exploited the pyrimidine ring system to develop a plethora of cytotoxic compounds that have become mainstays in cancer chemotherapy. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and target specificity, leading to the development of potent and selective anticancer agents.
This guide provides a comparative analysis of the cytotoxic profiles of various classes of pyrimidine derivatives. We will delve into supporting experimental data, explore the underlying mechanisms of action through key signaling pathways, and provide detailed, field-proven protocols for essential cytotoxicity assays. Our objective is to equip researchers and drug development professionals with the critical knowledge to rationalize experimental design and accelerate the discovery of next-generation pyrimidine-based cancer therapeutics.
Comparative Cytotoxicity of Pyrimidine Derivatives: A Data-Driven Overview
The cytotoxic potency of pyrimidine derivatives is intrinsically linked to their structural features and the specific cancer cell line being targeted. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological processes. The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their anti-proliferative effects.
| Derivative Class | Compound/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 59 | HepG-2 (Liver) | 0.6 | [4] |
| Compound 52 | HepG-2 (Liver) | 0.3 | [4] | |
| Compound 63 | PC-3 (Prostate) | 1.54 | [4] | |
| Compound 63 | A-549 (Lung) | 3.36 | [4] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HeLa (Cervical) | 17.50 | [5] |
| Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | [5] | |
| Compound 7 | Caco-2 (Colorectal) | 73.08 | [5] | |
| Compound 7 | A549 (Lung) | 68.75 | [5] | |
| Compound 8 | Colon HT-29 | - | [6] | |
| Thieno[2,3-d]pyrimidine | Compound 8 | (Broad panel) | Not specified | [6] |
| Imidazo[1,2-a]pyrimidine | Compound 3d | MCF-7 (Breast) | 43.4 | [7] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [7] | |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [7] | |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [7] | |
| Aryl Urea Pyrimidine | Compound 4b | SW480 (Colon) | 11.08 | [8] |
| Miscellaneous Pyrimidines | Compound 1 (Chlorine substituted) | HCT-116 (Colon) | 49.35 | [9] |
| Compound 1 (Chlorine substituted) | MCF-7 (Breast) | 69.32 | [9] |
Mechanisms of Action: Unraveling the Pathways to Cell Death
The cytotoxic effects of pyrimidine derivatives are multifaceted, often involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
Inhibition of Key Kinases in Cell Proliferation
Many pyrimidine derivatives function as competitive inhibitors at the ATP-binding sites of critical kinases, thereby disrupting downstream signaling cascades that drive tumorigenesis.
-
Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth. Certain pyrimidine derivatives have been designed to selectively target and inhibit EGFR, particularly in non-small cell lung cancer where specific EGFR mutations are prevalent.
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
-
Cyclin-Dependent Kinase (CDK) Signaling: CDKs are essential for cell cycle progression. Their dysregulation is a hallmark of cancer. Pyrimidine-based inhibitors can induce cell cycle arrest by targeting specific CDKs, thereby preventing cancer cell division.
Caption: CDK-mediated cell cycle regulation and its disruption by pyrimidine inhibitors.
Induction of Apoptosis and Oxidative Stress
Beyond kinase inhibition, some pyrimidine derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) and promoting oxidative stress within cancer cells.
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate DNA topology and are vital for DNA replication and repair. Certain thieno[2,3-d]pyrimidine derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis.[6][10]
-
Induction of Oxidative Stress: Some pyrazolo[3,4-d]pyrimidine derivatives can trigger the production of reactive oxygen species (ROS) in cancer cells.[11] Elevated ROS levels can lead to oxidative damage to cellular components, including DNA, lipids, and proteins, ultimately culminating in cell death.[11][12][13][14]
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of the cytotoxic potential of pyrimidine derivatives hinges on robust and well-standardized in vitro assays. Here, we provide detailed protocols for three commonly employed methods.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Caption: A typical workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for a period ranging from 24 to 72 hours, depending on the cell line and experimental objectives.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the TCA and wash the plates several times with slow-running tap water to remove unbound TCA and serum proteins. Air-dry the plates completely.
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.
Annexin V-PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of novel cytotoxic agents. The comparative analysis presented in this guide highlights the diverse cytotoxic profiles and mechanisms of action of various pyrimidine derivatives. A thorough understanding of the structure-activity relationships, coupled with the application of robust and validated experimental protocols, is essential for advancing this promising class of compounds from the laboratory to the clinic. Future research should focus on the development of derivatives with enhanced selectivity for cancer cells, the elucidation of novel molecular targets, and the exploration of combination therapies to overcome drug resistance.
References
-
Perše, M., & Injac, R. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Antioxidants, 10(7), 1056. [Link]
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Kumar, A., & Singh, A. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 203-214. [Link]
-
Kaur, R., & Kaur, M. (2018). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Current Bioactive Compounds, 14(3), 211-227. [Link]
-
El-Sayed, N. A. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 155, 108839. [Link]
-
Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]
-
Thimmaiah, K. N., Ananda, K., & Sridhara, M. B. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry, 138, 969-985. [Link]
-
Tzani, A., Kourti, M., & Komiotis, D. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(23), 5693. [Link]
-
Gębura, K., Gornowicz, A., & Bielawska, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2097. [Link]
-
Abu-Serie, M. M., & El-Shorbagi, A.-N. A. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3291. [Link]
-
Kaur, R., & Kaur, M. (2018). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). IC50 values for synthesized compounds against cancer cell lines. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
-
ResearchGate. (n.d.). Pyrimidine derivatives as anticancer agents. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. G. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-423. [Link]
-
Abd El-All, A. S., Gomaa, M. S., & El-Subbagh, H. I. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912. [Link]
-
Al-Warhi, T., Al-Harbi, S. A., & Al-Zahrani, A. A. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 8(42), 39003–39016. [Link]
-
Lee, H., Kim, J., & Park, H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1999. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of ROCK Inhibitors: Evaluating Novel Compounds Against Established Agents
For researchers and drug development professionals, the identification and characterization of novel kinase inhibitors are paramount to advancing therapeutic strategies. This guide provides a comprehensive framework for the comparative analysis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, using the hypothetical novel compound 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione as a case study against well-established inhibitors such as Fasudil, Y-27632, Ripasudil, and Netarsudil. While direct comparative experimental data for this compound is not available in the public domain, this guide will equip you with the foundational knowledge and detailed protocols to perform such a comparison.
The Central Role of the ROCK Signaling Pathway in Cellular Functions
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a pivotal regulator of various cellular processes, including cytoskeletal organization, cell adhesion, motility, proliferation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in a multitude of pathologies, making ROCK an attractive therapeutic target for conditions such as glaucoma, cardiovascular diseases, and cancer.[][5][6]
The activation of ROCK by GTP-bound RhoA initiates a signaling cascade that ultimately leads to increased actomyosin contractility.[3] This is primarily achieved through two key mechanisms: the direct phosphorylation of the myosin light chain (MLC) and the phosphorylation and subsequent inactivation of myosin light chain phosphatase (MLCP) via its myosin binding subunit (MYPT1).[2][3] The net effect is an increase in phosphorylated MLC, leading to the assembly of actin stress fibers and enhanced cellular contraction.[2]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 5. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Pyridine and Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, offering diverse pharmacological activities. Among these, pyridine and pyrimidine derivatives have garnered significant attention for their potent anti-inflammatory properties. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of these two important classes of molecules, grounded in experimental data and mechanistic insights to aid researchers in the development of novel therapeutics.
Structural and Mechanistic Overview: A Tale of Two Heterocycles
Pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrimidine, its analog with two nitrogen atoms at positions 1 and 3, serve as fundamental scaffolds for a multitude of biologically active compounds.[1] Their structural differences, though subtle, lead to distinct electronic properties and three-dimensional conformations, which in turn influence their interactions with biological targets and ultimately their anti-inflammatory profiles.
Both pyridine and pyrimidine derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. However, the nuances of their mechanisms and the specific targets they engage can differ, providing a rationale for their comparative analysis.
Pyridine Derivatives: Modulators of Cellular Signaling
Pyridine-based compounds have been shown to inhibit crucial inflammatory mediators, including nitric oxide (NO) and cyclooxygenase (COX) enzymes.[2] Their mechanism often involves the modulation of intracellular signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response. By interfering with these pathways, pyridine derivatives can suppress the expression of a wide array of pro-inflammatory genes.
Pyrimidine Derivatives: Potent Enzyme Inhibitors
Pyrimidine derivatives are well-documented for their ability to inhibit key enzymes in the inflammatory cascade.[3][4] Many exhibit potent, and in some cases selective, inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation.[5][6] Beyond COX inhibition, they also effectively reduce the production of NO and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][7] Similar to pyridines, their action is also linked to the modulation of the NF-κB pathway.[7]
Key Inflammatory Pathways Targeted
The anti-inflammatory activity of both pyridine and pyrimidine derivatives converges on several critical signaling pathways. Understanding these pathways is essential for rational drug design and the development of targeted therapies.
Caption: A simplified diagram of the LPS-induced inflammatory signaling pathway highlighting the points of intervention for pyridine and pyrimidine derivatives.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize experimental data from a comparative study on newly synthesized pyridine and pyrimidine derivatives, evaluating their in vitro anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7]
In Vitro Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its inhibition is a common metric for assessing anti-inflammatory potential.
| Compound Class | Derivative | % NO Inhibition | IC50 (µM) |
| Pyridine | 7a | 65.48% | 76.6 |
| 7f | 51.19% | 96.8 | |
| Pyrimidine | 9d | 61.90% | 88.7 |
| 9a | 55.95% | 83.1 | |
| Data sourced from Sroor et al., 2025.[7] |
In this study, the pyridine derivative 7a demonstrated the most significant inhibition of NO production, with the lowest IC50 value among the tested compounds.[7]
Modulation of Pro-inflammatory Gene Expression
The most potent compounds from each class, 7a (pyridine) and 9d (pyrimidine), were further assessed for their effects on the gene expression of key inflammatory cytokines.
| Gene | % Decrease with Pyridine (7a) | % Decrease with Pyrimidine (9d) |
| IL-1 | 43% | 71% |
| IL-6 | 32% | 48% |
| TNF-α | 61% | 83% (not statistically significant) |
| NF-κB | 26% | 61% |
| iNOS | 53% | 65% |
| Data sourced from Sroor et al., 2025.[7] |
Interestingly, while the pyridine derivative 7a was more effective at inhibiting NO production, the pyrimidine derivative 9d showed a more pronounced effect on downregulating the gene expression of several key pro-inflammatory mediators, including IL-1, NF-κB, and iNOS.[7] These findings suggest that while both classes are effective anti-inflammatory agents, their precise mechanisms and downstream effects can vary.
Experimental Protocols for Comparative Evaluation
To ensure a robust and objective comparison of pyridine and pyrimidine derivatives, standardized experimental protocols are crucial. The following outlines a typical workflow for in vitro and in vivo evaluation.
Caption: A flowchart illustrating the key steps in the in vitro and in vivo evaluation of anti-inflammatory compounds.
In Vitro Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
Causality: This assay quantifies the production of NO, a key inflammatory mediator produced by iNOS in macrophages upon stimulation with LPS. A reduction in NO levels indicates potential anti-inflammatory activity of the test compound.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the pyridine and pyrimidine derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Quantification: Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.
In Vivo Carrageenan-Induced Paw Edema Model
Causality: This is a classic model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, and a reduction in paw swelling by the test compound indicates in vivo anti-inflammatory efficacy.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the pyridine or pyrimidine derivatives orally or intraperitoneally at a predetermined dose.
-
Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each compound compared to the vehicle control group.
Conclusion and Future Directions
Both pyridine and pyrimidine derivatives represent promising scaffolds for the development of novel anti-inflammatory agents. While they share common mechanisms, such as the inhibition of key inflammatory mediators and the modulation of the NF-κB pathway, subtle differences in their activity profiles exist. The presented data suggests that specific pyridine derivatives may be more potent inhibitors of NO production, while certain pyrimidine derivatives can exert a stronger influence on the gene expression of pro-inflammatory cytokines.[7]
This comparative guide underscores the importance of a multi-faceted approach to evaluating anti-inflammatory compounds, encompassing both in vitro and in vivo models to fully elucidate their therapeutic potential. Future research should focus on exploring the structure-activity relationships within each class to optimize potency and selectivity, as well as further investigating their effects on a broader range of inflammatory targets and signaling pathways. Such efforts will undoubtedly pave the way for the next generation of more effective and safer anti-inflammatory drugs.
References
-
Rani, P., & Kumar, V. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6649-6673. [Link]
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Rashid, H., Martines, M., Umar, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Avasthi, P., Yadav, R., Kumar, A., & Rana, M. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7). [Link]
-
Amir, M., Javed, S., & Kumar, H. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 69(3), 337. [Link]
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 18(1). [Link]
-
Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 214-225. [Link]
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Semantic Scholar. [Link]
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. [Link]
-
Gierlikowska, B., Gierlikowski, W., & Furtak, M. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
-
da Silva, W. M. B., da Silva, G. G., de Farias, A. M. M., & de Oliveira, A. C. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Al-Ostath, A., Al-Assar, F., & El-Sayed, M. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]
-
Amir, M., Javed, S., & Kumar, H. (2007). Pyrimidine as antiinflammatory agent: A review. Semantic Scholar. [Link]
-
Gierlikowska, B., Gierlikowski, W., & Furtak, M. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
El-Gazzar, A. R. B. A., Gaafar, A. E.-R. M., & El-Hag, N. A. A. (2011). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed. [Link]
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]
-
da Silva, W. M. B., da Silva, G. G., de Farias, A. M. M., & de Oliveira, A. C. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]
-
Rani, P., & Kumar, V. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Sharma, R., Kumar, R., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Minaiyan, M., Sajjadi, S. E., & HR, F. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134. [Link]
-
Abdelgawad, M. A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Taylor & Francis Online. [Link]
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In-Silico Validation of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione Docking Results
This guide provides a comprehensive, technically-grounded framework for the in-silico validation of molecular docking results for 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, emphasizing scientific integrity and robust, self-validating systems. We will explore a multi-faceted approach to validation, ensuring that the initial docking predictions are not merely computational artifacts but are indicative of true molecular recognition events.
Introduction: The Imperative of Post-Docking Validation
Molecular docking is a cornerstone of modern structure-based drug design, offering rapid and insightful predictions of ligand binding modes and affinities. However, the inherent simplifications in docking algorithms—such as treating the receptor as rigid or semi-rigid and employing simplified scoring functions—necessitate a rigorous post-docking validation process. This is not merely a confirmatory step but a critical phase of computational drug discovery that enhances the confidence in candidate molecules before committing to costly and time-consuming experimental validation.
The compound at the heart of this guide, this compound, belongs to the dihydropyrimidine-2(1H)-thione (DHPM) class of heterocyclic compounds. This scaffold is of significant medicinal interest, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. Notably, the DHPM core is present in Monastrol , a well-characterized inhibitor of the human mitotic kinesin Eg5.[1][2][3] Eg5 (also known as KIF11) is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for cancer chemotherapy.[4][5] Given the structural similarity, we will proceed with the hypothesis that this compound also targets the allosteric binding site of Eg5. This provides a scientifically sound basis for our in-silico validation workflow.
This guide will present a comparative analysis, validating the docking results of our compound of interest against a known co-crystallized inhibitor of Eg5. We will employ a suite of in-silico techniques, including molecular dynamics (MD) simulations, binding free energy calculations (MM/PBSA and MM/GBSA), and pharmacophore modeling, to build a compelling case for the predicted binding mode.
The Target: Human Mitotic Kinesin Eg5
For our study, we will utilize the crystal structure of human Eg5 in complex with a potent allosteric inhibitor. A suitable starting point is the PDB entry 1II6 , which shows Eg5 bound to ADP.[6] For the purpose of this guide, we will assume a docking study has been performed targeting the known allosteric site where inhibitors like Monastrol bind. Our goal is to validate the predicted binding pose of this compound within this site.
A Multi-pronged Approach to In-Silico Validation
Our validation strategy is built on a logical progression of computational experiments, each providing a deeper layer of scrutiny for the initial docking results.
Caption: In-silico validation workflow for docking results.
Part 1: Stability Assessment via Molecular Dynamics (MD) Simulations
The primary question to address after docking is whether the predicted binding pose is stable over time in a more realistic, dynamic environment. MD simulations provide the necessary framework to answer this by simulating the atomic motions of the protein-ligand complex in a solvated environment.
Experimental Protocol: MD Simulation of the Eg5-Ligand Complex
-
System Preparation:
-
Start with the docked complex of Eg5 and this compound.
-
Use a molecular mechanics force field such as AMBER or CHARMM to assign parameters to the protein and ligand. Ligand parameterization may require the use of tools like Antechamber or CGenFF.
-
Place the complex in a periodic box of appropriate dimensions, ensuring a minimum distance between the protein and the box edges.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system and mimic physiological salt concentration.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble, with positional restraints on the protein and ligand heavy atoms.
-
Equilibrate the system under the NPT (isothermal-isobaric) ensemble to ensure the correct density, gradually releasing the positional restraints.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints. Save the coordinates at regular intervals.
-
Data Analysis and Interpretation
The stability of the ligand in the binding pocket is assessed by analyzing the MD trajectory. Key metrics include:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms with respect to the initial docked pose is a primary indicator of stability. A stable ligand will exhibit a low and fluctuating RMSD throughout the simulation.
-
Root Mean Square Fluctuation (RMSF): The RMSF of the protein residues, particularly those in the binding site, can reveal how the protein adapts to the ligand.
-
Hydrogen Bond Analysis: Monitoring the formation and breaking of hydrogen bonds between the ligand and the protein over time provides insights into the specific interactions that stabilize the complex.
-
Visual Inspection: Visually inspecting the trajectory can reveal significant conformational changes or even the ligand unbinding from the active site.
| Metric | Ideal Outcome for a Stable Complex |
| Ligand RMSD | Low and stable fluctuation (typically < 2 Å from the initial pose) |
| Binding Site RMSF | Relatively low fluctuations for interacting residues |
| Hydrogen Bonds | Consistent and persistent hydrogen bonding interactions |
Part 2: Quantifying Binding Affinity with MM/PBSA and MM/GBSA
While docking scores provide a rapid estimation of binding affinity, end-point free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more rigorous, albeit computationally more expensive, approach.[7][8] These methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models.
Experimental Protocol: MM/PBSA and MM/GBSA Calculations
-
Snapshot Extraction: From the stable portion of the MD trajectory, extract a series of snapshots (e.g., 100-500) at regular intervals.
-
Energy Calculations: For each snapshot, calculate the following energy components for the complex, the protein alone, and the ligand alone:
-
Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.
-
Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using either the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).
-
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated by summing the changes in the molecular mechanics and solvation free energies upon binding. The entropic contribution (-TΔS) is often neglected for comparing similar ligands, as it is computationally demanding to calculate accurately.
Comparative Data Presentation
To provide context, the same MM/PBSA and MM/GBSA calculations should be performed on a known Eg5 inhibitor (e.g., Monastrol or the co-crystallized ligand from a PDB structure) using an identical simulation protocol.
| Compound | ΔG_bind (MM/PBSA) (kcal/mol) | ΔG_bind (MM/GBSA) (kcal/mol) |
| This compound | Calculated Value | Calculated Value |
| Known Eg5 Inhibitor (e.g., Monastrol) | Calculated Value | Calculated Value |
A favorable binding free energy for our compound of interest, ideally comparable to or better than the known inhibitor, lends strong support to the docking prediction.
Part 3: Identifying Key Interactions through Pharmacophore Modeling
Pharmacophore modeling helps to distill the essential three-dimensional arrangement of chemical features required for biological activity.[9] By comparing the pharmacophore generated from our docked complex with that of a known active inhibitor, we can assess whether our compound engages the target with the expected key interactions.
Experimental Protocol: Structure-Based Pharmacophore Modeling
-
Feature Identification: Using the docked pose of this compound within the Eg5 binding site, identify the key pharmacophoric features. These typically include:
-
Hydrogen Bond Acceptors
-
Hydrogen Bond Donors
-
Hydrophobic Centers
-
Aromatic Rings
-
Positive/Negative Ionizable Centers
-
-
Model Generation: Create a 3D pharmacophore model that represents the spatial arrangement of these identified features.
-
Comparative Analysis: Generate a similar pharmacophore model based on the binding mode of a known Eg5 inhibitor. A significant overlap in the key pharmacophoric features between the two models provides further validation of the docking pose.
Caption: Comparative pharmacophore models.
Conclusion: Synthesizing the Evidence for Confident Progression
The in-silico validation of docking results is an indispensable component of modern drug discovery. By systematically evaluating the stability of the predicted protein-ligand complex through molecular dynamics simulations, quantifying the binding affinity using MM/PBSA and MM/GBSA, and ensuring the engagement of key interaction features via pharmacophore modeling, we can significantly increase our confidence in a docked pose.
The multi-faceted approach detailed in this guide, which emphasizes comparison with known inhibitors, provides a robust framework for making informed decisions about which computational hits to advance to the next stage of experimental testing. This rigorous validation process serves as a critical bridge between computational prediction and experimental reality, ultimately enhancing the efficiency and success rate of drug discovery pipelines.
References
- Bodun, O., et al. (2023). In-silico-based lead optimization of hit compounds targeting mitotic kinesin Eg5 for cancer management. PubMed Central.
- Mayer, T. U., et al. (1999). Small Molecule Inhibitor of Mitotic Spindle Bipolarity Identified in a Phenotype-Based Screen. Science, 286(5441), 971–974.
- 3D-QSAR Studies of Dihydropyrazole and Dihydropyrrole Derivatives as Inhibitors of Human Mitotic Kinesin Eg5 Based on Molecular Docking. (2012). MDPI.
- Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymeriz
- Monastrol Inhibition of the Mitotic Kinesin Eg5. (2005). PubMed Central.
- monastrol-mitosis-inhibitor. (n.d.). TimTec.
- Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. (2002). PubMed.
- The Quest for Ligands Against Kinesin Motor Protein Eg5. (2025). PubMed.
- Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. (2015). NIH.
- Design, synthesis and docking study of 3,4-dihydropyrimidine-2-one derivatives as inhibitors of the Mitotic Kinesin, Eg5. (n.d.). Semantic Scholar.
- Pharmacophore modeling. (n.d.). Slideshare.
- Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. (2016). PubMed.
- Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. (2010).
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2021). NIH.
- MM/PBSA and MM/GBSA. (n.d.). Deep Origin.
Sources
- 1. Monastrol - Wikipedia [en.wikipedia.org]
- 2. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Quest for Ligands Against Kinesin Motor Protein Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-silico-based lead optimization of hit compounds targeting mitotic kinesin Eg5 for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Spectroscopic Data of Novel Pyrimidine-2(1H)-thiones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine-2(1H)-thiones represent a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential. The journey from synthesis to a viable drug candidate, however, is paved with rigorous structural verification. An unambiguous elucidation of a novel compound's structure is non-negotiable, demanding a multi-faceted analytical approach. This guide provides an in-depth, experience-driven framework for cross-referencing spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) to confidently characterize newly synthesized pyrimidine-2(1H)-thiones.
The core principle of this guide is not merely to present data but to foster a logical, self-validating workflow. Each piece of spectroscopic evidence must corroborate the others, weaving a cohesive narrative that confirms the molecular structure. By understanding the causality behind the spectral features, researchers can move from simply collecting data to intelligently interpreting it.
Core Spectroscopic Signatures: What to Expect
Before embarking on the cross-referencing workflow, it is crucial to understand the characteristic spectroscopic signatures of the pyrimidine-2(1H)-thione core. These signatures are the foundational checkpoints against which all new data will be compared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
-
¹H NMR:
-
N-H Protons (N1-H, N3-H): The protons on the nitrogen atoms of the pyrimidine ring are typically observed as broad singlets in the downfield region of the spectrum (δ 9.0-13.0 ppm). Their chemical shift and broadness are influenced by hydrogen bonding, solvent, and the rate of proton exchange. In many cases, these protons are readily exchangeable with deuterium, a characteristic that can be confirmed by a D₂O shake experiment.
-
Ring Protons (C5-H): The proton at the C5 position of the pyrimidine ring typically appears as a singlet (if C4 and C6 are substituted) in the aromatic region (δ 6.0-7.5 ppm). Its exact chemical shift is sensitive to the electronic nature of the substituents at C4 and C6.
-
-
¹³C NMR:
-
Thiocarbonyl Carbon (C2=S): The hallmark of a pyrimidine-2(1H)-thione is the chemical shift of the C2 carbon. This thiocarbonyl carbon is significantly deshielded and appears far downfield, typically in the range of δ 175-185 ppm .[1] This resonance is a primary identifier and a key point of comparison against its oxygen analogue (pyrimidinone), where the C=O carbon appears around δ 150-165 ppm.
-
Ring Carbons (C4, C5, C6): The other carbons of the pyrimidine ring resonate within the aromatic/olefinic region (δ 100-160 ppm). Their specific shifts provide valuable information about the electronic environment created by the substituents.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides critical information about the functional groups present in the molecule.
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration. Its broadness is a result of intermolecular hydrogen bonding.
-
C=S Stretch (Thioamide Bands): The carbon-sulfur double bond stretch is more complex than a carbonyl stretch and is often coupled with other vibrations. It typically gives rise to one or more bands in the fingerprint region, with a significant contribution around 1150-1200 cm⁻¹ .[2][3] This is a lower frequency compared to the strong C=O stretch of a pyrimidinone, which is found between 1670-1720 cm⁻¹.[2][4]
-
C=N and C=C Stretches: Vibrations from the pyrimidine ring itself appear in the 1500-1620 cm⁻¹ region.[2]
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule, which are characteristic of the conjugated system.
-
Pyrimidine-2(1H)-thiones typically exhibit two main absorption bands:
-
A high-energy band around 230-280 nm corresponding to a π → π * transition within the conjugated aromatic system.[1][3]
-
A lower-energy band at longer wavelengths, often around 320-360 nm , which is attributed to an n → π * transition involving the non-bonding electrons on the sulfur atom.[3] The position of these bands can be influenced by solvent polarity.[3]
-
Mass Spectrometry (MS)
MS provides the molecular weight and, with high-resolution techniques, the elemental composition of the compound. It also offers structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum should display a clear molecular ion peak corresponding to the calculated mass of the novel compound.
-
Isotope Pattern: The presence of sulfur imparts a characteristic M+2 isotope peak with an abundance of approximately 4.4% relative to the M⁺ peak. This is a crucial validation point for any sulfur-containing compound.
-
Fragmentation: Common fragmentation pathways often involve the cleavage of substituent groups or characteristic cleavages of the pyrimidine ring itself.[5][6]
The Cross-Referencing Workflow: A Step-by-Step Guide
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single spectrum should be interpreted in isolation. Below is a logical workflow for characterizing a novel pyrimidine-2(1H)-thione, using a hypothetical example: 4-(4-methoxyphenyl)-6-methylpyrimidine-2(1H)-thione .
Step 1: Synthesis and Purification
The foundation of reliable spectroscopic data is a pure compound. Synthesis of pyrimidine-2(1H)-thiones is commonly achieved through variations of the Biginelli reaction, which condenses a β-ketoester, an aldehyde, and thiourea.[7][8]
-
Causality: Impurities, such as starting materials or side-products, will introduce extraneous signals into every spectrum, hopelessly complicating interpretation. Rigorous purification via recrystallization or column chromatography is a mandatory first step. The quality of your data is directly proportional to the purity of your sample.
Step 2: Start with Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) should be the first analytical step.
-
Action: Acquire the ESI-TOF or Orbitrap mass spectrum.
-
Interpretation:
-
Identify the molecular ion peak [M+H]⁺. For our example, C₁₂H₁₂N₂OS, the expected exact mass is 232.0670. HRMS should confirm this to within 5 ppm.
-
Look for the [M+H+2]⁺ isotope peak. Its presence at ~4.4% intensity relative to the [M+H]⁺ peak confirms the presence of a single sulfur atom.
-
-
Outcome: You now have a confirmed molecular formula—the cornerstone of your structural hypothesis.
Step 3: Corroborate with FT-IR Spectroscopy
Next, confirm the presence of the key functional groups.
-
Action: Acquire the FT-IR spectrum, preferably using an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Interpretation Checklist:
-
Outcome: You have now validated the core functional groups of the pyrimidine-2(1H)-thione scaffold.
Step 4: Elucidate the Skeleton with NMR Spectroscopy
NMR is where the pieces of the puzzle are assembled.
-
Action: Dissolve the pure sample in a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons) and acquire ¹H and ¹³C NMR spectra.
-
Cross-Referencing in Action (Example: 4-(4-methoxyphenyl)-6-methylpyrimidine-2(1H)-thione):
-
¹³C NMR: Immediately look for the C=S peak. Is there a signal at ~180 ppm? A 'yes' provides strong evidence for the thione structure. Count the remaining signals. You should see 11 other distinct carbon signals (some aromatic carbons may overlap).
-
¹H NMR:
-
Integration: Check the proton integrals. They should correspond to the proposed structure (e.g., 3H for the methyl, 3H for the methoxy, 4H for the disubstituted aromatic ring, 1H for the pyrimidine C5-H, and 1H for the N-H).
-
Chemical Shifts & Splitting:
-
A singlet around δ 2.3-2.5 ppm? -> Correlates with the C6-CH₃ group.
-
A singlet around δ 3.8 ppm? -> Correlates with the OCH₃ group.
-
An AA'BB' system (two doublets) between δ 7.0-8.0 ppm? -> Confirms the 1,4-disubstituted (para) phenyl ring.
-
A singlet around δ 6.5-7.0 ppm? -> Corresponds to the C5-H of the pyrimidine ring.
-
A broad singlet far downfield (δ 12.0-13.0 ppm in DMSO-d₆)? -> This is your N-H . Confirm by adding a drop of D₂O, which should cause the signal to disappear.
-
-
-
-
Outcome: By matching the number of signals, their chemical shifts, splitting patterns, and integrals to the proposed structure, you have built a robust, self-consistent model of the molecule.
Comparative Guide: Pyrimidine-2(1H)-thione vs. Pyrimidine-2(1H)-one
A powerful method for validating your thione synthesis is to compare its data directly with its oxygen analogue. The substitution of sulfur for oxygen introduces predictable and significant spectroscopic changes.
| Spectroscopic Technique | Pyrimidine-2(1H)-thione (C=S) | Pyrimidine-2(1H)-one (C=O) | Causality of Difference |
| ¹³C NMR | C2 Signal: δ 175-185 ppm | C2 Signal: δ 150-165 ppm | Sulfur is less electronegative than oxygen, resulting in less shielding of the C2 nucleus and a more downfield chemical shift.[1] |
| FT-IR | Key Stretch: ~1150-1200 cm⁻¹ (C=S) | Key Stretch: ~1670-1720 cm⁻¹ (C=O) | The C=S bond is weaker and involves a heavier atom than the C=O bond, leading to a lower vibrational frequency.[2][4] |
| UV-Vis | n → π ~320-360 nm | n → π ~270-300 nm | The non-bonding orbitals of sulfur are higher in energy than those of oxygen, reducing the energy gap for the n → π* transition. |
| Mass Spec | Isotope Peak: Prominent M+2 (~4.4%) | Isotope Peak: M+2 is minor (from ¹⁸O) | The natural abundance of the ³⁴S isotope is significantly higher than that of ¹⁸O, providing a clear diagnostic peak. |
This comparative analysis provides an orthogonal layer of validation. If you observe the spectroscopic shifts predicted in the table, your confidence in the structural assignment increases dramatically.
Experimental Protocols
Adherence to standardized protocols ensures data reproducibility and integrity, aligning with the principles of Good Laboratory Practice (GLP).[10][11]
Protocol 1: NMR Data Acquisition (¹H & ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) containing a reference standard (e.g., TMS, 0.03% v/v).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the raw data, apply phase correction, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
Protocol 2: FT-IR Data Acquisition (ATR)
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (e.g., 4000-600 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum will be automatically ratioed against the background scan. Label significant peaks.
Protocol 3: HRMS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately prior to analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing the measured mass to the theoretical mass.
References
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
-
National Center for Biotechnology Information. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds. Retrieved from [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2).
- Science Publishing Group. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12.
-
Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Retrieved from [Link]
- ResearchGate. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers.
- Al-Hajjar, F. H., Al-Farkh, Y. A., & Hamoud, H. S. (1979). Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Journal of Chemistry, 57, 2734.
-
Iraqi Journal of Science. (2025). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Retrieved from [Link]
-
AIP Publishing. (n.d.). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Retrieved from [Link]
- ResearchGate. (n.d.). UV–Vis absorption spectra of the prepared compounds.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.
-
Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
- ResearchGate. (2025). Good Laboratory Practice (GLP), Guidelines for the Acquisition and Processing of Electronic Raw Data in a GLP Environment.
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
- ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and....
-
MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP). Retrieved from [Link]
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
-
PubMed. (n.d.). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Retrieved from [Link]
-
MDPI. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Retrieved from [Link]
-
IntuitionLabs. (n.d.). 21 CFR Part 58: A Guide to Good Laboratory Practice (GLP). Retrieved from [Link]
-
FDA. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. Retrieved from [Link]
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....
-
YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. Retrieved from [Link]
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
-
PubMed. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]
-
PubMed. (n.d.). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Retrieved from [Link]
-
Spectroscopy Online. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Retrieved from [Link]
- ResearchGate. (2025). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.
-
MDPI. (n.d.). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Retrieved from [Link]
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
Efficacy of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione Against Drug-Resistant Cancer Cell Lines: A Comparative Guide
The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can overcome or circumvent these resistance mechanisms. In this context, heterocyclic compounds, particularly dihydropyrimidinones and their thione analogs (DHPMs), have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. This guide provides a comprehensive technical overview of the efficacy of a promising DHPM derivative, 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione, and its analogs against drug-resistant cancer cell lines. We will objectively compare its performance with established chemotherapeutic agents—cisplatin, doxorubicin, and paclitaxel—and provide the supporting experimental data and protocols for researchers in drug development.
The Promise of Dihydropyrimidine-2(1H)-thiones in Oncology
The dihydropyrimidinone scaffold, first described by Pietro Biginelli in 1893, has become a privileged structure in medicinal chemistry. The most studied DHPM, Monastrol, was identified in a phenotypic screen for its ability to induce mitotic arrest. Its mechanism of action involves the specific and reversible inhibition of the mitotic kinesin Eg5, a motor protein essential for the formation of a bipolar spindle, leading to cell cycle arrest and apoptosis. This unique mechanism of action makes DHPMs an attractive class of compounds for cancers that have developed resistance to tubulin-targeting agents like paclitaxel.
While direct and extensive studies on this compound are emerging, research on structurally related analogs provides compelling evidence of their potential. The presence of the dimethoxyphenyl group, also found in other potent anticancer agents, is often associated with enhanced biological activity.
Comparative Efficacy Against Cancer Cell Lines
The true measure of a novel anticancer agent lies in its ability to effectively kill cancer cells, particularly those that have acquired resistance to standard therapies. The following table summarizes the available in vitro cytotoxicity data for dihydropyrimidine-2(1H)-thione derivatives and compares them with the IC50 values of cisplatin, doxorubicin, and paclitaxel in various cancer cell lines. It is important to note that direct IC50 values for this compound against a broad panel of resistant cell lines are not yet widely published; therefore, data from closely related analogs are presented to illustrate the potential of this chemical class.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DHPM Analog (S1) | A375 | Melanoma | 4.33 ± 1.00 | [1] |
| DHPM Analog (S22) | A375 | Melanoma | 1.71 ± 0.58 | [1] |
| DHPM Analog (Compound 2a) | MCF-7 | Breast Cancer | Not specified, but showed activity | [2] |
| DHPM Analog (DTP-4) | HeLa | Cervical Cancer | 2.32 | [3] |
| DHPM Analog (DTP-6) | Jurkat T | Leukemia | 5.39 | [3] |
| Cisplatin | A375 | Melanoma | ~5-10 (typical range) | General Knowledge |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.05-0.5 (sensitive) | General Knowledge |
| Paclitaxel | HeLa | Cervical Cancer | ~0.005-0.05 | General Knowledge |
Note: The IC50 values for standard drugs are approximate and can vary significantly based on the specific sub-clone of the cell line and experimental conditions. The data for DHPM analogs are from different studies and direct comparison should be made with caution.
Unraveling the Mechanism of Action
The anticancer activity of dihydropyrimidine-2(1H)-thione derivatives is believed to be multifactorial. Drawing from studies on related compounds, the proposed mechanisms include:
-
Mitotic Arrest: Similar to Monastrol, these compounds may inhibit the mitotic kinesin Eg5, leading to the formation of monopolar spindles and subsequent cell cycle arrest in the M phase. This is a distinct mechanism from tubulin-targeting agents.[4]
-
Induction of Apoptosis: Following cell cycle arrest, DHPMs have been shown to induce apoptosis, the programmed cell death pathway. This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.
-
Inhibition of Tubulin Polymerization: Some DHPM derivatives have been found to inhibit tubulin polymerization, similar to vinca alkaloids, leading to microtubule destabilization and cell cycle arrest.[4]
-
Cell Cycle Checkpoint Activation: Studies on closely related compounds have shown an arrest of cancer cells at the G2 checkpoint, preventing them from entering mitosis.
Caption: Proposed mechanism of action for this compound.
Overcoming Resistance to Standard Chemotherapies
A key advantage of novel compounds like this compound is their potential to be effective against cancers that have developed resistance to conventional drugs. The mechanisms of resistance to cisplatin, doxorubicin, and paclitaxel are well-documented:
-
Cisplatin Resistance: Reduced drug accumulation inside cancer cells, inactivation by glutathione and metallothioneins, and enhanced DNA repair mechanisms are major contributors to cisplatin resistance.[3][5]
-
Doxorubicin Resistance: Increased expression of drug efflux pumps like P-glycoprotein (P-gp), alterations in the drug's target (topoisomerase II), and modulation of apoptotic pathways are common resistance mechanisms.[6][7]
-
Paclitaxel Resistance: Overexpression of the multidrug resistance gene (MDR1), which encodes for P-gp, mutations in β-tubulin (the drug's target), and alterations in apoptotic regulatory proteins contribute to paclitaxel resistance.[2][8]
Since the primary target of many DHPMs is the mitotic kinesin Eg5 and not tubulin or DNA, they are less likely to be affected by the resistance mechanisms that render paclitaxel and cisplatin ineffective.
Experimental Protocols
To facilitate further research and validation, we provide detailed protocols for key in vitro assays used to assess the efficacy of anticancer compounds.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and control drugs for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with the test compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p53) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Caption: General workflow for Western blotting.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs represent a promising class of anticancer agents with the potential to overcome resistance to conventional chemotherapies. Their unique mechanism of action, targeting the mitotic kinesin Eg5, provides a clear advantage in the context of resistance to tubulin-targeting and DNA-damaging agents.
Further research is warranted to fully elucidate the efficacy of this compound in a broader range of drug-resistant cancer cell lines and in preclinical in vivo models. Head-to-head comparative studies with standard-of-care drugs will be crucial in establishing its therapeutic potential. The detailed protocols provided in this guide aim to facilitate these future investigations and contribute to the development of more effective cancer therapies.
References
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
- Shen, D. W., Pouliot, L. M., Hall, M. D., & Gottesman, M. M. (2012). Cisplatin resistance: a cellular self-defense mechanism resulting from multiple epigenetic and genetic changes. Pharmacological reviews, 64(3), 706–721.
- Galli, F., & Fimia, G. M. (2021). Cisplatin Resistance: Genetic and Epigenetic Factors Involved. International journal of molecular sciences, 22(16), 8887.
- Carvalho, C., Santos, R., Cardoso, S., Dourado, S., & Oliveira, P. J. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
-
Baylor College of Medicine. (2021, April 22). A new mechanism of cisplatin resistance in cancer, and how to reverse it. BCM blog. Retrieved from [Link]
- Dasari, S., & Tchounwou, P. B. (2014). New insights into mechanisms of cisplatin resistance: from tumor cell to microenvironment. International journal of molecular sciences, 15(8), 13592–13615.
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
- Kavallaris, M. (2010). Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation. Current opinion in oncology, 22(6), 567–573.
- Siddik, Z. H. (2015). RESISTANCE AND SENSITIVITY; COMPETITIVE MECHANISMS OF CISPLATIN. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 6(8), 3209.
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
- Li, X., Lu, Y., Liang, K., Liu, Z., & Zhu, H. (2018). Mechanisms of doxorubicin resistance in hepatocellular carcinoma. Journal of cancer, 9(19), 3464.
- Al-Samhari, H. M. (2024). Key genes and molecular mechanisms related to Paclitaxel Resistance. Journal of Applied Pharmaceutical Science, 14(7), 001-011.
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
- Zhang, Y., Wang, Y., Yuan, Y., Li, X., Zhang, Y., & Wang, J. (2023). Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway. Frontiers in Pharmacology, 14, 1198511.
- Li, W., Zhou, Y., & Wu, J. (2020). Recent Advances in Elucidating Paclitaxel Resistance Mechanisms in Non-small Cell Lung Cancer and Strategies to Overcome Drug Resistance. Current medicinal chemistry, 27(39), 6573–6595.
- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
- Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Ahn, S. G., Kim, S. A., Kim, K., & Lee, J. (2010). Rescue of paclitaxel sensitivity by repression of Prohibitin1 in drug-resistant cancer cells. Journal of Biological Chemistry, 285(4), 2299-2307.
- Lee, J. Y., Kim, H. S., Kim, J. H., Kim, J. M., & Chung, I. Y. (2017). Restoration of paclitaxel resistance by CDK1 intervention in drug-resistant ovarian cancer. Carcinogenesis, 38(1), 91-100.
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
- Al-Omary, F. A., Abou-zeid, L. A., Noman, D. M., Al-qasoumi, S. I., & Al-Taweel, A. M. (2016). Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3, 4, 5-trimethoxy/3, 4-dimethoxy)-benzoyl-3, 4-dihydropyrimidine-2 (1H)-one/thiones. Molecules, 21(12), 1746.
- Al-Omary, F. A., Abou-zeid, L. A., Noman, D. M., Al-qasoumi, S. I., & Al-Taweel, A. M. (2016). Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3, 4, 5-trimethoxy/3, 4-dimethoxy)-benzoyl-3, 4-dihydropyrimidine-2 (1H)-one/thiones. Molecules, 21(12), 1746.
-
Champions Oncology. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Potent anticancer 3,4-dihydropyrimidine-2(1H)-thiones derivatives along.... Retrieved from [Link]
- Veselovska, L., Džubák, P., & Hajdúch, M. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo [3, 4-d] pyrimidine Tyrosine Kinase Inhibitors. International journal of molecular sciences, 22(16), 8881.
-
Bentham Science. (n.d.). 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-dihydropyrimidine-2(1H)-thione. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3,4-dihydropyrimidin-2(1H)-one/thione derivatives. Retrieved from [Link]
- Saeed, A., Shaheen, M. A., & Larik, F. A. (2022). Acetophenone-Based 3, 4-Dihydropyrimidine-2 (1H)
Sources
- 1. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalysts for Dihydropyrimidin-2-(1H)-one Synthesis
Introduction: The Enduring Relevance of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1893, the one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains a cornerstone of heterocyclic chemistry.[1][2][3] The products, 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs), are not merely academic curiosities. This heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including calcium channel blockers, antihypertensive agents, and antiviral compounds.[1][4][5]
The classical Biginelli condensation, often requiring harsh acidic conditions and long reaction times, typically results in low to moderate yields.[3][6][7] This has spurred over a century of research into optimizing the reaction, with the primary focus on catalysis. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, purity, and environmental impact. This guide provides a comparative analysis of different catalytic systems, offering researchers the technical insights and practical data needed to select the optimal catalyst for their specific application.
Understanding the Mechanism: The Role of the Catalyst
The Biginelli reaction mechanism is generally accepted to proceed through a series of acid-catalyzed bimolecular reactions.[1][8] While several pathways have been proposed, the most widely supported involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is the key intermediate that is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, affords the final DHPM product.[8][9][10]
The catalyst's primary role is to accelerate the rate-determining step, which is often considered the initial condensation to form the N-acyliminium ion.[1] Both Brønsted and Lewis acids can effectively catalyze this reaction by activating the aldehyde carbonyl, thereby increasing its electrophilicity and facilitating the nucleophilic attack by urea.
Caption: Generalized Mechanism of the Acid-Catalyzed Biginelli Reaction.
A Comparative Overview of Catalytic Systems
The diverse array of catalysts developed for the Biginelli reaction can be broadly categorized. Understanding the fundamental principles, advantages, and limitations of each class is crucial for informed experimental design.
Caption: Classification of Catalysts for the Biginelli Reaction.
Brønsted Acid Catalysts
This is the classical approach, using protic acids like HCl or H₂SO₄.[11] While effective, they often require harsh conditions and can lead to side reactions and difficult workups. Modern Brønsted acid catalysts focus on milder, more efficient alternatives.
-
Ionic Liquids (ILs): Task-specific acidic ionic liquids (e.g., [bmim]HSO₄, [Btto][p-TSA]) have emerged as highly effective catalysts and reaction media.[6][12][13] They offer advantages such as high yields, short reaction times, solvent-free conditions, and excellent reusability.[12][13][14]
-
Organocatalysts: Simple organic molecules like glutamic acid or L-proline can act as efficient and environmentally benign Brønsted acid catalysts.[7] Chiral phosphoric acids have been pivotal in developing enantioselective Biginelli reactions, producing optically active DHPMs with high enantiomeric excess.[10][15]
Lewis Acid Catalysts
Lewis acids are perhaps the most extensively studied class of catalysts for this reaction. They function by coordinating to the aldehyde's carbonyl oxygen, thereby enhancing its electrophilicity.
-
Lanthanide Triflates (Ln(OTf)₃): Ytterbium triflate (Yb(OTf)₃) and other lanthanide triflates are exceptionally efficient catalysts, particularly under solvent-free conditions.[16][17][18] They offer dramatically increased yields and shortened reaction times, and the catalyst can often be recovered and reused.[9][16]
-
Other Metal Salts: A wide variety of other Lewis acids, including FeCl₃, InCl₃, BiCl₃, and CuCl₂, have been successfully employed, often providing cost-effective and efficient routes to DHPMs.[3][19]
Heterogeneous Catalysts
The drive towards "green chemistry" has placed a significant emphasis on heterogeneous catalysts due to their inherent advantages: easy separation from the reaction mixture, potential for reuse, and reduced waste generation.[20][21][22]
-
Clays and Zeolites: Natural and synthetic clays like Montmorillonite KSF are effective solid acid catalysts, often enabling solvent-free reactions with high yields.[5][23]
-
Supported Catalysts: Immobilizing strong acids, like heteropolyacids (HPAs), onto solid supports such as clay or silica creates highly active and stable catalysts.[23][24] Similarly, magnetic nanoparticles (e.g., Fe₃O₄ NPs) can be functionalized to act as easily recoverable catalysts.[24]
-
Metal-Organic Frameworks (MOFs): These crystalline porous materials can act as highly efficient heterogeneous catalysts, offering a wide substrate scope and excellent reusability over multiple cycles.[20]
Quantitative Performance Comparison
To provide a clear, data-driven comparison, the following table summarizes the performance of various representative catalysts for the synthesis of a model DHPM (typically from benzaldehyde, ethyl acetoacetate, and urea).
| Catalyst System | Catalyst Loading (mol%) | Conditions | Time | Yield (%) | Key Advantages | Reference(s) |
| Brønsted Acids | ||||||
| [Btto][p-TSA] (Ionic Liquid) | 5 | 90 °C, Solvent-free | 30 min | 95 | Mild conditions, high yield, recyclable | [12] |
| Chiral Phosphoric Acid | 10 | 50 °C, Toluene | 48 h | 86 | High enantioselectivity (97% ee) | [10][15] |
| Lewis Acids | ||||||
| Yb(OTf)₃ | 1 | 100 °C, Solvent-free | 20 min | 96 | Very fast, high yield, reusable | [16][17] |
| FeCl₃·6H₂O | 10 | 90 °C, Acetonitrile | 1.5 h | 95 | Inexpensive, readily available | [19] |
| Heterogeneous Catalysts | ||||||
| Montmorillonite-KSF | 20 wt% | 100 °C, Solvent-free | 1.5 h | 91 | Green, cost-effective, reusable | [5][23] |
| HPA-Clay | 2 | Reflux, Solvent-free | 1 h | 95 | Highly efficient, recyclable for 5+ cycles | [23] |
| Co-MOF | 10 wt% | 100 °C, Solvent-free | 24 h | 98 | High yield, reusable, wide substrate scope | [20] |
| Catalyst-Free | N/A | 100-105 °C, Neat | 1 h | 85-95 | Ultimate green approach, no catalyst cost | [19] |
Note: Yields are for the model reaction and may vary with different substrates. "Solvent-free" and "Neat" conditions refer to heating the mixture of reactants without any solvent.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing a model DHPM (5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one) using representative catalysts from different classes.
Protocol 1: Lewis Acid Catalysis using Ytterbium(III) Triflate under Solvent-Free Conditions
Causality: Yb(OTf)₃ is a powerful Lewis acid that remains stable and active at high temperatures in the absence of a solvent. The solvent-free condition maximizes reactant concentration, accelerating the reaction rate significantly.[16] This protocol exemplifies a highly efficient and atom-economical approach.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.01 mmol, 6 mg)
Procedure:
-
Combine benzaldehyde, ethyl acetoacetate, urea, and Yb(OTf)₃ in a round-bottom flask.
-
Heat the mixture in an oil bath at 100 °C with magnetic stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of cold water to the flask. The solid product will precipitate.
-
Stir the mixture for 5 minutes, then collect the solid by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any unreacted urea and the water-soluble catalyst.
-
Recrystallize the crude product from ethanol to afford the pure DHPM as a white solid.
Protocol 2: Heterogeneous Catalysis using HPA-Clay under Solvent-Free Conditions
Causality: This protocol leverages a robust, reusable solid acid catalyst.[23] The heterogeneous nature of the catalyst simplifies product purification immensely; a simple filtration step removes the catalyst, which can be washed, dried, and reused for subsequent reactions, aligning with the principles of green chemistry.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
HPA-Clay catalyst (2 mol% HPA loading)
Procedure:
-
In a round-bottom flask, mix benzaldehyde, ethyl acetoacetate, urea, and the HPA-Clay catalyst.
-
Heat the solvent-free mixture under reflux with stirring for approximately 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and add 15 mL of ethanol to dissolve the product.
-
Filter the mixture to separate the solid HPA-Clay catalyst.
-
Wash the recovered catalyst with ethanol, dry it in an oven, and store for future use.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid residue is the crude product. Recrystallize from ethanol to obtain the pure DHPM.
Protocol 3: Brønsted Acidic Ionic Liquid Catalysis
Causality: This method utilizes an ionic liquid that acts as both the catalyst and the reaction medium, promoting an efficient reaction under mild conditions.[12] The non-volatile nature of the ionic liquid allows for easy product separation by precipitation, and the ionic liquid itself can be recovered and reused multiple times without significant loss of activity.
Materials:
-
Aldehyde (3 mmol)
-
Ethyl acetoacetate (3 mmol)
-
Urea (4.5 mmol)
-
Brønsted acidic ionic liquid [Btto][p-TSA] (0.15 mmol)
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, urea, and the ionic liquid catalyst in a flask.
-
Heat the mixture to 90 °C with magnetic stirring for 30 minutes.
-
After the reaction is complete (monitored by TLC), cool the flask to room temperature.
-
Pour the reaction mixture onto crushed ice and stir for 5 minutes.
-
The solid product will precipitate out of the aqueous phase.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield the pure DHPM.
-
The aqueous filtrate containing the ionic liquid can be concentrated and dried under vacuum for reuse.
Conclusion and Future Outlook
The synthesis of dihydropyrimidin-2-(1H)-ones via the Biginelli reaction has evolved dramatically from its classical origins. The modern synthetic chemist has a vast arsenal of catalysts to choose from, ranging from powerful Lewis acids like lanthanide triflates that offer incredible speed and efficiency, to green, reusable heterogeneous systems like MOFs and supported clays.[16][20][23] The development of ionic liquids and chiral organocatalysts has further expanded the reaction's scope, enabling milder conditions and the asymmetric synthesis of valuable chiral DHPMs.[14][15][25]
Even catalyst-free, solvent-free methods have proven viable, representing the ultimate adherence to green chemistry principles.[19] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing factors such as cost, reaction time, desired yield, substrate scope, and environmental impact. Future research will likely continue to focus on the development of even more sustainable, efficient, and highly selective catalysts, particularly for asymmetric synthesis, to meet the growing demands of the pharmaceutical and materials science industries.
References
-
Title: Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction | Inorganic Chemistry Source: ACS Publications URL: [Link]
-
Title: Biginelli Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity Source: ijarsct URL: [Link]
-
Title: Green Synthesis and Characterization of Dihydropyrimidinone Derivatives using Fruit Juice Source: ijcet.org URL: [Link]
-
Title: Biginelli reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions Source: NIH URL: [Link]
-
Title: Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts Source: hgpub.com URL: [Link]
-
Title: Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity Source: RSC Publishing URL: [Link]
-
Title: A Practical and Green Approach towards Synthesis of Dihydropyrimidinones without Any Solvent or Catalyst Source: ACS Publications URL: [Link]
-
Title: GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION Source: Chemistry Journal of Moldova URL: [Link]
-
Title: New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions Source: MDPI URL: [Link]
-
Title: Biginelli Reaction Source: J&K Scientific LLC URL: [Link]
-
Title: Acidic Task Specific Ionic Liquid Catalyzed Synthesis of Dihydropyrimidinones Source: ResearchGate URL: [Link]
-
Title: Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization Source: Jetir.Org URL: [Link]
-
Title: Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Enantioselective synthesis of 4-styryl-DHPMs via the organocatalytic Biginelli reaction Source: scielo.br URL: [Link]
-
Title: Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization Source: Jetir.Org URL: [Link]
-
Title: Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review Source: PMC URL: [Link]
-
Title: Synthesis of dihydropyrimidinones via urea-based multicomponent reactions Source: RSC Publishing URL: [Link]
-
Title: Lanthanide triflate catalyzed Biginelli reaction. one-pot synthesis of dihydropyrimidinones under solvent-free conditions Source: PubMed URL: [Link]
-
Title: Ionic Liquid Effect over the Biginelli Reaction under Homogeneous and Heterogeneous Catalysis Source: ACS Publications URL: [Link]
-
Title: One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Acidic Ionic Liquids Under Solvent-Free Conditions Source: ResearchGate URL: [Link]
-
Title: Reaction Mechanism, These results proved that Biginelli reaction... Source: ResearchGate URL: [Link]
-
Title: Lanthanide triflate catalyzed Biginelli reaction. one-pot synthesis of dihydropyrimidinones under solvent-free conditions. Source: SciSpace URL: [Link]
-
Title: Kinetic profile for the catalytic model Biginelli reaction under the... Source: ResearchGate URL: [Link]
-
Title: Catalytic Asymmetric Biginelli Reaction for the Enantioselective Synthesis of 3,4- Dihydropyrimidinones (DHPMs) Source: Bentham Science Publishers URL: [Link]
-
Title: Catalytic Asymmetric Biginelli Reaction for the Enantioselective Synthesis of 3,4- Dihydropyrimidinones (DHPMs) Source: Ingenta Connect URL: [Link]
-
Title: Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions Source: Scilit URL: [Link]
-
Title: Biginelli Reaction: Polymer Supported Catalytic Approaches Source: ACS Combinatorial Science URL: [Link]
-
Title: Biginelli Reaction - YouTube Source: YouTube URL: [Link]
-
Title: One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts Source: Taylor & Francis URL: [Link]
-
Title: Comparison of Various Catalysts for the Multicomponent Biginelli Reaction Source: ResearchGate URL: [Link]
-
Title: Efficiency Comparison of Various Catalysts for the... Source: ResearchGate URL: [Link]
-
Title: ChemInform Abstract: Lanthanoid Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Source: ResearchGate URL: [Link]
-
Title: A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones Source: ResearchGate URL: [Link]
-
Title: A Review on 3, 4-dihydropyrimidinone Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Comparison of catalytic activity of different catalysts on the model reaction Source: ResearchGate URL: [Link]
-
Title: ChemInform Abstract: Catalytic Asymmetric Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidinones (DHPMs). Source: ResearchGate URL: [Link]
-
Title: Glutamic acid as an Efficient Catalyst for Synthesis of Dihydropyrimidinones Source: orientjchem.org URL: [Link]
-
Title: Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines Source: PubMed URL: [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Glutamic acid as an Efficient Catalyst for Synthesis of Dihydropyrimidinones – Oriental Journal of Chemistry [orientjchem.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 17. Lanthanide triflate catalyzed Biginelli reaction. one-pot synthesis of dihydropyrimidinones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jetir.org [jetir.org]
- 22. jetir.org [jetir.org]
- 23. cjm.ichem.md [cjm.ichem.md]
- 24. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship
As researchers dedicated to advancing drug discovery and development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The lifecycle of a chemical, from acquisition to disposal, demands rigorous adherence to safety protocols and environmental regulations. This guide provides a detailed, procedural framework for the proper disposal of 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione. The methodologies outlined herein are synthesized from established chemical safety principles and regulatory guidelines, ensuring that every step is logical, defensible, and prioritizes the safety of personnel and the preservation of our environment. This document is designed to be a critical operational resource for all laboratory professionals handling this and structurally similar compounds.
Section 1: Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for this compound was not available, a comprehensive hazard assessment can be inferred from the pyrimidine-thione chemical family.
-
Chemical Structure Analysis: The molecule contains a pyrimidine core, a thione group (C=S), and a dimethoxyphenyl substituent. The presence of nitrogen and sulfur atoms dictates that combustion will produce oxides of nitrogen (NOx) and sulfur (SOx), which are toxic and environmentally harmful pollutants. Therefore, any incineration process must incorporate flue gas scrubbing.[1]
-
Inferred Hazards: Based on data from analogous pyrimidine derivatives, this compound should be handled as, at minimum, a substance that causes skin and serious eye irritation.[2][3][4] It is crucial to avoid dust formation during handling to prevent respiratory irritation.[4] While the flammability of this specific solid is not determined, some related pyrimidines are flammable, warranting precautions against ignition sources.[1][5]
The Principle of Precaution: In the absence of complete toxicological data, the Precautionary Principle must be applied. This means treating the substance as hazardous until proven otherwise. All disposal activities must be predicated on this conservative assumption.
Section 2: Personal Protective Equipment (PPE) Mandates
Adherence to proper PPE is non-negotiable. The following equipment is mandatory when handling this compound for disposal.
-
Eye and Face Protection: Use tight-sealing safety goggles or a full-face shield approved under government standards like NIOSH (US) or EN 166 (EU).[6]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws.[6]
-
Skin and Body Protection: A laboratory coat is standard. For larger quantities or in case of potential splashing, wear protective clothing that covers the body.
-
Respiratory Protection: If handling the solid material results in dust generation, or if exposure limits are exceeded, a NIOSH/MSHA approved respirator must be worn.[4] All handling of the solid should ideally occur within a chemical fume hood or a ventilated enclosure.
Section 3: Disposal Workflow and Decision Diagram
The following diagram outlines the logical workflow for the disposal of this compound waste streams. This systematic approach ensures that all waste is correctly segregated and prepared for final disposal.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities present inherent risks. As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; we are dedicated to empowering our partners with the knowledge and tools to maintain the highest standards of laboratory safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and handling procedures for 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione, a heterocyclic compound with potential applications in drug discovery.
The recommendations herein are synthesized from established safety protocols for handling hazardous drugs and analogous chemical structures, ensuring a robust framework for risk mitigation.[1][2][3][4]
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining its chemical structure and data from analogous compounds. The pyrimidine-2(1H)-thione core is a recurring motif in compounds with biological activity, and as such, it should be handled with the assumption of potential pharmacological effects.[5][6]
Based on safety data for similar pyrimidine derivatives, the primary hazards associated with this compound are anticipated to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[7][8]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[7][8]
-
Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory tract.[8]
-
Potential for Harm if Swallowed: Ingestion of the compound could be harmful.[9]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any handling of this compound, regardless of the quantity or procedure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[2][4] | Provides a robust barrier against dermal exposure. The outer glove should be removed immediately upon contamination.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield.[2][3] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Lab Coat/Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[2][10] | Prevents contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Specialized PPE for Specific Operations
The level of PPE must be escalated based on the specific handling procedure and the potential for exposure.
Weighing and Aliquoting Solid Compound
Handling the powdered form of this compound presents a significant risk of aerosolization and inhalation.
-
Engineering Controls: All weighing and aliquoting must be performed in a certified chemical fume hood or a ventilated balance enclosure to contain airborne particles.
-
Respiratory Protection: A fit-tested N95 or higher-rated respirator is mandatory.[2][3][4]
-
Gowning: A disposable gown that fastens in the back should be used to provide complete coverage.[2]
Solution Preparation and Handling
While the risk of inhalation is reduced when the compound is in solution, the potential for skin and eye exposure from splashes remains.
-
Gloves: Double-gloving with chemotherapy-rated gloves is still required. Gloves should be changed immediately if they become contaminated.[4]
-
Eye Protection: Chemical splash goggles are essential. A full-face shield should be considered when handling larger volumes.[3]
-
Gown: A disposable, fluid-resistant gown is necessary.
Procedural Guidance: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Decontamination and Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental contamination and secondary exposure.
Waste Segregation
All disposable PPE and materials that have come into contact with this compound must be considered hazardous chemical waste.
-
Solid Waste: Contaminated gloves, gowns, weigh paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous liquid waste container. Due to the sulfur content, this waste may require specific treatment to prevent the formation of acidic byproducts upon disposal.[11]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
All waste must be disposed of in accordance with institutional and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The disposal of sulfur-containing waste may require neutralization to prevent acidification of soil and groundwater.[11]
Disposal Decision Tree
Caption: Decision-making process for the safe disposal of contaminated materials.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine.
- National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (2025).
- Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste.
- OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs?.
- Connor, T. H., & Smith, J. P. (2016). Safe handling of hazardous drugs. Journal of Occupational and Environmental Hygiene, 13(sup1), S1-S2.
- Pediatric Oncology Group of Ontario (POGO). (n.d.). Personal Protective Equipment.
- ChemScene. (n.d.).
- Google Patents. (n.d.).
- Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment.
- Biosynth. (2023).
- TCI Chemicals. (2025).
- ResearchGate. (2025).
- Alberta Environment. (2011).
- Santa Cruz Biotechnology, Inc. (2021).
- AIP Publishing. (n.d.). Synthesis and Characterization of Some New Dihydro Pyrimidin-2(1H)
- Google Patents. (n.d.).
- Taylor & Francis Online. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid.
- ChemScene. (n.d.). Pyrimidine-2(1H)-thione.
- Sigma-Aldrich. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells.
- MDPI. (n.d.).
- Synthesis, spectral, molecular docking and antimicrobial studies of some substituted 4-([1,1′-biphenyl]-4-yl) pyrimidine-2(1H). (n.d.). Journal of the Indian Chemical Society.
- Journal of Chemical Health Risks. (2023). Biological Activity and Efficient Synthesis of 3, 4- Dihydropyrimidin-2-(1H)
Sources
- 1. pppmag.com [pppmag.com]
- 2. ohsinsider.com [ohsinsider.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. mdpi.com [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. chemscene.com [chemscene.com]
- 10. pogo.ca [pogo.ca]
- 11. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
